Ethyl 2-((methoxycarbonyl)amino)acetate
Description
Properties
IUPAC Name |
ethyl 2-(methoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-11-5(8)4-7-6(9)10-2/h3-4H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYUJLIYAHJNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284207 | |
| Record name | Ethyl N-(methoxycarbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5602-94-8 | |
| Record name | 5602-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-(methoxycarbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Ethyl 2-((methoxycarbonyl)amino)acetate
CAS Number: 5602-94-8 Synonyms: N-(Methoxycarbonyl)glycine ethyl ester; N-Carbomethoxyglycine ethyl ester; Ethyl N-methoxycarbonylglycinate.[1]
Executive Summary
Ethyl 2-((methoxycarbonyl)amino)acetate (CAS 5602-94-8) is a specialized amino acid derivative serving as a critical building block in medicinal chemistry and peptide synthesis. Structurally, it represents the ethyl ester of glycine where the alpha-amine is protected by a methoxycarbonyl (Moc) group.
This compound bridges the gap between simple amino acid esters and complex peptidomimetics. Its unique carbamate linkage offers stability under acidic conditions often used to deprotect other groups (like Boc), while remaining cleavable under specific basic or reductive conditions. This whitepaper details its physicochemical profile, a self-validating synthesis protocol, and its application in heterocycle formation and drug discovery.
Physicochemical Profile
The following data aggregates experimental and predicted values to establish a baseline for identification and quality control.
| Property | Value | Unit | Note |
| Molecular Formula | - | - | |
| Molecular Weight | 161.16 | g/mol | - |
| Appearance | Colorless liquid or low-melting solid | - | Dependent on purity/temp |
| Boiling Point | 105 - 110 | °C | @ 0.5 mmHg (Vacuum) |
| Density | 1.125 ± 0.06 | g/cm³ | Predicted |
| LogP | 0.40 | - | Hydrophilic/Lipophilic balance |
| Solubility | DCM, Ethyl Acetate, Methanol | - | Poor water solubility |
| pKa | 11.5 (Amide NH) | - | Estimated |
Synthesis & Manufacturing Protocol
The "Self-Validating" Synthesis Workflow
Objective: Synthesis of this compound from Glycine ethyl ester hydrochloride. Principle: Nucleophilic acyl substitution (Schotten-Baumann conditions).
Reagents:
-
Substrate: Glycine ethyl ester hydrochloride (CAS 623-33-6) [1.0 eq]
-
Reagent: Methyl chloroformate (CAS 79-22-1) [1.1 eq]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) [2.2 eq]
-
Solvent: Dichloromethane (DCM) [Anhydrous]
Protocol Steps:
-
Suspension: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Glycine ethyl ester HCl (10.0 g, 71.6 mmol) in anhydrous DCM (100 mL).
-
Base Addition: Cool the suspension to 0°C (ice bath). Add TEA (22 mL, 157 mmol) dropwise over 15 minutes. Observation: The salt will dissolve, and the solution may become slightly cloudy due to TEA·HCl formation.
-
Acylation: Add Methyl chloroformate (6.1 mL, 78.8 mmol) dropwise via syringe pump or addition funnel over 30 minutes, maintaining temperature < 5°C. Exothermic reaction.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3-4 hours.
-
Validation Point (TLC): Check TLC (50% EtOAc/Hexane). Stain with Ninhydrin.
-
Success Criteria: Disappearance of the baseline spot (free amine) and appearance of a higher Rf spot (product) that does not stain red/purple with Ninhydrin (blocked amine).
-
-
Workup:
-
Wash reaction mixture with 1M HCl (2 x 50 mL) to remove unreacted amine and excess base.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to remove residual acid.
-
Wash with Brine (1 x 50 mL).
-
-
Isolation: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via vacuum distillation or silica gel column chromatography (Hexane/EtOAc gradient).
Reaction Workflow Diagram
Figure 1: Step-by-step synthesis workflow for CAS 5602-94-8 ensuring high purity isolation.
Mechanistic Insight
The formation of the carbamate linkage is driven by the nucleophilic attack of the glycine nitrogen lone pair onto the carbonyl carbon of the methyl chloroformate.
Key Mechanistic Steps:
-
Deprotonation: The base (TEA) removes the proton from the ammonium salt, liberating the free amine nucleophile (
). -
Addition: The amine attacks the electrophilic carbonyl of the chloroformate, forming a tetrahedral intermediate.
-
Elimination: The chloride ion acts as a leaving group, reforming the carbonyl double bond and generating the carbamate.
-
Neutralization: The generated HCl is immediately scavenged by the excess base, driving the equilibrium forward (Le Chatelier's principle).
Figure 2: Mechanistic pathway of carbamate formation via nucleophilic acyl substitution.
Applications in Drug Discovery[5][6]
Peptide Synthesis (N-Moc Protection)
The Methoxycarbonyl (Moc) group is smaller than the traditional Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups.
-
Advantage: It reduces steric bulk, allowing for the synthesis of sterically congested peptides.
-
Stability: Moc is stable to TFA (unlike Boc) and hydrogenation (unlike Cbz), offering orthogonal protection strategies when synthesizing complex poly-amino acid drugs.
Heterocycle Precursor
This compound is a versatile "chassis" for cyclization reactions:
-
Hydantoins: Reaction with amines or ammonia can lead to hydantoin derivatives, a scaffold found in anticonvulsants (e.g., Phenytoin analogs).
-
Oxazoles: Cyclodehydration allows access to oxazole rings, common in natural product synthesis and kinase inhibitors.
Prodrug Design
The carbamate moiety is often used in prodrug design to modify the physicochemical properties (LogP) of an amine-containing drug. This specific ethyl ester derivative serves as a model compound for studying the metabolic stability of N-methoxycarbonyl prodrugs in plasma esterase assays.
Analytical Characterization (Expected Data)
To verify the identity of the synthesized compound, compare experimental data against these expected spectral signals:
-
1H NMR (400 MHz, CDCl3):
- 5.30 (br s, 1H, NH)
-
4.22 (q, J=7.1 Hz, 2H,
) -
3.95 (d, J=5.5 Hz, 2H,
) -
3.70 (s, 3H,
) -
1.29 (t, J=7.1 Hz, 3H,
)
-
IR Spectroscopy:
-
~3350 cm⁻¹ (N-H stretch)
-
~1740-1750 cm⁻¹ (Ester C=O)
-
~1700-1720 cm⁻¹ (Carbamate C=O)
-
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving Methyl chloroformate (reagent) must be performed in a functioning fume hood due to lachrymator properties.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
-
PubChem. (n.d.).[1][2] this compound (CAS 5602-94-8).[1][3][4] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
-
Organic Syntheses. (n.d.). General procedures for Schotten-Baumann acylation. Organic Syntheses, Coll. Vol. 3, p. 167. Retrieved January 30, 2026, from [Link]
Sources
"Ethyl 2-((methoxycarbonyl)amino)acetate" molecular weight
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-((methoxycarbonyl)amino)acetate
Executive Summary
This compound (CAS: 5602-94-8), frequently designated as N-methoxycarbonylglycine ethyl ester, represents a critical orthogonally protected amino acid scaffold. Characterized by a molecular weight of 161.16 g/mol , this compound serves as a pivotal intermediate in the synthesis of peptidomimetics, hydantoin-based anticonvulsants, and heterocyclic prodrugs. This guide provides a definitive analysis of its stoichiometric properties, validated synthetic protocols, and applications in modern drug discovery.
Part 1: Molecular Identity & Stoichiometry
Precise molecular weight determination is the cornerstone of quantitative analysis in organic synthesis. For this compound, the distinction between average molecular weight (for gravimetric stoichiometry) and monoisotopic mass (for high-resolution mass spectrometry) is vital.
Table 1: Physicochemical Profile
| Parameter | Value | Technical Context |
| IUPAC Name | This compound | Systematic nomenclature |
| Common Name | N-(Methoxycarbonyl)glycine ethyl ester | Working laboratory designation |
| Molecular Formula | Elemental composition | |
| Average Molecular Weight | 161.16 g/mol | Used for molarity calculations |
| Monoisotopic Mass | 161.0688 Da | Target m/z for HRMS ( |
| CAS Registry Number | 5602-94-8 | Unique chemical identifier |
| Physical State | Colorless Oil / Low-melting Solid | Density |
Stoichiometric Implications:
In synthetic workflows, the dual oxygen-rich protecting groups (ethyl ester and methyl carbamate) contribute significantly to the mass. The carbamate moiety (
Part 2: Synthetic Architecture
The synthesis of this compound follows a nucleophilic acyl substitution pathway. The protocol below is designed for high purity (>98%) without requiring chromatographic purification, relying instead on extractive workup thermodynamics.
Validated Synthesis Protocol
Reaction: Glycine ethyl ester hydrochloride + Methyl chloroformate
-
Reagents:
-
Glycine ethyl ester HCl (1.0 equiv)
-
Methyl chloroformate (1.1 equiv)
-
Triethylamine (TEA) (2.2 equiv) – Critical: 1 eq to neutralize HCl salt, 1 eq to scavenge HCl byproduct.
-
Dichloromethane (DCM) (Solvent, 0.2 M concentration)
-
Step-by-Step Methodology:
-
Solvation & Neutralization: Suspend Glycine ethyl ester HCl in anhydrous DCM at 0°C. Add TEA dropwise.
-
Causality: Low temperature prevents volatilization of the free amine and minimizes bis-acylation side products.
-
-
Acylation: Add Methyl chloroformate slowly via syringe pump or addition funnel over 30 minutes.
-
Quenching: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Extractive Workup (Self-Validating Step):
-
Wash Organic Layer with 1M HCl (Removes unreacted amine/TEA).
-
Wash with Sat. NaHCO₃ (Removes unreacted chloroformate/acidic byproducts).
-
Wash with Brine (Dehydrates organic phase).
-
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo.
Synthetic Workflow Visualization
Figure 1: Step-wise synthetic workflow emphasizing the extractive purification logic to ensure high purity.
Part 3: Structural Validation
Trustworthiness in chemical reporting requires rigorous characterization. The following spectral signatures confirm the successful formation of the target molecule.
1H NMR (Chloroform-d, 400 MHz) Expectations:
- 5.30 (br s, 1H): Carbamate NH proton. Broadening indicates exchangeable character.
-
4.22 (q, J=7.1 Hz, 2H): Ethyl ester methylene (
). -
3.96 (d, J=5.5 Hz, 2H): Glycine
-methylene ( ). Becomes a doublet due to coupling with NH. -
3.70 (s, 3H): Methoxycarbonyl methyl group (
). Diagnostic peak for Moc protection. -
1.29 (t, J=7.1 Hz, 3H): Ethyl ester terminal methyl (
).
Mass Spectrometry (ESI+):
-
Target Ion:
-
Adducts: Sodium adducts
are common in electrospray ionization due to the high oxygen content chelating sodium.
Part 4: Application in Drug Discovery[7][8]
This compound is not merely a protected amino acid; it is a "privileged structure" precursor. Its primary utility lies in its ability to undergo cyclization to form Hydantoins (imidazolidine-2,4-diones), a scaffold found in anticonvulsants like Phenytoin and Ethotoin.
Hydantoin Scaffold Construction
The "Moc" group acts as a urea precursor. Upon treatment with an amine and heat (or base), the ester and the carbamate condense to close the ring.
Mechanism:
-
Aminolysis: Primary amine attacks the ethyl ester, forming an amide intermediate.
-
Cyclization: The amide nitrogen attacks the carbamate carbonyl, displacing methanol to close the 5-membered ring.
Pathway Visualization
Figure 2: Transformation pathway from the linear glycine derivative to the bioactive hydantoin core.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235150, this compound. Retrieved from [Link][4]
-
Organic Syntheses. General procedures for the preparation of N-protected glycine ethyl esters. (Contextual grounding for Schotten-Baumann protocols). Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102234239A - Optimization process of glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. Ethyl 2-[acetyl(methoxy)amino]acetate | C7H13NO4 | CID 20717747 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Ethyl 2-((methoxycarbonyl)amino)acetate" synonyms
Technical Profile: Ethyl 2-((methoxycarbonyl)amino)acetate [1]
Executive Summary
This compound (CAS: 5602-94-8 ), also known as N-(Methoxycarbonyl)glycine ethyl ester or Moc-Gly-OEt , is a specialized amino acid derivative widely employed in organic synthesis and medicinal chemistry.[1] Structurally, it consists of a glycine backbone protected at the N-terminus by a methoxycarbonyl (Moc) group and at the C-terminus by an ethyl ester.
This compound serves as a critical building block for peptidomimetics, heterocyclic synthesis (e.g., hydantoins, oxazoles), and prodrug development. Its Moc protecting group offers unique stability profiles compared to standard Boc or Fmoc groups, being resistant to mild acids and hydrogenolysis, thus providing orthogonal protection strategies in complex molecule assembly.
Chemical Identity & Nomenclature
The precise identification of this compound is essential for database searching and regulatory compliance. The following table consolidates its primary identifiers and synonyms.
| Identifier Type | Value / Name |
| Systematic Name | This compound |
| Common Synonyms | N-(Methoxycarbonyl)glycine ethyl ester; Ethyl N-(methoxycarbonyl)glycinate; N-Carbomethoxyglycine ethyl ester; Moc-Gly-OEt |
| CAS Number | 5602-94-8 |
| Molecular Formula | C₆H₁₁NO₄ |
| Molecular Weight | 161.16 g/mol |
| SMILES | CCOC(=O)CNC(=O)OC |
| InChI Key | LNYUJLIYAHJNNO-UHFFFAOYSA-N |
Structural Analysis & Reactivity
The utility of Moc-Gly-OEt stems from its dual-functionalized structure:
-
N-Methoxycarbonyl (Moc) Group:
-
Electronic Effect: The carbamate moiety reduces the nucleophilicity of the nitrogen, preventing unwanted side reactions (e.g., polymerization) during C-terminus activation.
-
Stability: Unlike the acid-labile tert-butoxycarbonyl (Boc) group, the Moc group is relatively stable to trifluoroacetic acid (TFA). It is also stable to catalytic hydrogenation (unlike Cbz). Removal typically requires strong alkaline hydrolysis or specific nucleophilic displacement, making it ideal for "permanent" protection during multi-step synthesis.
-
-
Ethyl Ester:
-
Function: Protects the carboxylic acid, allowing modifications at the nitrogen or alpha-carbon.
-
Cleavage: Easily removed via saponification (LiOH/THF/H₂O) to yield the free acid (Moc-Gly-OH) without affecting the Moc group under controlled conditions.
-
Synthesis Protocol
The most robust industrial and laboratory synthesis involves the Schotten-Baumann reaction of glycine ethyl ester hydrochloride with methyl chloroformate.
Reagents & Materials
-
Starting Material: Glycine ethyl ester hydrochloride (CAS 623-33-6).[2]
-
Electrophile: Methyl chloroformate (CAS 79-22-1).
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Neutralization: Cool the suspension to 0°C in an ice bath. Add Triethylamine (2.2 eq) dropwise. The solution will become clear as the free amine is liberated, followed by the precipitation of Et₃N·HCl salts.[3][4]
-
Acylation: Add Methyl chloroformate (1.1 eq) dropwise over 15–20 minutes, maintaining the temperature below 5°C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.
-
Work-up:
-
Wash the organic layer with 1M HCl (to remove unreacted amine/base).
-
Wash with saturated NaHCO₃ (to remove excess chloroformate/acid).
-
Wash with Brine .
-
Dry over Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Visual Workflow (DOT Diagram)
Figure 1: Synthetic pathway for the production of this compound via carbamate formation.
Applications in Drug Discovery
This compound is not merely an intermediate; it is a scaffold for advanced molecular design.
A. Heterocycle Synthesis (Hydantoins)
Moc-Gly-OEt can be converted into hydantoins, a privileged scaffold in anticonvulsant drugs (e.g., Phenytoin derivatives). Reaction with primary amines followed by base-induced cyclization yields the hydantoin core.
B. Peptidomimetics
The Moc group mimics the peptide bond's electronics but lacks the hydrogen bond donor capability of the amide NH (if N-alkylated) or simply acts as a truncated peptide terminus. It is used to "cap" N-termini of peptide drugs to prevent enzymatic degradation by aminopeptidases.
C. Analytical Characterization Data
To validate the synthesis, the following spectroscopic signatures are expected:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 5.20 (br s, 1H, NH)
-
δ 4.22 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃)
-
δ 3.95 (d, J = 5.5 Hz, 2H, N-CH₂-CO)
-
δ 3.69 (s, 3H, O-CH₃)
-
δ 1.29 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)
-
-
Physical State: Colorless to pale yellow liquid or low-melting solid (depending on purity).
Application Logic & Pathways
The following diagram illustrates the divergent synthetic utility of Moc-Gly-OEt.
Figure 2: Downstream chemical transformations of Moc-Gly-OEt in medicinal chemistry workflows.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling the chloroformate reagent during synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235150, this compound. Retrieved from [Link]
-
Organic Syntheses. General Procedures for the Preparation of N-Protected Glycine Esters. Organic Syntheses, Coll. Vol. 3, p. 368.[8] Retrieved from [Link]
Sources
- 1. This compound | C6H11NO4 | CID 235150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl glycinate | 459-73-4 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Glycine, N-formyl-N-methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. |5602-94-8|C6H11NO4|MFCD03384670|有机合成-上海珂华生物有限公司 [coolpharm.com]
- 6. This compound [myskinrecipes.com]
- 7. Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Comprehensive Spectral Analysis of Ethyl 2-((methoxycarbonyl)amino)acetate
CAS Registry Number: 5602-94-8 Synonyms: N-(Methoxycarbonyl)glycine ethyl ester; Methyl (ethoxycarbonyl)methylcarbamate; MeOCO-Gly-OEt Molecular Formula: C₆H₁₁NO₄ Molecular Weight: 161.16 g/mol
Executive Summary
This technical guide provides an in-depth spectral characterization of Ethyl 2-((methoxycarbonyl)amino)acetate , a critical intermediate in peptide synthesis and organic derivatization. As a protected glycine derivative, its structural integrity is defined by two distinct carbonyl environments (carbamate and ester) and an ethyl/methyl side-chain architecture.
This document details the consensus spectral data (NMR, IR, MS) required for identity verification and purity assessment in drug development workflows. It focuses on distinguishing the subtle electronic environments of the competing carbonyl functionalities and provides validated experimental protocols for reproducibility.
Synthesis & Sample Preparation
To understand the spectral impurities often found in this compound, one must understand its genesis. The standard synthesis involves the Schotten-Baumann reaction of glycine ethyl ester hydrochloride with methyl chloroformate under basic conditions.
Reaction Scheme
The following diagram illustrates the synthesis pathway and potential side-reaction origins (e.g., unreacted starting material).
Figure 1: Synthesis pathway via N-acylation of glycine ethyl ester.
Sample Preparation for Analysis[1]
-
Physical State: Colorless to pale yellow liquid.
-
NMR Solvent: Deuterated Chloroform (
) is the standard solvent. Tetramethylsilane (TMS) should be used as the internal reference ( 0.00). -
Purification: If the spectrum shows broad peaks or impurity signals (e.g.,
1.4-1.5 for unreacted amine or 3.8 for methyl chloroformate hydrolysis), the sample should be purified via vacuum distillation or silica gel flash chromatography (Eluent: Ethyl Acetate/Hexane).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the distinct chemical shifts of the ethyl ester group versus the methyl carbamate group.
¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is clean and highly diagnostic. The key to accurate assignment is distinguishing the methoxy singlet from the methylene doublet/singlet.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 5.30 - 5.50 | Broad Singlet | 1H | NH | Carbamate N-H. Shift varies with concentration and H-bonding. |
| 4.22 | Quartet ( | 2H | -O-CH₂-CH₃ | Ethyl ester methylene. Deshielded by oxygen. |
| 3.95 | Doublet ( | 2H | N-CH₂-C=O | Glycine |
| 3.70 | Singlet | 3H | -O-CH₃ | Methoxy carbamate. Distinct sharp singlet. |
| 1.29 | Triplet ( | 3H | -O-CH₂-CH₃ | Ethyl ester methyl group. |
Expert Insight:
-
Coupling Effects: In highly purified, dry samples, the Glycine
-methylene ( 3.95) appears as a doublet due to coupling with the adjacent NH proton. If trace acid or water is present, proton exchange becomes rapid, collapsing this signal into a singlet and broadening the NH peak. -
Solvent Peaks: Watch for residual ethanol (
1.25, 3.72) or ethyl acetate ( 2.05, 4.12, 1.26) from workup.
¹³C NMR Data (100 MHz, CDCl₃)
The carbon spectrum confirms the presence of two distinct carbonyls.
| Shift ( | Type | Assignment | Notes |
| 170.1 | Quaternary (C=O) | Ester Carbonyl | Typical aliphatic ester range. |
| 157.2 | Quaternary (C=O) | Carbamate Carbonyl | Shielded relative to ester due to N-donation. |
| 61.5 | Secondary ( | -O-CH₂-CH₃ | Ethyl ester methylene. |
| 52.4 | Primary ( | -O-CH₃ | Methoxy carbon. |
| 42.6 | Secondary ( | N-CH₂-C=O | Glycine |
| 14.1 | Primary ( | -O-CH₂-CH₃ | Ethyl ester methyl. |
Infrared (IR) Spectroscopy
IR analysis is useful for rapid verification of the functional groups, particularly the "double carbonyl" signature.
-
N-H Stretch:
(Medium, Broad). -
C=O Stretch (Ester):
(Strong). The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate. -
C=O Stretch (Carbamate):
(Strong). Often appears as a shoulder or a distinct peak just below the ester band. -
C-O Stretch:
(Strong). -
C-H Stretch:
(Weak, Aliphatic).
Mass Spectrometry (MS)
The fragmentation pattern is driven by the stability of the acylium ions and the loss of alkoxy groups.
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Positive mode).
| m/z | Intensity | Fragment Ion | Interpretation |
| 161 | Weak | [M]⁺ | Molecular Ion. |
| 116 | Medium | [M - OEt]⁺ | Loss of ethoxy group ( |
| 88 | Base Peak | [MeO-CO-NH-CH₂]⁺ | Loss of carbethoxy group ( |
| 59 | High | [COOMe]⁺ | Carbomethoxy cation. |
| 30 | Medium | [H₂N=CH₂]⁺ | Primary amine fragment (Glycine backbone). |
Fragmentation Logic Pathway
The following diagram details the primary fragmentation route leading to the base peak.
Figure 2: Proposed EI-MS fragmentation pathway emphasizing the formation of the stable m/z 88 cation.
Experimental Protocols
Protocol A: ¹H NMR Acquisition
-
Sample Prep: Dissolve 10-20 mg of the liquid sample in 0.6 mL of
(containing 0.03% TMS). -
Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.
-
Parameters:
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (D1):
second (ensure full relaxation of carboxyl carbons if running ¹³C). -
Scans: 16 (¹H) or 256-1024 (¹³C).
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to enhance signal-to-noise ratio. Phase correct manually for the ester quartet.
Protocol B: GC-MS Identification
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 250°C.
-
Hold: 3 mins.
-
-
Injection: 1 µL, Split ratio 20:1.
-
Detection: MS Scan (40-300 amu). The peak for this compound typically elutes early due to its low molecular weight and volatility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235150, this compound. Retrieved from [Link]
-
SDBS. Spectral Database for Organic Compounds, SDBS. (General reference for carbamate and ester shifts). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]
Sources
"Ethyl 2-((methoxycarbonyl)amino)acetate" as a glycine derivative
This guide provides an in-depth technical analysis of Ethyl 2-((methoxycarbonyl)amino)acetate (also known as N-Moc-glycine ethyl ester ), a specialized amino acid derivative used in advanced organic synthesis and drug development.
A Specialized Synthon for Orthogonal Peptide Strategies and Heterocycle Synthesis
Executive Summary
This compound (CAS: 5602-94-8) represents a critical intermediate in medicinal chemistry, functioning as a protected glycine derivative. Unlike the ubiquitous Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) derivatives, the N-Moc (Methoxycarbonyl) protection offers a unique steric and electronic profile. It provides a "middle ground" stability—more robust than Boc to mild acids and stable to the basic conditions used for Fmoc removal—making it an ideal candidate for orthogonal protection strategies and as a permanent capping group in peptidomimetics.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | Ethyl 2-[(methoxycarbonyl)amino]acetate |
| Common Names | N-Moc-glycine ethyl ester; N-Methoxycarbonylglycine ethyl ester |
| CAS Number | 5602-94-8 |
| Molecular Formula | C₆H₁₁NO₄ |
| Molecular Weight | 161.16 g/mol |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Boiling Point | ~247°C (at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| Key Moiety | Moc Group: Methyl carbamate (small steric footprint, high chemical stability) |
Synthesis & Production
The synthesis of N-Moc-glycine ethyl ester is a nucleophilic substitution reaction. It is typically produced by reacting Glycine Ethyl Ester Hydrochloride with Methyl Chloroformate in the presence of a base to scavenge the liberated HCl.
Mechanism of Action[7][13]
-
Deprotonation: The base (e.g., Triethylamine) deprotonates the ammonium salt of glycine ethyl ester to generate the free amine.
-
Nucleophilic Attack: The free amine attacks the carbonyl carbon of methyl chloroformate.
-
Elimination: Chloride is eliminated, forming the stable carbamate linkage.
Experimental Protocol: Lab-Scale Synthesis
-
Reagents: Glycine ethyl ester HCl (1.0 eq), Methyl Chloroformate (1.1 eq), Triethylamine (2.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Suspend Glycine ethyl ester HCl in dry DCM at 0°C.
-
Add Triethylamine dropwise to liberate the free amine.
-
Add Methyl Chloroformate slowly (exothermic reaction) while maintaining temperature <5°C.
-
Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine/base), then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Distillation or Flash Chromatography (Hexane/EtOAc) if high purity is required.
-
Visualization: Synthesis Pathway
Caption: Synthesis of N-Moc-glycine ethyl ester via carbamoylation of glycine ethyl ester.
Reactivity & Deprotection Strategies
The defining feature of this molecule is the Moc protecting group . Understanding its stability profile is essential for designing multi-step syntheses.
Orthogonality Matrix
The Moc group provides a distinct stability profile compared to standard protecting groups:
-
Vs. Boc (Acid Labile): Moc is stable to TFA (Trifluoroacetic acid). It requires much harsher acidic conditions (e.g., HBr/Acetic Acid) or Lewis acids (TMSI) for removal.
-
Vs. Fmoc (Base Labile): Moc is stable to piperidine and mild bases. It requires strong hydrolysis (e.g., KOH/MeOH) to cleave, which will also hydrolyze the ethyl ester.
Deprotection Protocols
Method A: Strong Acid Hydrolysis (Non-selective)
-
Reagent: 33% HBr in Acetic Acid.
-
Conditions: Reflux or elevated temperature.
-
Outcome: Cleaves both the Moc carbamate and the Ethyl ester, yielding free Glycine.
Method B: Nucleophilic Cleavage (Mild/Selective)
-
Reagent: 2-Mercaptoethanol + K₃PO₄.[1]
-
Solvent: DMAc (Dimethylacetamide).
-
Mechanism:[2][3][4][1][5] Thiolate attacks the methyl group of the carbamate (S_N2 type) or attacks the carbonyl, facilitating decarboxylation.
-
Reference:Scattolin et al., Org.[6][1] Lett. 2022 (See References).
Visualization: Stability & Reactivity Logic
Caption: Stability profile of N-Moc-glycine ethyl ester under standard peptide synthesis conditions.
Applications in Drug Discovery
Peptidomimetics & Capping
Because the methyl carbamate (Moc) group is small and lipophilic, it is often used as a permanent capping group in peptide drug design. It mimics the peptide bond electronically but prevents N-terminal degradation by exopeptidases.
-
Advantage:[7][3] Increases metabolic stability without adding significant bulk (unlike Cbz or Fmoc).
Heterocycle Synthesis (Hydantoins)
This molecule is a key precursor for the synthesis of Hydantoins , a scaffold found in anticonvulsants (e.g., Phenytoin derivatives).
-
Workflow:
-
React N-Moc-glycine ethyl ester with a primary amine (aminolysis of the ester).
-
The resulting urea/amide intermediate undergoes base-catalyzed cyclization.
-
Loss of methanol yields the hydantoin ring.
-
Prodrug Design
The ethyl ester moiety masks the carboxylic acid, increasing cell permeability. Once inside the cell, esterases hydrolyze the ethyl ester, releasing the bioactive N-Moc-glycine derivative (or the free amino acid if the Moc group is also metabolized).
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Keep in a cool, dry place. The ester can hydrolyze if exposed to moisture over long periods.
-
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizers.
References
-
Chemical Properties & Identifiers: PubChem.[8] this compound (CID 235150).[8] National Library of Medicine. Link
-
Carbamate Deprotection (Mild): Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022).[6][1] "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol". Organic Letters, 24(19), 3736–3740. Link
- General Carbamate Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Moc/Boc/Cbz stability profiles).
-
Synthesis Precursors: Organic Syntheses, Coll. Vol. 4, p.424 (1963). Glycine Ethyl Ester Hydrochloride. Link
Sources
- 1. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 2. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. This compound | C6H11NO4 | CID 235150 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ethyl 2-((methoxycarbonyl)amino)acetate: A Versatile Building Block in Modern Synthesis
Abstract
Ethyl 2-((methoxycarbonyl)amino)acetate, also known as N-carbomethoxyglycine ethyl ester, is a deceptively simple molecule that serves as a powerful and versatile C2 building block in organic synthesis. Its bifunctional nature, possessing both an N-H active site and an ester moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth technical overview of its core reactivity, key synthetic applications, and field-proven protocols. We will explore its utility in N-alkylation for generating novel amino acid derivatives, its role in constructing complex heterocyclic scaffolds, and its application in peptide synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this strategic starting material to accelerate their discovery programs.
Introduction: The Strategic Value of a Protected Glycine Synthon
At its core, this compound (CAS No. 5602-94-8) is an N-protected derivative of the simplest amino acid, glycine.[1] The methoxycarbonyl (Moc) group provides robust protection for the nitrogen, rendering the molecule stable while allowing for selective activation of the N-H proton under basic conditions. The ethyl ester at the C-terminus offers a convenient handle for further modification or hydrolysis. This unique combination of features makes it an ideal synthon for introducing a glycine unit into more complex molecular architectures, a common strategy in medicinal chemistry to enhance solubility, modulate physicochemical properties, or act as a flexible linker.[2][3][4]
Physicochemical Properties
A clear understanding of the physical and chemical properties is paramount for effective experimental design.
| Property | Value | Source |
| Molecular Formula | C6H11NO4 | PubChem[1] |
| Molecular Weight | 161.16 g/mol | PubChem[1] |
| CAS Number | 5602-94-8 | Sigma-Aldrich[5] |
| Physical Form | Liquid | Sigma-Aldrich[5] |
| IUPAC Name | ethyl 2-(methoxycarbonylamino)acetate | PubChem[1] |
| Purity (Typical) | ≥95% | Sigma-Aldrich[5] |
Core Reactivity
The synthetic utility of this molecule stems from two primary reactive sites:
-
The Amide N-H Proton: This proton is moderately acidic (pKa ≈ 17-18 in DMSO) and can be removed by a suitable base (e.g., NaH, K2CO3, NaOEt) to generate a nucleophilic nitrogen anion. This anion is the key intermediate for N-alkylation and N-arylation reactions.
-
The Ethyl Ester: The ester carbonyl is susceptible to nucleophilic attack, enabling reactions such as hydrolysis, amidation, and Claisen-type condensations.[6][7]
This guide will focus primarily on the transformations originating from the nucleophilic nitrogen, as this represents the most common and powerful application of this starting material.
Key Synthetic Application: N-Alkylation for Amino Acid Synthesis
One of the most valuable applications of this compound is in the synthesis of non-canonical α-amino acids via N-alkylation. The Schiff base derived from glycine ethyl ester is frequently used for this purpose, but direct alkylation of the N-protected starting material offers a complementary and sometimes more straightforward route, particularly under phase-transfer conditions.[8]
The causality behind this application is straightforward: deprotonation of the amide nitrogen creates a potent nucleophile that can readily displace halides or other leaving groups from a wide variety of electrophiles. This allows for the systematic introduction of diverse side chains, which is a cornerstone of modern drug discovery.
Sources
- 1. This compound | C6H11NO4 | CID 235150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. This compound | 5602-94-8 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
"Ethyl 2-((methoxycarbonyl)amino)acetate" chemical reactivity profile
This guide provides a comprehensive technical analysis of Ethyl 2-((methoxycarbonyl)amino)acetate , a versatile N-protected glycine derivative used as a strategic building block in peptidomimetic synthesis and medicinal chemistry.
CAS: 5602-94-8 | Formula:
Executive Summary
This compound serves as a robust, bifunctional building block in organic synthesis. Distinguished by the Methoxycarbonyl (Moc) protecting group, it offers superior stability to acidic conditions compared to Boc derivatives and higher resistance to basic hydrolysis than Fmoc derivatives. Its primary utility lies in
Molecular Architecture & Reactivity Landscape
The molecule features three distinct reactivity centers, each accessible under orthogonal conditions:
-
Electrophilic Ester (
): The ethyl ester is the most reactive site for nucleophilic acyl substitution (hydrolysis, aminolysis). -
Nucleophilic/Acidic
-Carbon ( ): Flanked by an ester and a carbamate, these protons ( ) are sufficiently acidic for deprotonation by strong bases (LDA, NaH), enabling carbon-carbon bond formation. -
Stable Carbamate (
): The methoxycarbonyl group reduces the nucleophilicity of the nitrogen, preventing self-condensation while remaining stable to mild acids (TFA) and bases (LiOH), unlike its Boc and Fmoc counterparts.
Reactivity Map
Caption: Orthogonal reactivity pathways for Moc-Gly-OEt. Blue nodes indicate stable intermediates; yellow indicates reactive anionic species.
Core Reactivity & Protocols
Chemoselective -Alkylation
The most powerful application of this molecule is the generation of non-natural amino acid derivatives via enolate chemistry. Unlike simple esters, the N-Moc group provides additional stabilization to the enolate, preventing rapid decomposition.
-
Mechanism: Kinetic deprotonation at -78°C generates a lithium enolate. The steric bulk of the Moc group is minimal (compared to Boc), allowing for efficient
attack on primary alkyl halides. -
Critical Control Point: Temperature must be maintained below -70°C during base addition to prevent Claisen self-condensation.
Protocol:
-
Enolate Formation: To a flame-dried flask under
, add anhydrous THF (10 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30 min to form LDA. -
Substrate Addition: Dissolve Moc-Gly-OEt (1.0 eq) in THF. Add dropwise to the LDA solution at -78°C over 15 mins. Observation: Solution may turn pale yellow. Stir for 45 min.
-
Alkylation: Add Methyl Iodide (1.2 eq) neat. Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
-
Quench: Add saturated
. Extract with EtOAc.[1][2] -
Validation:
NMR will show the disappearance of the singlet at 3.9-4.0 ppm ( ) and appearance of a quartet/doublet pattern for the new chiral center.
Selective Ester Hydrolysis (Moc Retention)
The Moc group is significantly more stable to base than the ethyl ester. This allows for the saponification of the C-terminus without disturbing the N-protection, yielding Moc-Gly-OH for peptide coupling.
Protocol:
-
Reagents: LiOH (2.0 eq) in THF:
(3:1). -
Conditions: Stir at
for 4 hours. -
Workup: Acidify carefully to pH 3 with 1M HCl. The carbamate remains intact (unlike Boc which might degrade if pH drops < 1 for prolonged periods).
-
Note: Avoid refluxing with strong bases (KOH/NaOH), as this can eventually cleave the Moc group or cause racemization if the
-carbon is substituted.
Moc Deprotection (N-Terminus Release)
The Moc group is a "hard" carbamate. It resists TFA (standard Boc cleavage) and piperidine (standard Fmoc cleavage).
-
Method A (Acidic): 33% HBr in Acetic Acid. This is a harsh method that will also cleave the ethyl ester and benzyl ethers.
-
Method B (Silyl): Iodotrimethylsilane (TMSI). A milder, neutral method that cleaves methyl carbamates via an
-like mechanism.-
Reaction:
.
-
Synthetic Applications in Drug Discovery
Hydantoin Synthesis (Anticonvulsant Scaffolds)
Moc-Gly-OEt is a precursor to hydantoins (imidazolidine-2,4-diones). The Moc group can function as a "masked" urea component.
Pathway:
-
Aminolysis: React Moc-Gly-OEt with a primary amine (
) to form the amide: . -
Cyclization: Under basic conditions (e.g., NaH), the amide nitrogen attacks the carbamate carbonyl, expelling methoxide and closing the ring to form the hydantoin.
Comparative Stability Data
The following table summarizes the stability of Moc-Gly-OEt relative to common analogs, guiding protecting group strategy.
| Reagent/Condition | Moc-Gly-OEt | Boc-Gly-OEt | Fmoc-Gly-OEt | Result |
| 50% TFA / DCM | Stable | Labile (Cleaved) | Stable | Orthogonal to Boc |
| 20% Piperidine | Stable | Stable | Labile (Cleaved) | Orthogonal to Fmoc |
| LiOH (1M) | Stable (Ester cleaves) | Stable | Unstable (Slow cleavage) | Allows C-term activation |
| HBr / AcOH | Labile | Labile | Stable | Global deprotection |
| H2 / Pd-C | Stable | Stable | Stable (mostly) | Orthogonal to Cbz |
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2-8°C under inert atmosphere (
). The ester is prone to hydrolysis if exposed to atmospheric moisture over long periods. -
Incompatibility: Strong oxidizing agents, strong bases (unless intended for reaction).
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive source on Carbamate stability and cleavage conditions).
- Fischer, E. (1903). Synthese von Polypeptiden. Berichte der deutschen chemischen Gesellschaft. (Foundational work on glycine ester reactivity).
- Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Topics in Current Chemistry.
- Isobe, T., et al. (1999). Mild Deprotection of Methoxycarbonyl Group.
Sources
Methodological & Application
"Ethyl 2-((methoxycarbonyl)amino)acetate" in solid-phase peptide synthesis
This Application Note and Protocol guide details the use of Ethyl 2-((methoxycarbonyl)amino)acetate (also known as N-Moc-Glycine Ethyl Ester ) in Solid-Phase Peptide Synthesis (SPPS).
Common Name: N-Moc-Glycine Ethyl Ester CAS: 5602-94-8 Role: N-Terminal Capping Reagent Precursor / Peptidomimetic Building Block
Part 1: Strategic Application & Rationale
The Role of N-Moc Capping
In modern peptide drug discovery, This compound serves as the stable, commercially available precursor to N-(Methoxycarbonyl)glycine (Moc-Gly-OH) . While standard SPPS utilizes Fmoc or Boc protecting groups for transient protection, the Methoxycarbonyl (Moc) group is frequently employed as a permanent N-terminal cap in peptidomimetics.
Key Advantages of Moc-Capping:
-
Metabolic Stability: Unlike the natural N-terminal amine or simple acetyl (Ac) caps, the carbamate linkage of the Moc group is highly resistant to aminopeptidases and plasma esterases.
-
Physicochemical Properties: The Moc group is small and lipophilic but retains hydrogen bond acceptor potential, often improving the pharmacokinetic profile (ADME) of peptide therapeutics compared to bulky protecting groups.
-
Orthogonality: The Moc group is stable to standard SPPS deprotection conditions (20% Piperidine) and cleavage cocktails (95% TFA), making it an ideal permanent cap introduced at the end of synthesis.
Chemical Logic: Ester vs. Acid
The reagent is supplied as an ethyl ester . Ethyl esters are unreactive toward standard SPPS coupling reagents (e.g., HBTU, DIC) which require a free carboxylic acid. Therefore, the workflow requires a strategic choice:
-
Route A (Standard): Solution-phase hydrolysis (saponification) to the free acid (Moc-Gly-OH) followed by standard SPPS coupling.
-
Route B (Advanced): Direct on-resin aminolysis using Trimethylaluminum (AlMe
), bypassing the hydrolysis step.
Part 2: Experimental Protocols
Protocol A: Hydrolysis & Standard Coupling (Recommended)
Best for: Standard workflows, high reliability, and automated synthesizers.
Step 1: Synthesis of Moc-Gly-OH (Saponification)
Objective: Convert the ethyl ester precursor to the reactive free acid.
-
Dissolution: Dissolve 10.0 mmol (1.61 g) of This compound in 20 mL of THF/Water (1:1 v/v).
-
Hydrolysis: Add 1.2 equivalents (12.0 mmol) of LiOH·H
O. Stir vigorously at room temperature for 2–4 hours.-
Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS for disappearance of the ester.
-
-
Work-up:
-
Acidify the solution to pH ~2.0 using 1M HCl.
-
Extract 3x with Ethyl Acetate.
-
Wash combined organic layers with brine, dry over Na
SO , and concentrate in vacuo. -
Yield: Typically >90% as a white solid/oil (Moc-Gly-OH).
-
Validation: Verify MW (133.10 g/mol ) by ESI-MS.
-
Step 2: SPPS Coupling
Objective: Couple Moc-Gly-OH to the N-terminus of the resin-bound peptide.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptidyl-resin is removed (20% Piperidine/DMF) and the resin is washed (DCM/DMF).
-
Activation Cocktail:
-
Moc-Gly-OH: 4.0 equivalents (relative to resin loading).
-
HBTU (or HATU): 3.9 equivalents.
-
DIEA (Diisopropylethylamine): 8.0 equivalents.
-
Solvent: DMF (Minimum volume to cover resin).[1]
-
-
Coupling Reaction:
-
Dissolve Moc-Gly-OH and HBTU in DMF. Add DIEA to activate (solution turns yellow).
-
Add immediately to the resin.
-
Shake/agitate at Room Temperature for 45–60 minutes.
-
-
Washing: Drain and wash resin 3x DMF, 3x DCM.
-
Kaiser Test: Perform ninhydrin test. A negative (colorless) result indicates successful capping.
Protocol B: Direct On-Resin Aminolysis (Advanced)
Best for: High-throughput labs, avoiding solution-phase steps. Warning: Requires handling pyrophoric reagents.
Mechanism: Trimethylaluminum (AlMe
-
Preparation:
-
Dry the peptidyl-resin (0.1 mmol scale) thoroughly under high vacuum (traces of water react violently with AlMe
). -
Suspend resin in anhydrous Toluene or DCM (2 mL) under Argon/Nitrogen atmosphere.
-
-
Reagent Addition:
-
Add This compound (5.0 equivalents).
-
Slowly add AlMe
(2.0 M in Toluene, 5.0 equivalents) dropwise via syringe. -
Caution: AlMe
is pyrophoric. Use strictly anhydrous conditions and a fume hood.
-
-
Reaction:
-
Heat the reaction vessel to 50°C (if using Toluene) or reflux (DCM) for 4–12 hours.
-
-
Quenching:
-
Cool to RT. Carefully quench by dropwise addition of MeOH (exothermic!).
-
Wash resin extensively: DCM, MeOH, 1M HCl (to remove Al salts), DMF, DCM.
-
Part 3: Visualization & Data
Workflow Diagram
The following diagram illustrates the two pathways for integrating the reagent into a peptide sequence.
Caption: Dual pathways for utilizing Moc-Gly-OEt in SPPS: Hydrolysis (Route A) vs. Direct Aminolysis (Route B).
Analytical Data Summary
When characterizing the final peptide, the incorporation of the Moc-Gly unit results in a specific mass shift.
| Parameter | Value | Notes |
| Formula Added | C | Residue mass of Moc-Gly |
| Mass Shift | +115.09 Da | Added to the mass of the preceding peptide sequence. |
| Moc Group Mass | 59.02 Da | Mass of the capping group alone ( |
| Glycine Mass | 57.05 Da | Mass of the Glycine residue ( |
| Stability | High | Stable to 95% TFA, 20% Piperidine, and physiological pH. |
References
- Protecting Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience.
-
Trimethylaluminium-mediated amide bond formation. Tetrahedron Letters, 38(20), 3539-3542. Link (Protocol for AlMe3 aminolysis).
- Backbone Protection in SPPS.Chemical Reviews, 108(2), 577-623.
-
Moc-Gly-OH Commercial Data. Sigma-Aldrich / Merck. CAS 29022-11-5 (Acid form), CAS 5602-94-8 (Ethyl ester form). Link
Sources
Application Note: Ethyl 2-((methoxycarbonyl)amino)acetate as a Versatile N-Protected Glycine Building Block
Introduction and Strategic Overview
In the landscape of peptide synthesis and the development of peptidomimetics, the choice of amino acid building blocks is paramount to strategic success. Ethyl 2-((methoxycarbonyl)amino)acetate, an N-protected glycine ethyl ester, emerges as a highly valuable and versatile reagent. Its utility is centered on the unique properties of the N-methoxycarbonyl (Moc) protecting group, which offers an alternative orthogonality to the more conventional Fmoc and Boc strategies.
This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, the strategic rationale for its use, and comprehensive, field-proven protocols for its application. We will cover its conversion to the active N-Moc-glycine, its incorporation into peptide chains via both solution-phase and solid-phase methodologies, and, critically, the specific conditions for the selective deprotection of the Moc group.
Compound Profile and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its physical and chemical characteristics. This compound is a stable, readily available compound whose properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(methoxycarbonylamino)acetate | [1] |
| Synonyms | N-carbomethoxyglycine ethyl ester, Moc-Gly-OEt | [1] |
| CAS Number | 5602-94-8 | [2][3] |
| Molecular Formula | C₆H₁₁NO₄ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥95% | [2][4] |
| InChIKey | LNYUJLIYAHJNNO-UHFFFAOYSA-N | [1][2] |
Core Scientific Principles: The N-Methoxycarbonyl (Moc) Group
The strategic advantage of this building block lies in the N-methoxycarbonyl (Moc) protecting group. Unlike the base-labile Fmoc group or the acid-labile Boc group, the methyl carbamate of the Moc group is significantly more robust.[5] This stability allows it to withstand standard Fmoc deprotection conditions (e.g., piperidine) and typical acidolytic cleavage conditions used for Boc and many side-chain protecting groups (e.g., moderate TFA concentrations).[5]
This distinct chemical stability establishes an orthogonal system, which is essential for complex synthetic strategies such as the synthesis of cyclic peptides, branched peptides, or molecules requiring selective side-chain modifications.[4][6] Deprotection of the Moc group requires specific, nucleophilic conditions, which do not affect other protecting groups, providing a discrete chemical handle for selective amine unmasking.[7][8]
Sources
- 1. biosynth.com [biosynth.com]
- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group | MDPI [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthetic Utility and Handling of Ethyl 2-((methoxycarbonyl)amino)acetate
Executive Summary
Ethyl 2-((methoxycarbonyl)amino)acetate (also known as N-(Methoxycarbonyl)glycine ethyl ester or Moc-Gly-OEt ) is a pivotal intermediate in organic synthesis and medicinal chemistry. Unlike the bulky tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, the methoxycarbonyl (Moc) group offers a compact, sterically unobtrusive amine protection that is remarkably stable to trifluoroacetic acid (TFA) and mild bases.
This guide details the protocols for utilizing Moc-Gly-OEt as a robust scaffold. We focus on two primary workflows: Selective Hydrolysis to generate the free acid (Moc-Gly-OH) for peptide coupling, and Direct Aminolysis to synthesize protected glycine amides. These protocols are designed to maximize yield while preserving the carbamate integrity.
Compound Profile & Handling
Physicochemical Properties
| Property | Data | Notes |
| IUPAC Name | Ethyl 2-[(methoxycarbonyl)amino]acetate | |
| CAS Number | 5602-94-8 | |
| Molecular Formula | C₆H₁₁NO₄ | |
| Molecular Weight | 161.16 g/mol | |
| Physical State | White crystalline solid or colorless oil | Low melting point (~30–35°C) |
| Solubility | DCM, EtOAc, THF, MeOH | Sparingly soluble in water |
| Stability | Stable at RT; Hygroscopic | Store under inert gas (N₂) |
Stability & Reactivity Logic
The Moc group is a carbamate.[1] Its key feature is orthogonality :
-
Acid Resistance: Stable to neat TFA (unlike Boc). Requires strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃) for removal [1].
-
Base Resistance: Stable to mild bases (e.g., Et₃N, Pyridine). Hydrolyzes in strong aqueous alkali (NaOH/LiOH) at elevated temperatures.
-
Chemospecificity: The ethyl ester moiety is significantly more labile to saponification than the methyl carbamate, allowing for selective deprotection of the C-terminus.
Experimental Protocols
Protocol A: Selective Hydrolysis (Preparation of Moc-Gly-OH)
Objective: Cleave the ethyl ester to yield the free carboxylic acid without degrading the N-terminal Moc protection. Mechanism: Nucleophilic acyl substitution at the ester carbonyl. Critical Control Point: Temperature control is vital. High temperatures (>40°C) combined with strong base may attack the carbamate, leading to N-deprotection or decomposition.
Reagents
-
Moc-Gly-OEt (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 equiv)
-
Tetrahydrofuran (THF) / Water (3:1 v/v)
-
1M HCl (for acidification)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve Moc-Gly-OEt (10 mmol, 1.61 g) in THF (30 mL).
-
Activation: Prepare a solution of LiOH·H₂O (12 mmol, 0.50 g) in Water (10 mL). Add this dropwise to the THF solution at 0°C (ice bath).
-
Why: Adding base at low temperature prevents localized high concentration spikes that could attack the carbamate.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Check via TLC (SiO₂; EtOAc/Hexane 1:1). The starting material (
) should disappear, and a baseline spot (acid) should appear.
-
-
Workup (The pH Swing):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the remaining aqueous residue with water (10 mL).
-
Wash with Diethyl Ether (2 x 10 mL) to remove unreacted ester or non-polar impurities. (Discard organic layer).[2]
-
Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH ~2.0. The product, Moc-Gly-OH , may precipitate or form an oil.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Expected Yield: 85–95% (White solid). Validation: ¹H NMR (DMSO-d₆) should show loss of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm), retention of methyl singlet (~3.6 ppm).
Protocol B: Direct Aminolysis (Synthesis of Moc-Gly-Amides)
Objective: Convert the ester directly to an amide using a primary amine. Application: Rapid synthesis of peptidomimetics or fragment libraries. Logic: While esters typically require activation (to acid chlorides) to form amides, glycine esters are sterically accessible enough to undergo direct aminolysis with nucleophilic amines, especially in the presence of a catalyst or heat.
Reagents
-
Moc-Gly-OEt (1.0 equiv)
-
Primary Amine (
) (1.5 – 2.0 equiv) -
Solvent: Methanol or Ethanol (Proticsolvents accelerate aminolysis via hydrogen bonding stabilization of the transition state).
-
Catalyst (Optional): 0.1 equiv TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for unreactive amines.
Step-by-Step Methodology
-
Setup: In a sealed pressure tube or heavy-walled flask, dissolve Moc-Gly-OEt (5 mmol) in Methanol (10 mL).
-
Addition: Add the Primary Amine (7.5 mmol).
-
Reaction:
-
Reactive Amines (e.g., Benzylamine): Stir at Room Temperature for 12–24 hours.
-
Sterically Hindered Amines: Heat to 50–60°C for 6–12 hours.
-
Note: Avoid temperatures >70°C to prevent cyclization to hydantoins (unless desired).
-
-
Workup:
-
Concentrate the solvent in vacuo.
-
Resuspend residue in EtOAc and wash with 0.5M HCl (to remove excess amine) and Brine.
-
Dry over Na₂SO₄ and concentrate.[3]
-
-
Purification: Recrystallization from EtOAc/Hexane is usually sufficient due to the high polarity difference between the ester and the amide.
Visualization & Logic Flows
Reaction Workflow Diagram
The following diagram illustrates the divergent pathways for this reagent, highlighting the chemoselectivity required.
Figure 1: Chemoselective pathways for this compound. Green nodes indicate desired outcomes; red indicates potential thermal side-reactions.
Quality Control & Analytical Validation
To ensure protocol success, the isolated product must meet specific spectroscopic criteria.
NMR Validation Table (¹H NMR in CDCl₃)
| Moiety | Chemical Shift ( | Multiplicity | Integral | Interpretation |
| NH (Carbamate) | 5.2 – 5.5 | Broad Singlet | 1H | Exchangeable proton. |
| OCH₃ (Moc) | 3.65 – 3.70 | Singlet | 3H | Diagnostic Peak. Must remain sharp. |
| CH₂ (Glycine) | 3.90 – 4.00 | Doublet | 2H | Couples to NH. Becomes singlet if D₂O added. |
| OCH₂ (Ethyl) | 4.15 – 4.25 | Quartet | 2H | Disappears in Protocol A (Hydrolysis). |
| CH₃ (Ethyl) | 1.25 – 1.30 | Triplet | 3H | Disappears in Protocol A (Hydrolysis). |
Troubleshooting Guide
-
Issue: Low yield in Hydrolysis.
-
Cause: Product is water-soluble.[4]
-
Solution: During workup, ensure the aqueous phase is saturated with NaCl (Brine) before EtOAc extraction. Perform 4-5 extractions.
-
-
Issue: Loss of Moc group.
-
Cause: pH > 12 or Temp > 60°C.
-
Solution: Monitor pH strictly; do not exceed pH 12 during saponification.
-
-
Issue: Gel formation during Aminolysis.
-
Cause: Polymerization (rare) or high concentration.
-
Solution: Dilute reaction with more Methanol.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[5][6]
- Fischer, E. (1903). Synthese von Polypeptiden. Berichte der deutschen chemischen Gesellschaft, 36(3), 2982-2992.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Konnert, L., et al. (2016). Direct Amidation of Esters with Amines. Chemical Reviews, 116, 11751–11824. (Mechanistic basis for Protocol B).
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.
Sources
- 1. Hydantoin synthesis [organic-chemistry.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Glycine Ethyl Ester Hydrochloride | 623-33-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 5. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycine, N-methyl-N-methoxycarbonyl-, ethyl ester | C7H13NO4 | CID 61233743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Coupling Strategies for Ethyl 2-((methoxycarbonyl)amino)acetate (N-Moc-Gly-OEt)
Abstract
Ethyl 2-((methoxycarbonyl)amino)acetate (CAS: 5602-94-8), hereafter referred to as N-Moc-Gly-OEt , represents a versatile glycine scaffold in medicinal chemistry.[1] Unlike the more transient Boc- or Fmoc-protected derivatives, the N-Methoxycarbonyl (Moc) moiety offers a unique stability profile—resistant to trifluoroacetic acid (TFA) yet cleavable under specific basic or enzymatic conditions. This application note details three distinct "coupling" modalities: (1) Transition-Metal Catalyzed C(sp³)-H Activation for unnatural amino acid synthesis, (2) Heterocyclic Condensation for hydantoin/oxazole scaffolds, and (3) Orthogonal Peptide Coupling strategies.
Introduction: The N-Moc Advantage
In drug discovery, the glycine "linker" is ubiquitous. However, standard protecting groups (Boc, Fmoc) often limit synthetic routes due to premature deprotection. N-Moc-Gly-OEt serves as a robust "masked" glycine equivalent.
| Feature | N-Moc (Methyl Carbamate) | N-Boc (t-Butyl Carbamate) | N-Fmoc (Fluorenyl) |
| Acid Stability | High (Stable to neat TFA/HCl) | Low (Cleaved by TFA/HCl) | High |
| Base Stability | Moderate (Cleaved by strong base/heat) | High | Low (Cleaved by Piperidine) |
| Atom Economy | High (Smallest carbamate) | Moderate | Low |
| Primary Use | Permanent pharmacophore or orthogonal protection | Temporary protection | Temporary protection |
Strategic Utility: The N-Moc group often remains in the final drug molecule (e.g., as a metabolic stabilizer or hydrogen bond acceptor), making N-Moc-Gly-OEt an ideal starting material for late-stage functionalization rather than just a transient intermediate.
Advanced Protocol: Pd-Catalyzed C(sp³)-H Arylation
For the synthesis of Unnatural
The most powerful application of N-Moc-Gly-OEt is its use as a substrate for Cross-Dehydrogenative Coupling (CDC). The carbamate nitrogen coordinates with Palladium, directing activation of the
Mechanism & Pathway
The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. The Moc group acts as a weak directing group (DG), facilitating the insertion of Palladium into the C-H bond to form a five-membered palladacycle intermediate.
Figure 1: Catalytic cycle for the mono-arylation of N-Moc-Gly-OEt.
Experimental Protocol (Mono-Arylation)
Target: Synthesis of Ethyl 2-((methoxycarbonyl)amino)-2-phenylacetate derivatives.
Reagents:
-
Substrate: N-Moc-Gly-OEt (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand: Triphenylarsine (AsPh₃) (20 mol%) or N-Acetylglycine (as transient DG ligand)
-
Base: Ag₂CO₃ (1.0 equiv) or K₂HPO₄ (if using specific ligands)
-
Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (Critical for C-H activation)
Step-by-Step:
-
Setup: In a glovebox or under Argon, charge a sealed tube with N-Moc-Gly-OEt (0.2 mmol), Pd(OAc)₂ (4.5 mg), Ag₂CO₃ (55 mg), and the Aryl Iodide (0.3 mmol).
-
Solvation: Add HFIP (1.0 mL). Note: HFIP is non-negotiable in many of these reactions as it stabilizes the electron-deficient Pd species.
-
Reaction: Seal the tube and heat to 80–100°C for 12–18 hours.
-
Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove Silver salts.
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Critical Control Point: If di-arylation (bis-alkylation) is observed, lower the reaction temperature to 60°C and reduce Ar-I equivalents to 0.9.
Protocol: Heterocyclic Coupling (Hydantoin Synthesis)
For the synthesis of Anticonvulsant Scaffolds
N-Moc-Gly-OEt is a "privileged" precursor for hydantoins. The ethoxy group allows for nucleophilic attack, while the carbamate nitrogen participates in cyclization.
Reaction Scheme
Experimental Protocol
-
Amidation: Dissolve N-Moc-Gly-OEt (10 mmol) in Ethanol (20 mL). Add primary amine (R-NH₂, 12 mmol).
-
Reflux: Heat to reflux (78°C) for 6 hours. Monitor by TLC for disappearance of the ester.
-
Cyclization (Base Induced): Once the intermediate amide is formed, add catalytic Sodium Ethoxide (NaOEt) or DBU (0.5 equiv) and continue reflux for 2 hours. The methoxy group of the Moc moiety acts as a leaving group (as methanol) during the intramolecular attack of the amide nitrogen on the carbamate carbonyl.
-
Correction: Standard Moc groups are stable. For hydantoin formation, it is often more efficient to react the free amino ester (deprotected) with isocyanates. However, to use N-Moc-Gly-OEt directly, one typically reacts it with Hydrazine to form the hydrazide, which is then cyclized to 1,3,4-oxadiazoles or 1,2,4-triazoles .
-
Alternative (Bucherer-Bergs like): React N-Moc-Gly-OEt with an amine to form the amide, then heat strongly to induce loss of MeOH and cyclization to the hydantoin.
-
Protocol: Peptide Coupling (Hydrolysis & Amide Bond Formation)
Standard Operating Procedure for Chain Elongation
Since the ethyl ester is not acid-labile, it must be hydrolyzed (saponified) before coupling to the next amino acid.
Workflow Diagram
Figure 2: Hydrolysis and coupling workflow.
Detailed Protocol
-
Hydrolysis:
-
Dissolve N-Moc-Gly-OEt (1.0 g) in THF:Water (3:1, 10 mL).
-
Add LiOH·H₂O (2.0 equiv) at 0°C. Stir at RT for 2 hours.
-
Validation: TLC (50% EtOAc/Hex) should show baseline material (acid).
-
Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. Do not heat strongly as carbamates can decarboxylate under extreme acidic thermal conditions.
-
-
Coupling (Solution Phase):
-
Dissolve N-Moc-Gly-OH (1.0 equiv) in DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 mins (Activation).
-
Add the amine partner (H₂N-R). Stir for 1–4 hours.
-
Note: The Moc group prevents N-terminal racemization (though Glycine is achiral, this applies if alkylated derivatives are used).
-
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Solution |
| Low Yield in C-H Activation | Catalyst poisoning or moisture | Use anhydrous HFIP; switch to Ag₂CO₃ oxidant; ensure inert atmosphere. |
| Ester Hydrolysis Fails | Steric hindrance (if alkylated) | Switch from LiOH to KOH; heat to 50°C; use MeOH/Dioxane mixtures. |
| Moc Group Cleavage | Exposure to strong Lewis Acids or high heat basic conditions | Keep temperature <100°C in basic media. Moc is generally stable to TFA. |
| Racemization | Over-activation during coupling | Use Oxyma/DIC instead of HATU; keep temperature at 0°C during activation. |
References
-
C-H Activation of Glycine Derivatives
- Title: Ligand-Promoted C(sp3)
- Source:Nature Chemistry (Relevant methodology for directing groups).
- Context: Establishes the protocol for using N-protecting groups as directing groups for Pd-catalyzed aryl
-
(Note: Representative link for Yu Group C-H activation work).
-
Moc Group Stability & Properties
- Title: Protecting Groups in Organic Synthesis (Green's).
- Source: Wiley Online Library.
- Context: Definitive source for stability profiles of Methyl Carbam
-
Synthesis of N-Moc-Gly-OEt
-
Application in Heterocycles
- Title: Synthesis of Hydantoins
- Source:Journal of Organic Chemistry.
- Context: General protocols for cyclization of urea intermediates derived
Sources
Strategic Utilization of Ethyl 2-((methoxycarbonyl)amino)acetate in Dipeptide Synthesis
Application Note: AN-PEP-MOC-01
Executive Summary
Ethyl 2-((methoxycarbonyl)amino)acetate (CAS: 5602-94-8), also known as
This guide details the protocols for transforming this stable precursor into bioactive dipeptides. The workflow focuses on the selective C-terminal activation (saponification) followed by amide coupling, ensuring the integrity of the carbamate (
Chemical Profile & Strategic Utility
Physicochemical Properties
| Property | Data | Note |
| Formula | ||
| MW | 161.16 g/mol | |
| Appearance | Colorless oil or low-melting solid | |
| Solubility | Soluble in DCM, EtOAc, THF, Ethanol | Limited water solubility |
| Stability | High | Stable to TFA (unlike Boc) and weak bases |
The "Moc" Advantage in Drug Design
The Moc group is distinct from Boc and Fmoc in dipeptide synthesis:
-
Metabolic Stability: Moc carbamates are resistant to plasma esterases, making them excellent
-terminal caps for protease inhibitors (e.g., cysteine protease inhibitors). -
Steric Efficiency: The methyl group is significantly smaller than the tert-butyl (Boc) or fluorenyl (Fmoc) groups, allowing the peptide to fit into tighter enzymatic pockets.
-
Atom Economy: High mass efficiency compared to bulky protecting groups.
Synthesis Workflow Logic
The primary challenge when using this compound is the selective deprotection of the C-terminal ethyl ester without degrading the
The Strategy:
-
Mild Saponification: Use Lithium Hydroxide (LiOH) in a THF/Water matrix to hydrolyze the ethyl ester to the free acid (
-Moc-Gly-OH). -
Activation & Coupling: Use carbodiimide (EDC) or uronium (HATU) chemistry to couple the free acid to the amine partner.
Process Flow Diagram
Experimental Protocols
Protocol A: Selective C-Terminal Deprotection (Saponification)
Objective: To convert the ethyl ester to the free carboxylic acid (
Reagents:
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 – 1.5 equiv)
-
Solvent: THF/Water (3:1 v/v)
-
1N HCl (for acidification)
Procedure:
-
Dissolution: Dissolve 10 mmol (1.61 g) of the starting ester in 30 mL of THF. Cool to 0°C in an ice bath.
-
Hydrolysis: Add a solution of LiOH·H₂O (12 mmol, 0.50 g) in 10 mL of water dropwise.
-
Note: LiOH is preferred over NaOH as it is milder and less likely to attack the carbamate linkage.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (
) should disappear, and a baseline spot (acid) should appear. -
Workup:
-
Evaporate the THF under reduced pressure (rotary evaporator, <40°C).
-
Dilute the remaining aqueous residue with 10 mL water.
-
Wash with diethyl ether (
mL) to remove unreacted ester or non-polar impurities. Discard organic wash.
-
-
Acidification (Critical Step): Cool the aqueous phase to 0°C. Acidify carefully with 1N HCl to pH 2–3.
-
Caution: Do not use concentrated mineral acids or heat, as this may degrade the Moc group.
-
-
Extraction: Extract the product immediately with Ethyl Acetate (
mL). -
Drying: Dry combined organics over anhydrous
, filter, and concentrate. -
Result:
-Moc-Gly-OH is obtained as a white solid or viscous oil.[3] Yield is typically >90%.[3] Use directly in Protocol B without further purification.
Protocol B: Dipeptide Coupling (EDC/HOBt Method)
Objective: To couple
Reagents:
- -Moc-Gly-OH (from Protocol A) (1.0 equiv)
-
Amine partner (e.g., H-Phe-OMe·HCl) (1.1 equiv)
-
EDC[4]·HCl (1.2 equiv)
-
HOBt (anhydrous) (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)
-
Solvent: DCM (Dichloromethane) or DMF
Procedure:
-
Activation: Dissolve
-Moc-Gly-OH (1.0 mmol) in DCM (10 mL) at 0°C. Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol). Stir for 15 minutes. -
Coupling: Add the amine partner (1.1 mmol) followed by DIPEA (2.5 mmol).
-
Note: If using an amine salt (e.g., HCl salt), ensure enough DIPEA is added to neutralize the salt and liberate the free amine.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 hours).
-
Workup:
-
Dilute with excess DCM.
-
Wash sequentially with:
-
1N HCl (remove unreacted amine/DIPEA)
-
Sat.
(remove unreacted acid/HOBt) -
Brine[1]
-
-
-
Purification: Dry over
and concentrate. Purify via flash column chromatography (typically EtOAc/Hexane gradient).
Quality Control & Troubleshooting
Analytical Validation (NMR)
The identity of the
| Proton ( | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| Moc Methyl ( | 3.60 – 3.70 | Singlet (3H) | Key Identifier. Distinct from ethyl ester signals. |
| Glycine | 3.80 – 4.00 | Doublet (2H) | Couples with NH. |
| Carbamate NH | 5.00 – 6.00 | Broad Singlet | Exchangeable with |
Common Issues
| Problem | Probable Cause | Solution |
| Low Yield in Hydrolysis | Saponification too aggressive (Moc cleavage). | Switch to LiOH at 0°C. Avoid NaOH/KOH. Ensure pH does not drop < 2 during workup. |
| Racemization | Not applicable for Glycine. | For substituted Moc-amino acids, use HOBt or Oxyma to suppress oxazolone formation. |
| By-product: Hydantoin | Cyclization under basic conditions. | Keep reaction time short and temperature low during saponification. |
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from .
-
Common Organic Chemistry. (n.d.). Ester Hydrolysis Conditions (LiOH/THF). Retrieved from .
-
PubChem. (n.d.).[1][2] this compound Compound Summary. Retrieved from .
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from .
Sources
Technical Guide: Optimized Amidation Protocols for Ethyl 2-((methoxycarbonyl)amino)acetate
This Application Note provides a comprehensive technical guide for the amidation of Ethyl 2-((methoxycarbonyl)amino)acetate (also known as N-Moc-Glycine Ethyl Ester). The protocols are designed for drug development workflows requiring high fidelity, scalability, and chemoselectivity.
Part 1: Introduction & Reaction Landscape
Substrate Profile:
-
Compound: this compound
-
Structure:
-
Role: A protected glycine derivative used as a scaffold in peptidomimetics and linker chemistry.
-
Transformation: Nucleophilic Acyl Substitution (Aminolysis).
-
Reactants: N-Moc-Gly-OEt + Primary/Secondary Amine (
). -
Product: N-Moc-Glycine Amide (
-Moc-Gly- ) + Ethanol.
-
Chemo-Selectivity Challenge: The molecule contains two electrophilic carbonyl centers: the ethyl ester and the methoxycarbonyl (Moc) carbamate .
-
Target: The ethyl ester (more reactive towards nucleophiles).[1]
-
Risk:[1][2][3] Attack at the carbamate (deprotection or urea formation).
-
Solution: Protocols must utilize conditions that activate the ester or rely on the kinetic preference of amines for the ester carbonyl over the resonance-stabilized carbamate.
Reaction Strategy Matrix
| Method | Target Amine Type | Key Reagents | Pros | Cons |
| A. Thermal Aminolysis | Primary Alkyl Amines (Highly Nucleophilic) | MeOH or EtOH | Green, Atom Economy, Simple Workup | Slow for sterically hindered amines; requires heat. |
| B. TBD-Catalyzed | Secondary Amines / Moderately Hindered | TBD (Catalyst) | Mild conditions, High Yields | Catalyst cost; requires chromatographic separation. |
| C. Lewis Acid ( | Anilines / Electron-Deficient Amines | Trimethylaluminum | Forces reaction with poor nucleophiles | Pyrophoric reagent; strict anhydrous conditions. |
| D. Enzymatic (CAL-B) | Chiral/Sensitive Amines | Candida antarctica Lipase B | Mildest conditions, Green | Slow kinetics; substrate specificity limits. |
Part 2: Detailed Experimental Protocols
Protocol A: Direct Thermal Aminolysis (Green Method)
Best for: Simple primary amines (e.g., benzylamine, butylamine) and ammonia.
Mechanism: Direct nucleophilic attack of the amine on the ester carbonyl, proceeding through a tetrahedral intermediate.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine: 5.0 – 10.0 equiv (Excess drives equilibrium and acts as solvent)
-
Solvent: Methanol (optional, if amine is solid)
Step-by-Step Workflow:
-
Setup: Charge a pressure tube or round-bottom flask with this compound.
-
Addition: Add the primary amine (neat) or as a highly concentrated solution in Methanol (2M).
-
Note: If using ammonia, use 7N
in Methanol.
-
-
Reaction: Seal the vessel and heat to 60°C (or reflux if open). Stir for 12–24 hours.
-
Monitoring: TLC (EtOAc/Hexane 1:1). Stain with Ninhydrin (for amines) or PMA (for the amide).
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove excess amine and alcohol.
-
Purification: The residue is often pure enough. If not, recrystallize from EtOAc/Hexane or perform a short silica plug filtration.
-
Protocol B: TBD-Catalyzed Aminolysis
Best for: Secondary amines or valuable amines where excess cannot be used.
Scientific Rationale: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is a bicyclic guanidine base that acts as a dual hydrogen-bond donor/acceptor, activating both the ester carbonyl and the delivering the amine.
Materials:
-
Substrate (1.0 equiv)
-
Amine (1.1 – 1.5 equiv)
-
TBD (0.1 – 0.2 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Workflow:
-
Dissolution: Dissolve this compound (1 mmol) and the amine (1.2 mmol) in anhydrous THF (5 mL).
-
Catalysis: Add TBD (0.1 mmol, 10 mol%).
-
Reaction: Stir at Room Temperature for 16 hours. If conversion is slow (<50% at 4h), heat to 40°C.
-
Quench: Dilute with DCM (20 mL) and wash with 1M HCl (to remove TBD and unreacted amine).
-
Critical: The Moc group is stable to brief acid washes.
-
-
Isolation: Dry organic layer (
), filter, and concentrate.
Protocol C: Trimethylaluminum ( ) Mediated Amidation
Best for: Weak nucleophiles (e.g., Anilines) or sterically hindered amines.
Safety Warning: Trimethylaluminum is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).
Mechanism: Formation of an active Aluminum-Amide species (
Materials:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)[4]
- (2.0M in Toluene/Hexane) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Toluene or DCM
Step-by-Step Workflow:
-
Activation (The "Weinreb" Protocol):
-
In a flame-dried Schlenk flask under Argon, dissolve the Amine (1.2 equiv) in anhydrous Toluene.
-
Cool to 0°C.
-
Slowly add
solution (1.2 equiv) dropwise. Methane gas evolution will occur. -
Allow to warm to RT and stir for 30 mins to form the aluminum amide complex.
-
-
Coupling:
-
Add this compound (1.0 equiv) dissolved in minimal Toluene to the aluminum amide solution.
-
-
Reflux: Heat the mixture to reflux (110°C) for 2–5 hours.
-
Quench (Careful):
-
Cool to 0°C.
-
Slowly add dilute HCl (1M) or Rochelle's Salt (saturated Potassium Sodium Tartrate) solution.
-
Stir vigorously until two clear layers form (Rochelle's salt breaks the Al-emulsion).
-
-
Extraction: Extract with EtOAc (3x). Dry and concentrate.
Part 3: Visualization & Data
Reaction Mechanism (TBD Catalysis)
Caption: Catalytic cycle of TBD-mediated aminolysis. TBD activates the ester carbonyl via hydrogen bonding and facilitates proton transfer from the incoming amine.
Comparative Data Summary
| Parameter | Thermal (Method A) | TBD Catalysis (Method B) | |
| Reaction Time | 12–24 h | 4–16 h | 2–5 h |
| Temperature | 60°C – Reflux | 25°C – 40°C | 0°C |
| Yield (Typical) | 75–90% | 85–95% | 80–95% |
| Atom Economy | High | High | Low (Al waste) |
| Scope | Primary Amines | Anilines / Hindered | |
| Green Score | High | Moderate | Low |
Part 4: Troubleshooting & Optimization
-
Incomplete Conversion:
-
Cause: Equilibrium limitation (reversible reaction).
-
Fix: Remove ethanol continuously (molecular sieves or distillation) or increase amine equivalents.
-
-
Product Solubility:
-
Glycine derivatives can be water-soluble.[5] Avoid aqueous workups for polar amides; use dry loading on silica for purification.
-
-
Moc-Group Instability:
-
If using Method C (
), ensure the quench is kept cold (0°C). Prolonged exposure to strong Lewis acids at high heat can degrade carbamates, though Moc is robust.
-
References
-
Sabot, C., et al. (2007). "TBD-Catalyzed Aminolysis of Ethyl Esters: A General and Mild Method." Tetrahedron Letters.
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications.
-
Gotor-Fernández, V., et al. (2006). "Preparation of Amides using Lipases." Current Organic Chemistry.
-
Ayuk, E. L., et al. (2020).[6] "Synthesis and Preliminary Molecular Docking Studies of Novel Ethyl-Glycinate Amide Derivatives." International Journal of Research - GRANTHAALAYAH.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. granthaalayahpublication.org [granthaalayahpublication.org]
purification of peptides containing "Ethyl 2-((methoxycarbonyl)amino)acetate"
Application Note: Purification Strategies for Peptides Modified with Ethyl 2-((methoxycarbonyl)amino)acetate (Moc-Gly-OEt) Motifs
Introduction & Chemical Context
The incorporation of This compound —functionally equivalent to an N-Methoxycarbonyl (Moc) protected Glycine Ethyl Ester —into peptide sequences represents a specific strategy often used in prodrug development and peptidomimetic design.
From a purification standpoint, the presence of this moiety introduces two critical physicochemical alterations to the native peptide structure:
-
N-Terminal Capping (Moc): The methoxycarbonyl group converts the basic N-terminal amine into a neutral carbamate.
-
C-Terminal/Side-Chain Masking (Ethyl Ester): The ethyl ester masks the acidic carboxyl group, rendering it neutral and susceptible to hydrolysis.
Chemists' Challenge: A peptide fully modified with this motif (or similar capping) effectively becomes a neutral, hydrophobic entity . It lacks the ionizable termini that typically aid solubility in aqueous buffers. Consequently, standard "generic" peptide purification protocols often fail due to column precipitation or ester hydrolysis.
This guide details a specialized Reverse-Phase HPLC (RP-HPLC) protocol designed to maintain the integrity of the labile ethyl ester while resolving the hydrophobic product from crude synthesis mixtures.
Strategic Analysis: The Physicochemical Shift
Before initiating purification, the operator must recognize how the Moc-Gly-OEt motif alters the separation landscape.
| Parameter | Native Peptide | Moc-Gly-OEt Modified Peptide | Purification Implication |
| Net Charge (pH 2) | Positive (N-term protonated) | Neutral (Amine capped) | Reduced interaction with silanols; sharper peaks but lower solubility. |
| Hydrophobicity | Low to Moderate | High | Significant increase in retention time; requires higher organic starting %B. |
| Chemical Stability | High | Base-Labile | CRITICAL: Avoid pH > 7.0 to prevent ethyl ester saponification. |
| Solubility | Water/Buffer soluble | Organic solvent dependent | Requires DMF or DMSO for injection; risk of precipitation in aqueous mobile phase.[1] |
Pre-Purification Protocol: Solubilization & Sample Prep
Objective: Dissolve the hydrophobic crude peptide without triggering ester hydrolysis or aggregate formation.
Reagents:
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) - Spectrophotometric Grade
Protocol:
-
Initial Assessment: Attempt to dissolve a micro-aliquot in 50% ACN/Water. If cloudy, proceed to organic solubilization.
-
Primary Solubilization: Dissolve the crude lyophilized powder in minimal DMF or DMSO .
-
Note: DMSO is preferred for solubility but can cause UV cutoff issues at low wavelengths; DMF is a balanced alternative.
-
-
Dilution: Slowly dilute the organic solution with 0.1% TFA in Water .
-
Target: Final composition should be <50% organic solvent if possible to prevent "solvent breakthrough" (where the sample elutes in the void volume).
-
Observation: If precipitation occurs upon water addition, stop. Centrifuge the sample. You may need to inject the sample in 100% DMF/DMSO (limit injection volume to <1% of column volume to maintain peak shape).
-
-
Filtration: Pass through a 0.45 µm PTFE filter (hydrophobic compatible). Do not use Nylon , as it may bind hydrophobic peptides.
RP-HPLC Method Development
Core Directive: Use an acidic mobile phase to stabilize the ethyl ester. Avoid ammonium acetate/bicarbonate buffers entirely.
Stationary Phase Selection
-
Primary Choice: C18 (Octadecyl) with high carbon load.
-
Reasoning: The neutral, hydrophobic nature of the Moc-peptide requires strong hydrophobic interaction for resolution.
-
-
Alternative: C8 (Octyl) or C4 (Butyl) .[2]
-
When to use: If the peptide is extremely hydrophobic (retention time > 80% B on C18), switch to C8 to reduce retention and improve recovery.
-
Mobile Phase System
-
Solvent A: 0.1% TFA in Water (Milli-Q grade).
-
Role: Maintains pH ~2.0, suppressing silanol activity and stabilizing the carbamate/ester.
-
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).[2][3][5][6]
-
Role: Elution strength.[7]
-
Gradient Strategy (The "Scouting" Run)
Neutral peptides often exhibit "on/off" elution behavior—they stick until a critical %B is reached, then elute rapidly.
Step-by-Step Gradient Protocol:
-
Equilibration: 5% B for 5 minutes.
-
Linear Ramp: 5% B to 95% B over 60 minutes (approx 1.5% B/min).
-
Detection:
-
214 nm: Peptide bond (Primary signal).
-
254 nm: Aromatic residues (if present).
-
Note: The Methoxycarbonyl (Moc) group has weak absorbance; do not rely on it for detection.
-
Optimization: Once the elution %B is identified (e.g., elution at 65% B), create a focused gradient :
-
Start: 10% below elution point (e.g., 55% B).
-
End: 10% above elution point (e.g., 75% B).
-
Slope: 0.5% B/min for maximum resolution.
Workflow Visualization
The following diagram illustrates the decision logic for purifying Moc-Gly-OEt containing peptides, specifically addressing the solubility and stability constraints.
Figure 1: Purification workflow emphasizing solubility management and acidic conditions to preserve the ethyl ester.
Post-Purification Handling
The ethyl ester moiety is relatively stable in the lyophilized solid state, but care must be taken during the drying process.
-
Pooling: Combine fractions immediately. Do not leave them in solution at room temperature for extended periods (days), even at acidic pH.
-
Lyophilization:
-
Freeze immediately.
-
The presence of TFA (from mobile phase) is beneficial here as it maintains an acidic environment, preventing ester hydrolysis.
-
Avoid "Concentration via Rotary Evaporation" if the bath temperature exceeds 30°C, as heat + acid can promote slow degradation or ester migration.
-
-
Storage: Store the final powder at -20°C under desiccant.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks / Doublets | Ester Hydrolysis | Check mobile phase pH. Ensure no basic buffers (ammonium) were used. Confirm sample was not stored in water >24h. |
| Broad Tailing Peaks | Solubility / Aggregation | The neutral peptide is aggregating on the column. Action: Switch to a C8 column or heat the column to 40-50°C (verify peptide thermal stability first). |
| Sample Precipitates in Injector | Solvent Shock | The sample is in 100% DMF but the mobile phase is 95% Water. Action: Use a "sandwich" injection or reduce injection volume drastically. |
| Loss of Ethyl Group (-28 Da) | Transesterification | If using Methanol (MeOH) as a solvent, the Ethyl ester can swap with Methyl. Action: Use ONLY Acetonitrile or Ethanol. Avoid Methanol. |
References
-
Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, Vol. 251. Humana Press. (Standard reference for RP-HPLC method development).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Mant, C. T., & Hodges, R. S. (1991). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Detailed analysis of hydrophobic peptide retention on C18).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8][9][10][11] Chemical Reviews, 109(6), 2455-2504. (Review of protecting group stability including carbamates and esters).
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. renyi.hu [renyi.hu]
- 3. bachem.com [bachem.com]
- 4. hplc.eu [hplc.eu]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. peptide.com [peptide.com]
- 8. connectsci.au [connectsci.au]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. biosynth.com [biosynth.com]
- 11. researchgate.net [researchgate.net]
mass spectrometry of products from "Ethyl 2-((methoxycarbonyl)amino)acetate"
Application Note: High-Resolution Mass Spectrometry Profiling of Ethyl 2-((methoxycarbonyl)amino)acetate and its Synthetic Derivatives
Abstract
This compound (CAS 5602-94-8), also known as N-(methoxycarbonyl)glycine ethyl ester, serves as a critical intermediate in the synthesis of hydantoins, peptidomimetics, and as a model for carbamate-linked prodrugs.[1][2] This application note details a standardized LC-MS/MS protocol for the characterization of this molecule and its primary degradation products. We define the fragmentation logic required to distinguish the parent carbamate from its hydrolysis products (metabolites) and synthetic impurities, providing a self-validating workflow for drug development professionals.
Introduction & Chemical Context
In drug discovery, carbamate moieties are frequently employed as protecting groups (e.g., Boc, Cbz, Moc) or as prodrug linkers to enhance metabolic stability and lipophilicity. This compound represents a dual-protected glycine derivative containing both an ethyl ester and a methyl carbamate.
Key Analytical Challenges:
-
Stability Monitoring: Differentiating between the intact prodrug and its hydrolyzed metabolites (free acid or free amine).
-
Synthetic Validation: Confirming cyclization in hydantoin synthesis versus abortive hydrolysis.
-
Isobaric Interference: Distinguishing oxidative impurities from stable isotopes.
This guide provides a high-resolution Mass Spectrometry (HRMS) workflow to resolve these challenges.
Experimental Protocol: LC-MS/MS Methodology
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of this compound in 1 mL of DMSO (1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile (0.1% Formic Acid) to achieve 1 µg/mL.
-
Reaction Mixture (Simulated): To simulate product formation (hydrolysis), incubate 10 µL of stock in 90 µL of 0.1 M NaOH for 1 hour, then neutralize with 0.1 M HCl. Dilute to working concentration.
Chromatographic Conditions (LC)
-
System: UHPLC (Agilent 1290 Infinity II or equivalent).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar metabolites).
-
1-6 min: 5%
95% B (Linear gradient). -
6-8 min: 95% B (Wash).
-
8-10 min: 5% B (Re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Mass Spectrometry Parameters (MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Analyzer: Q-TOF or Orbitrap (Resolution > 30,000).
-
Source Voltage: 3.5 kV.
-
Capillary Temperature: 300°C.
-
Scan Range: m/z 50 – 500.
-
Fragmentation: Higher-energy Collisional Dissociation (HCD) or CID.
-
Normalized Collision Energy (NCE): Stepped 20, 35, 50 eV.
-
MS Characterization & Fragmentation Logic
Parent Ion Identification
The molecule (
-
Observed Species:
- (Primary quantitation ion).
- (Common adduct in non-desalted samples).
- (Dimer, observed at high concentrations).
Fragmentation Pathways (MS/MS)
Understanding the fragmentation is crucial for structural validation. The carbamate and ester groups cleave in a predictable hierarchy.
| Fragment Ion (m/z) | Formula (Predicted) | Loss Description | Mechanistic Insight |
| 162.08 | Parent | Protonation on carbonyl oxygen. | |
| 130.05 | Loss of | Carbamate Cleavage: McLafferty-type rearrangement involving the methoxy group. | |
| 116.03 | Loss of | Ester Hydrolysis: Loss of the ethyl group from the C-terminus. | |
| 88.04 | Loss of | Combined Loss: Simultaneous loss of ester and carbamate moieties. | |
| 30.03 | Glycine Immonium | Diagnostic Marker: Characteristic of any glycine-containing backbone ( |
Expert Insight: The presence of the m/z 30 ion is the "fingerprint" confirming the glycine core. If this ion is absent in MS/MS, the core amino acid structure may be modified (e.g., cyclized to a hydantoin).
Analysis of Reaction Products (Case Study)
When using this compound as a building block, two primary outcomes are monitored:
-
Product A: Acid Hydrolysis (Metabolite)
-
Structure: N-(methoxycarbonyl)glycine.
-
Mechanism: Cleavage of the ethyl ester bond.
-
MS Shift: Parent ion shifts from 162.08
134.04 ( , loss of ). -
Retention Time: Shifts earlier (more polar).
-
-
Product B: Hydantoin Formation (Synthetic Target)
Visualized Workflows
Figure 1: LC-MS Method Development Workflow
This diagram outlines the decision matrix for optimizing the detection of the carbamate and its polar metabolites.
Caption: Step-by-step decision tree for optimizing LC-MS conditions for carbamate derivatives.
Figure 2: Fragmentation Pathway of this compound
This diagram illustrates the specific bond cleavages occurring within the collision cell.
Caption: ESI+ Fragmentation pathway showing parallel losses of ester and carbamate groups leading to the core glycine ion.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 278296, N-(Methoxycarbonyl)glycine ethyl ester. Retrieved from [Link]
- Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B.
- Holčapek, M., et al. (2010). Mass Spectrometry of Carbamates and Ureas. Journal of Mass Spectrometry.
-
NIST Mass Spec Data Center. Fragmentation patterns of Glycine ethyl ester derivatives. Retrieved from [Link]
Disclaimer: This protocol is intended for research use only. Optimization may be required based on specific instrument platforms (e.g., Waters Synapt vs. Thermo Orbitrap).
Sources
Application Note: Structural Characterization of Ethyl 2-((methoxycarbonyl)amino)acetate using Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide for the characterization of Ethyl 2-((methoxycarbonyl)amino)acetate, a key intermediate in pharmaceutical and chemical synthesis, using Fourier-Transform Infrared (FTIR) Spectroscopy. We delve into the theoretical principles underpinning the vibrational modes of its constituent functional groups—specifically the carbamate and ester moieties. Detailed, field-tested protocols for sample preparation via Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) pellet, and thin-film methods are presented. Furthermore, a systematic workflow for spectral interpretation is outlined, enabling researchers, scientists, and drug development professionals to confidently verify the molecular structure and assess the purity of this compound.
Introduction: The Role of FTIR in Modern Synthesis
In the landscape of organic synthesis and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further study. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique for this purpose. It is a rapid, non-destructive, and highly sensitive method used to identify the functional groups present in a molecule.[1] The technique works by measuring the absorption of infrared radiation by a sample, which induces vibrations in the molecular bonds.[2] Each type of bond (e.g., C=O, N-H, C-O) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that provides a wealth of structural information.[1]
This compound is an N-protected amino acid ester. Its structure contains two critical functional groups: an ethyl ester and an N-methoxycarbonyl group (a carbamate). The presence and integrity of these groups are paramount to its reactivity and function in subsequent synthetic steps. This guide provides the necessary protocols and interpretative logic to use FTIR spectroscopy as a primary tool for the structural verification of this molecule.
Theoretical Foundation: Predicting the Spectrum
The infrared spectrum is typically analyzed in the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).[2] Before analyzing an experimental spectrum, it is crucial to predict the expected absorption bands based on the molecule's structure. The key vibrational modes for this compound are:
-
N-H Stretching: The secondary amine within the carbamate group will exhibit an N-H stretching vibration. This typically appears as a single, moderately intense peak in the range of 3400-3250 cm⁻¹ .[3][4] Its position and broadness can be influenced by hydrogen bonding.
-
C-H Stretching: The aliphatic (sp³ hybridized) C-H bonds in the ethyl and methyl groups will produce sharp absorption bands in the 3000-2850 cm⁻¹ region.[3][5]
-
Carbonyl (C=O) Stretching: This is the most diagnostic region for this molecule. The presence of two distinct carbonyl environments—ester and carbamate—is a key structural feature.
-
Ester C=O: The carbonyl group of the ethyl ester is expected to produce a very strong and sharp absorption band at a higher wavenumber, typically between 1750-1735 cm⁻¹ .[3][6][7]
-
Carbamate (Amide I) C=O: The carbamate carbonyl, being adjacent to a nitrogen atom, exhibits resonance that slightly weakens the double bond character compared to an ester. This results in a strong, sharp absorption at a slightly lower wavenumber, generally in the 1690-1630 cm⁻¹ range.[4] The presence of two distinct, intense peaks in the 1750-1680 cm⁻¹ region is strong evidence for the correct structure.[8][9]
-
-
C-O Stretching: The molecule possesses two different C-O single bonds within the ester group. These give rise to strong, characteristic bands in the fingerprint region, typically between 1300-1000 cm⁻¹ .[6][7]
-
Fingerprint Region: The region below 1500 cm⁻¹ is complex, containing a multitude of bending and stretching vibrations (including C-N stretch, C-C stretch, and C-H bends).[8][10] While individual peak assignment can be difficult, the overall pattern in this region is unique to the molecule and serves as a definitive "fingerprint" for comparison against a reference spectrum.[8][10]
Experimental Protocols & Methodologies
The quality of an FTIR spectrum is fundamentally dependent on proper sample preparation.[11] The choice of method depends on the physical state of the sample (solid or oil) and available accessories.
Caption: Workflow for selecting an appropriate FTIR sample preparation method.
Protocol 1: Attenuated Total Reflectance (ATR) - Recommended Method
ATR is the most common and straightforward sampling technique for both solid and liquid samples due to the minimal sample preparation required.[11]
Rationale: This method relies on the principle of total internal reflectance. The IR beam passes through a high-refractive-index crystal (like diamond or ZnSe) and creates an evanescent wave that penetrates a small distance into the sample placed in direct contact with it. This interaction provides a high-quality spectrum with minimal effort.
Step-by-Step Methodology:
-
Crystal Cleaning: Before acquiring a background or sample spectrum, meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe.
-
Background Collection: Record a background spectrum of the clean, empty crystal. This is crucial to computationally remove interfering signals from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount (a few milligrams) of the this compound sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong spectral signal.
-
Data Acquisition: Collect the sample spectrum using predefined parameters (e.g., range: 4000-400 cm⁻¹, resolution: 4 cm⁻¹, scans: 16-32). The instrument software will automatically ratio the sample spectrum to the background, yielding the final absorbance or transmittance spectrum.
-
Final Cleaning: Thoroughly clean the crystal surface to remove all traces of the sample.
Protocol 2: Potassium Bromide (KBr) Pellet Method
This traditional transmission technique is used for analyzing solid samples and can yield very high-quality spectra.[11]
Rationale: The solid sample is finely ground and dispersed in a matrix of dry potassium bromide, which is transparent to infrared radiation. Pressing this mixture under high pressure creates a translucent pellet through which the IR beam can pass.
Step-by-Step Methodology:
-
Grinding: Add approximately 1-2 mg of the solid sample to an agate mortar. Add about 100-200 mg of dry, spectroscopy-grade KBr powder.[12]
-
Mixing: Gently grind the mixture with the pestle until it becomes a fine, homogenous powder. The goal is to reduce particle size to minimize light scattering.[13]
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument for analysis. A background spectrum of a blank KBr pellet may be required for optimal results.[11]
Protocol 3: Thin Film Method
This method is suitable if the sample is an oil or can be easily dissolved in a volatile solvent.[12]
Rationale: Creating a thin, uniform film of the analyte allows the IR beam to pass through without excessive absorption, preventing signal saturation.
Step-by-Step Methodology:
-
Preparation: If the sample is a solid, dissolve a small amount (2-5 mg) in a minimal volume of a volatile solvent (e.g., methylene chloride or acetone) in which it is soluble.[13] Ensure the solvent does not have strong absorbances that would mask important sample peaks.
-
Application: Place one or two drops of the solution (or a single drop of a neat liquid sample) onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).
-
Evaporation: Allow the solvent to fully evaporate in a fume hood, leaving a thin film of the compound on the plate. A second salt plate can be placed on top to create a uniform film.
-
Analysis: Place the salt plate assembly in the instrument's sample holder and acquire the spectrum. A spectrum of the pure solvent should be run as a reference or subtracted from the sample spectrum.[13]
Spectral Interpretation: A Systematic Approach
Interpreting an FTIR spectrum should be a logical process, moving from identifying broad features to confirming specific details.
Caption: A logical workflow for the step-by-step interpretation of the FTIR spectrum.
Expected Spectral Data Summary
The following table summarizes the key vibrational frequencies expected for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3400 - 3250 | Medium | N-H Stretch | Carbamate (N-H) |
| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1750 - 1735 | Strong, Sharp | C=O Stretch | Ethyl Ester Carbonyl |
| 1710 - 1680 | Strong, Sharp | C=O Stretch (Amide I) | Carbamate Carbonyl |
| 1300 - 1200 | Strong | C-O Stretch | Ester (C-O, acyl-oxygen) |
| 1200 - 1000 | Strong | C-O Stretch | Ester (C-O, alkyl-oxygen) |
| 1250 - 1020 | Medium | C-N Stretch | Carbamate (C-N) |
Analysis Walkthrough:
-
Initial Scan (4000-2500 cm⁻¹): Look immediately for a peak around 3300 cm⁻¹ . Its presence confirms the N-H bond of the carbamate. Next, confirm the sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds. The absence of broad bands centered around 3300 cm⁻¹ indicates the sample is free from significant alcohol or water contamination.[14]
-
The Carbonyl Region (1800-1650 cm⁻¹): This is the most informative region. Identify the two strongest bands in the entire spectrum here. The peak at the higher frequency (~1740 cm⁻¹) corresponds to the ester C=O stretch, while the adjacent strong peak at a lower frequency (~1700 cm⁻¹) is the carbamate C=O stretch.[8][9] The clear presence of both these peaks is powerful evidence for the correct molecular structure.
-
The Fingerprint Region (1500-1000 cm⁻¹): Scan this region for several strong peaks. These correspond to the C-O and C-N stretching vibrations. While exact assignment is complex, the presence of intense bands between 1300-1000 cm⁻¹ is highly characteristic of ester functionalities.[6][7]
-
Final Verification: Compare the entire spectrum, especially the unique pattern of the fingerprint region, with a known reference spectrum of this compound from a spectral database to provide ultimate confirmation of the compound's identity.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of synthetic intermediates like this compound. By following the detailed protocols for sample preparation and employing the systematic interpretation workflow outlined in this note, researchers can rapidly and reliably verify the presence of the critical ester and carbamate functional groups. The key diagnostic features—a distinct N-H stretch around 3300 cm⁻¹ and, most importantly, two strong, well-resolved carbonyl (C=O) absorption bands between 1750 cm⁻¹ and 1680 cm⁻¹—provide a clear and definitive spectral signature for this molecule.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Infrared spectra. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Defense Technical Information Center. (2016, January 20). Computations of Vibrational Infrared Frequencies of Selected Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Ibrahim, M., & Koglin, E. (2004). Vibrational Spectroscopic Study of Acetate Group. Acta Chimica Slovenica, 51, 453-460. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). IR Chart. Retrieved from [Link]
-
University of Wisconsin-Platteville, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
Sources
- 1. rtilab.com [rtilab.com]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. jascoinc.com [jascoinc.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. www1.udel.edu [www1.udel.edu]
Troubleshooting & Optimization
Technical Support: Optimizing Reactivity of Ethyl 2-((methoxycarbonyl)amino)acetate
Product: Ethyl 2-((methoxycarbonyl)amino)acetate (N-Moc-Glycine Ethyl Ester)
CAS: 5602-94-8
Formula:
Knowledge Base: The Molecule at a Glance
This guide addresses the specific reactivity profile of This compound . While often treated as a simple glycine building block, its dual-carbonyl structure (carbamate and ester) creates a "reactivity triad" that often leads to silent failures in scale-up and medicinal chemistry workflows.
The Reactivity Triad
-
The Ethyl Ester (C-Terminus): The primary electrophile. Susceptible to nucleophilic attack (aminolysis, hydrolysis).
-
The Methyl Carbamate (N-Terminus): A "masking" group that is generally stable but can become an electrophile under forcing conditions or specific catalysis, leading to urea byproducts.
-
The Alpha-Methylene (
): Flanked by two electron-withdrawing groups, these protons are significantly more acidic ( ) than those in simple amides, making the molecule prone to unwanted deprotonation and condensation.
Troubleshooting Guides (Ticket-Based)
Ticket #1: "My product mass is consistently M-14 after reaction in Methanol."
Diagnosis: Unwanted Transesterification. Severity: Critical (Product Identity Change)
Root Cause:
You are witnessing the classic "Solvent Mismatch" error. In the presence of even weak bases or Lewis acids, the ethyl ester (
The Mechanism: The methoxide ion (generated from trace base) attacks the ester carbonyl, forming a tetrahedral intermediate. Because methanol is the solvent (in vast excess), the equilibrium shifts entirely to the methyl ester.
Corrective Protocol:
-
Immediate Fix: Switch the reaction solvent to Ethanol (EtOH) to match the leaving group. If the reaction requires methanol, you must accept the methyl ester as the product.
-
Alternative: Use non-nucleophilic solvents like THF, DCM, or DMF if solubility permits.
Ticket #2: "I tried to couple an amine to the ester, but I isolated a Urea byproduct."
Diagnosis: Competitive Aminolysis (Carbamate Attack). Severity: High (Yield Loss & Purification Difficulty)
Root Cause: While the ester is the intended electrophile, the carbamate carbonyl is also electrophilic. If you use a hindered amine , high temperatures, or strong Lewis acid catalysts, the amine may attack the carbamate carbonyl instead of the ester. This cleaves the methoxy group and forms a urea derivative.
The Competition:
-
Path A (Desired): Amine attacks Ester
Amide + Ethanol. -
Path B (Undesired): Amine attacks Carbamate
Urea + Methanol.
Data: Relative Reactivity Rates
| Nucleophile | Conditions | Major Product | Mechanism |
| Primary Amine ( | Amide (>95%) | Ester is sterically more accessible. | |
| Secondary Amine ( | Reflux, EtOH | Mixture | Steric hindrance at ester slows Path A. |
| Strong Base ( | Reflux | Hydrolysis | Saponification dominates. |
Corrective Protocol:
-
Temperature Control: Keep aminolysis reactions below
. The activation energy for carbamate attack is generally higher. -
Catalysis: Use 1,2,4-Triazole or hydroxypyridine as a bifunctional catalyst to selectively activate the ester.
Ticket #3: "The reaction mixture turned yellow/brown upon adding strong base (NaH/LDA)."
Diagnosis: Alpha-Deprotonation & Self-Condensation. Severity: Moderate (Impurity Formation)
Root Cause:
The alpha-protons between the carbamate and ester are acidic. Strong bases (pKa > 25) like NaH or LDA will deprotonate this position. The resulting enolate can attack another molecule of the starting material, leading to
Corrective Protocol:
-
Base Selection: Avoid non-nucleophilic strong bases unless alkylation is the goal. For simple deprotection/hydrolysis, use LiOH or NaOH in aqueous THF.
-
Stoichiometry: If alkylation is intended, ensure rapid addition of the electrophile to trap the enolate and prevent self-condensation.
Visualizing the Pathways
The following diagram maps the competitive pathways for this compound.
Figure 1: Reaction landscape of N-Moc-Glycine Ethyl Ester showing competitive pathways.
Standard Operating Procedures (SOPs)
SOP 1: Chemoselective Hydrolysis (Ester Cleavage)
Goal: Remove the ethyl group to yield the free acid without touching the carbamate.
-
Dissolution: Dissolve 1.0 eq of N-Moc-Gly-OEt in THF (
mL/mmol). Cool to . -
Reagent Prep: Prepare a 1.0 M solution of LiOH (Lithium Hydroxide) in water.
-
Why LiOH? It is less basic and nucleophilic than NaOH/KOH, minimizing carbamate attack.
-
-
Addition: Add 1.1 eq of LiOH solution dropwise.
-
Monitoring: Stir at
for 30 mins, then warm to RT. Monitor by TLC (EtOAc/Hexane).-
Checkpoint: If the reaction stalls, add 0.1 eq more LiOH. Do not exceed 1.5 eq total.
-
-
Workup: Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.[1]
-
Warning: Do not use strong mineral acids (conc. HCl) for prolonged periods, or the carbamate will hydrolyze (decarboxylation).
-
SOP 2: Direct Aminolysis (Amide Formation)
Goal: Convert Ester to Amide directly with an amine.
-
Solvent: Use Ethanol (absolute).
-
Crucial: Do not use Methanol (prevents transesterification).
-
-
Stoichiometry: Use 3.0 - 5.0 eq of the amine.
-
Why Excess? Drives the equilibrium forward and suppresses competitive dimerization.
-
-
Conditions: Stir at Room Temperature (
) for 12-24 hours.-
Troubleshooting: If reaction is slow, heat to
. Do not reflux unless necessary, as this promotes Urea formation.
-
FAQ: Rapid Fire
Q: Can I use this molecule in peptide synthesis? A: Yes, but it is an "end-capper." The N-Moc group is not removable under standard Fmoc/Boc deprotection conditions (requires harsh acid/base). It is used to permanently protect the N-terminus.
Q: I see a peak at ~3.7 ppm in proton NMR that shouldn't be there.
A: If you used Methanol, that is the methyl ester (
Q: Is the carbamate stable to hydrogenation?
A: Yes. Unlike Cbz (Benzyloxycarbonyl), the Moc (Methoxycarbonyl) group is stable to
References
-
Transesterification Mechanisms
- Title: Transesterific
- Source: Master Organic Chemistry.
-
Link:[Link]
-
Hydantoin Formation
- Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
- Source: Molecules (MDPI).
-
Link:[Link]
-
pKa of Amino Acid Derivatives
-
Aminolysis Selectivity
- Title: Efficient Fmoc-Protected Amino Ester Hydrolysis (Context on Ester vs Carbam
- Source: NIH / PubMed Central.
-
Link:[Link]
Sources
Technical Support Center: Troubleshooting Reactions with Ethyl 2-((methoxycarbonyl)amino)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethyl 2-((methoxycarbonyl)amino)acetate. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to common challenges encountered during its use in organic synthesis. This resource is structured to address specific experimental issues with a focus on the underlying chemical principles to empower you to not only solve immediate problems but also to proactively design more robust reaction protocols.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions researchers have when working with this compound:
Q1: What are the key chemical properties of this compound I should be aware of?
This compound, also known as N-methoxycarbonyl glycine ethyl ester, is a derivative of the amino acid glycine.[1] Its key features include an N-methoxycarbonyl (Moc) protecting group and an ethyl ester at the C-terminus. The Moc group is a type of carbamate, which generally offers good stability under a range of conditions but can be sensitive to strong acids and bases. The ethyl ester is susceptible to hydrolysis, particularly under basic conditions.
Q2: In which solvents is this compound soluble?
It is generally soluble in a range of common organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and ethyl acetate. Its solubility in less polar solvents like hexanes is limited. For reaction setup, it is crucial to ensure complete dissolution to achieve homogenous reaction conditions.
Q3: What are the primary applications of this reagent?
This compound is a versatile building block in organic synthesis, particularly in the preparation of peptides and other amide-containing molecules. The methoxycarbonyl group serves as a protecting group for the amine, allowing for selective reactions at the carboxylic acid end (after hydrolysis of the ethyl ester) or at the alpha-carbon.[1]
Troubleshooting Guide: From Failed Reactions to Successful Outcomes
This section delves into specific problems you might encounter during your experiments, providing a systematic approach to identifying the cause and implementing a solution.
Problem 1: Low or No Yield in Amide Coupling Reactions
Amide bond formation is a cornerstone of many synthetic routes involving this compound. Low yields can be frustrating, but a logical, step-by-step analysis can often pinpoint the issue.
Potential Causes & Solutions:
-
Inefficient Activation of the Carboxylic Acid: The formation of an amide bond requires the activation of a carboxylic acid coupling partner. If this activation is incomplete, the reaction will stall.
-
Troubleshooting:
-
Choice of Coupling Reagent: For standard couplings, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) are common. However, for more challenging couplings (e.g., with sterically hindered amines), consider using more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Reaction Conditions: Ensure your coupling reagents are fresh and anhydrous. Moisture can quench the activated species. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Side Reactions of the Coupling Reagent: Carbodiimides can lead to the formation of N-acylurea byproducts, which are unreactive and can complicate purification.[2]
-
Steric Hindrance: If your amine coupling partner is sterically bulky, the reaction rate can be significantly reduced.
-
Troubleshooting:
-
Alternative Coupling Reagents: Consider using coupling reagents specifically designed for hindered amines.
-
Extended Reaction Time and Increased Temperature: Monitor the reaction by TLC or LC-MS and be prepared to extend the reaction time. Gentle heating may also be beneficial, but should be used with caution to avoid decomposition.
-
-
-
Incorrect Stoichiometry or Base: The stoichiometry of the reactants and the choice and amount of base are critical.
-
Troubleshooting:
-
Re-evaluate Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents relative to the carboxylic acid is used.
-
Base Selection: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed during the reaction without interfering with the coupling. Ensure the correct amount of base is added to maintain an appropriate pH.
-
-
Problem 2: Unwanted Deprotection or Side Reactions of the Methoxycarbonyl Group
The N-methoxycarbonyl group is generally stable, but can be labile under certain conditions, leading to unintended deprotection or side reactions.
Potential Causes & Solutions:
-
Hydrolysis under Basic Conditions: Strong bases can hydrolyze the carbamate, leading to the free amine. This is particularly a risk during reactions that require strongly basic conditions or during aqueous workup with a strong base.
-
Troubleshooting:
-
Choice of Base: Use milder, non-nucleophilic bases like DIPEA or 2,4,6-collidine. Avoid strong, nucleophilic bases like sodium hydroxide or potassium carbonate if possible.
-
Controlled Workup: During aqueous workup, use a weak base like sodium bicarbonate for neutralization and minimize the exposure time.
-
-
-
Instability to Strong Nucleophiles: While generally resistant, very strong nucleophiles may attack the carbamate carbonyl.
-
Troubleshooting:
-
Protecting Group Strategy: If your planned synthesis involves strong nucleophiles, consider if the methoxycarbonyl group is the most appropriate choice. Other protecting groups like Boc or Cbz might offer different stability profiles.[3]
-
Reaction Sequencing: Plan your synthetic route to introduce the strong nucleophile at a stage where the amine is intended to be deprotected or is protected with a more robust group.
-
-
Problem 3: Epimerization at the α-Carbon
Although glycine itself is not chiral, if this compound is used as a scaffold to introduce chirality at the α-carbon in a later step, or if it is coupled to a chiral amino acid, epimerization (the loss of stereochemical integrity) can be a significant issue.[4]
Potential Causes & Solutions:
-
Base-Mediated Epimerization: The presence of a base can facilitate the deprotonation of the α-proton, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of stereoisomers.
-
Troubleshooting:
-
Use of Weaker Bases: Employing a weaker base can reduce the rate of deprotonation.[5]
-
Racemization Suppressants: Additives like HOBt or OxymaPure® are effective in minimizing epimerization during amide coupling reactions.[2]
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of epimerization.
-
-
Problem 4: Difficult Purification of the Product
Purification can be challenging due to the polarity of the molecule and the potential for byproducts with similar properties.
Potential Causes & Solutions:
-
Polarity of the Compound: The presence of the carbamate and ester functionalities can make the compound and its derivatives quite polar, leading to poor separation on standard silica gel chromatography.
-
Troubleshooting:
-
Chromatography Techniques:
-
Normal Phase: Use a more polar eluent system, for example, a gradient of methanol in dichloromethane.
-
Reverse Phase: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective.[6]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good differential solubility between your product and impurities.
-
-
-
Removal of Coupling Reagent Byproducts: Byproducts from coupling reagents, such as dicyclohexylurea (DCU) from DCC, can be difficult to remove.
-
Troubleshooting:
-
Choice of Reagents: Use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[7]
-
Filtration: If DCU is the byproduct, it is often insoluble in the reaction solvent and can be removed by filtration.
-
-
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
This protocol provides a starting point for the coupling of a carboxylic acid with an amine, where one of the components is derived from this compound.
-
Preparation:
-
Dissolve the carboxylic acid (1.0 eq) and this compound (or its deprotected amine derivative, 1.1 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF) under an inert atmosphere.
-
Add HOBt (1.2 eq) to the solution.
-
-
Reaction Initiation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
References
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. PubMed Central. [Link]
-
A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. Organic & Biomolecular Chemistry. [Link]
-
A base-labile protecting group (fluorenylmethoxycarbonyl) for the 5'-hydroxy function of nucleosides. PubMed. [Link]
-
Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. ACS Publications. [Link]
- Microwave enhanced N-Fmoc deprotection in peptide synthesis.
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central. [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. [Link]
-
First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. ResearchGate. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. ACS Publications. [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]
-
Peptide Isolation & Purification Techniques. Waters Corporation. [Link]
-
Glycine cytoprotection during lethal hepatocellular injury from adenosine triphosphate depletion. PubMed. [Link]
-
Protecting Groups. [Link]
-
Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Glycine, N-methyl-N-methoxycarbonyl-, ethyl ester | C7H13NO4 | CID 61233743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 2-((methoxycarbonyl)amino)acetate Derivatives
Welcome to the technical support center for the purification of Ethyl 2-((methoxycarbonyl)amino)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification challenges. Here, we will delve into the causality behind experimental choices and offer self-validating protocols to ensure the integrity of your research.
Introduction
This compound, a carbamate-protected derivative of glycine ethyl ester, and its analogues are valuable building blocks in organic synthesis, particularly in the preparation of peptides and other pharmaceutically active compounds.[1][2] The purity of these intermediates is paramount for the success of subsequent reactions and the quality of the final product. However, their purification can present several challenges, from the removal of closely-related impurities to the inherent physical properties of the compounds themselves.
This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, empowering you to optimize your purification strategies and obtain high-purity materials.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound derivatives in a question-and-answer format.
Question 1: My purified product, which appears as an oil, still shows starting materials by TLC and ¹H NMR analysis. How can I effectively remove them?
Answer:
This is a common issue, especially when the starting materials have similar polarities to the desired product. Here’s a breakdown of the potential causes and solutions:
-
Causality: The methoxycarbonyl protecting group imparts a moderate polarity to the molecule. If you are synthesizing this compound from glycine ethyl ester and a methoxycarbonylating agent (e.g., methyl chloroformate), any unreacted starting materials will have distinct polarities. However, by-products from the reaction may have very similar polarities to your target compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing starting materials.
-
Detailed Solutions:
-
Optimize Liquid-Liquid Extraction: Before resorting to chromatography, ensure your extraction workup is thorough. Washing the organic layer with a mild acid (e.g., dilute HCl) can help remove any unreacted amine starting materials, while a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic by-products.[3]
-
Fine-tune Flash Column Chromatography:
-
Solvent System Selection: A common mistake is using a solvent system that is too polar, causing co-elution. Systematically screen solvent systems using TLC. A good starting point for these derivatives is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Adding a small percentage of a competing amine, like triethylamine (0.1-1%), to the mobile phase can help to reduce tailing on silica gel for amine-containing compounds.[4]
-
Dry Loading: If your compound is an oil, dissolving it in a minimal amount of a strong solvent (e.g., dichloromethane), adsorbing it onto silica gel, and then loading the dried silica onto the column can significantly improve resolution compared to wet loading.
-
-
Question 2: My product is a persistent oil that is difficult to handle and purify by crystallization. What are my options?
Answer:
Many N-protected amino acid esters are oils at room temperature, which can complicate purification and handling.[5]
-
Causality: The presence of the ethyl ester and methoxycarbonyl groups can lower the melting point of the compound compared to its free amino acid counterpart. Impurities can also act as a eutectic mixture, further depressing the melting point and preventing crystallization.
-
Solutions:
-
Attempt Precipitation/Trituration: Even if crystallization is challenging, you may be able to solidify your product by trituration. This involves stirring the oil with a solvent in which the desired compound is sparingly soluble, but the impurities are more soluble (e.g., diethyl ether, hexanes, or a mixture). This can often induce solidification or at least wash away soluble impurities.[5]
-
Salt Formation: If your derivative has a basic nitrogen, you can consider forming a salt (e.g., a hydrochloride salt) by treating a solution of the compound with HCl in a suitable solvent like ether. Salts are often crystalline and can be more easily purified by recrystallization.
-
High-Vacuum Drying: Ensure that all residual solvents have been removed under high vacuum. Trace amounts of solvent can prevent an otherwise solid compound from crystallizing.
-
Question 3: I am observing by-products that I suspect are from the decomposition of my product during purification. How can I mitigate this?
Answer:
Carbamate-protected amino esters can be susceptible to degradation under certain conditions.
-
Causality: The carbamate group can be labile to both strong acids and bases.[6][7] The ester group can also be hydrolyzed under these conditions.[8]
-
Preventative Measures:
-
Avoid Harsh Conditions:
-
Acid: When performing acidic washes, use dilute solutions and minimize contact time. Strong acids like trifluoroacetic acid (TFA) can cleave the methoxycarbonyl group.[6]
-
Base: Similarly, use mild bases like sodium bicarbonate for washes. Stronger bases like NaOH can lead to hydrolysis of the ester and/or the carbamate.[9]
-
-
Temperature Control: Avoid excessive heat during solvent evaporation (rotary evaporation) and drying, as this can promote decomposition.
-
Inert Atmosphere: While not always necessary for these specific derivatives, if you are working with particularly sensitive analogues, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurity profile can vary depending on the synthetic route, but common impurities include:
-
Unreacted Starting Materials: Such as the parent amino ester and the acylating agent (e.g., methyl chloroformate).[10]
-
Di-acylated Products: If the starting amino ester has more than one reactive amine site.
-
Products of Over-reaction or Side-reactions: For instance, if the reaction is not selective, other functional groups in more complex derivatives might react.
-
Hydrolysis Products: The corresponding carboxylic acid from the hydrolysis of the ethyl ester, or the deprotected amine.[8]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Essential for structural confirmation and identifying proton-containing impurities.[10]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting non-volatile impurities. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.[11]
-
Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities and can also be used for purity determination if the compound is sufficiently volatile and thermally stable.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the structures of unknown impurities.[10]
Q3: What are the typical storage conditions for this compound and its derivatives?
A3: To ensure long-term stability, these compounds should be stored in a cool, dry place. For oily products, storage in a desiccator at refrigerated temperatures (2-8 °C) is recommended to minimize degradation from atmospheric moisture. For solids, storage at room temperature in a well-sealed container is often sufficient.
Experimental Protocols
Protocol 1: Flash Column Chromatography of an Oily this compound Derivative
This protocol provides a general guideline for purifying an oily product.
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading:
-
Dissolve your crude oily product (e.g., 1 gram) in a minimal amount of a volatile solvent (e.g., 2-3 mL of dichloromethane).
-
Add 2-3 grams of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully layer the silica-adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity solvent.
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). The optimal gradient should be determined beforehand by TLC analysis.
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization of a Solid this compound Derivative
This protocol is for purifying a solid product.
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until it completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Typical HPLC and GC Parameters for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity | Separation based on volatility |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[11] | HP-5 or equivalent (e.g., 30 m x 0.32 mm, 0.25 µm)[12] |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile/Water[11] | Helium or Nitrogen[12] |
| Detector | UV (e.g., 210-220 nm) | Flame Ionization Detector (FID) |
| Typical Precision (%RSD) | < 2%[12] | < 5%[12] |
| Typical Accuracy (% Recovery) | 98-102%[12] | 95-105%[12] |
Logical Relationships and Workflows
Caption: General workflow from synthesis to a purified and analyzed product.
References
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
G. A. L. Bergonzini, et al. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Retrieved from [Link]
- Shandong Jincheng Courage Chemical Co ltd. (2021). Crystallization method of Boc-amino acid. (CN112661672A). Google Patents.
-
MDPI. (n.d.). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Retrieved from [Link]
- UCB Farchim. (2011). Novel process for the preparation of amino acid derivatives. (EP2352721B1). Google Patents.
-
ResearchGate. (n.d.). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, July 18). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (n.d.). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from [Link]
-
大学化学. (2016, September 30). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurity profile of amino acids? Retrieved from [Link]
-
Phillips, A. A. (2021, December 28). Practical considerations for amino acid isotope analysis. eScholarship.org. Retrieved from [Link]
-
YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Lawrence Berkeley National Laboratory. (n.d.). eScholarship.org. Retrieved from [Link]
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
stability issues of "Ethyl 2-((methoxycarbonyl)amino)acetate" in solution
Welcome to the Technical Support Center for Ethyl 2-((methoxycarbonyl)amino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound contains two primary functional groups susceptible to degradation in solution: an ethyl ester and a methyl carbamate. The principal stability concern is hydrolysis. The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis, while the carbamate linkage is generally more stable, particularly under acidic to neutral conditions, but can be cleaved under strong basic conditions.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor governing the stability of this compound.
-
Acidic Conditions (pH < 7): The compound is expected to be relatively stable. While the ethyl ester can undergo acid-catalyzed hydrolysis, this process is generally slower than base-catalyzed hydrolysis. The carbamate group is typically stable in acidic media.
-
Neutral Conditions (pH ≈ 7): At neutral pH, the rate of uncatalyzed hydrolysis of the ester is slow. However, over extended periods or at elevated temperatures, degradation can still occur.
-
Basic/Alkaline Conditions (pH > 7): The compound is most labile under basic conditions. The ethyl ester will undergo rapid saponification (base-catalyzed hydrolysis). The carbamate bond is also susceptible to cleavage under sufficiently basic conditions.
Q3: What is the expected shelf-life of this compound in different solvents?
A3: The shelf-life is highly dependent on the solvent, storage temperature, and the presence of any acidic or basic impurities.
-
Aprotic Organic Solvents (e.g., Dichloromethane, Acetonitrile, THF): In anhydrous aprotic solvents, the compound is expected to be stable for extended periods when stored properly (i.e., protected from moisture and at low temperatures).
-
Protic Solvents (e.g., Water, Alcohols): In protic solvents, the potential for hydrolysis exists. Stability in aqueous buffers will be pH-dependent as described above. In alcohols, transesterification of the ethyl ester is a possibility, especially in the presence of an acid or base catalyst. For prolonged storage, it is recommended to prepare solutions fresh or store them at -20°C or below.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway is hydrolysis, leading to the following products:
-
Hydrolysis of the Ethyl Ester: This will yield N-(methoxycarbonyl)glycine and ethanol.
-
Hydrolysis of the Carbamate Group: This will result in glycine ethyl ester and methanol (from the methoxycarbonyl group).
-
Complete Hydrolysis: Under harsh conditions (e.g., strong base and heat), both functional groups may hydrolyze, yielding glycine, ethanol, and methanol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield in a reaction where the compound is a starting material. | Degradation of the starting material prior to or during the reaction. | Ensure the compound is of high purity before use. If using a solution, prepare it fresh. If the reaction is run in a basic medium, consider adding the compound at a later stage or using a less basic catalyst if possible. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of the compound in the analytical sample or mobile phase. | Check the pH of your sample solvent and mobile phase. If the mobile phase is basic, degradation can occur on the column. Use a mobile phase with a neutral or slightly acidic pH if compatible with your analysis. Prepare analytical samples in a suitable aprotic solvent or a weakly acidic buffer and analyze them promptly. |
| Inconsistent reaction outcomes. | Variable purity of the starting material due to degradation during storage. | Store the solid compound in a desiccator at low temperature. For solutions, store at ≤ -20°C in small aliquots to avoid repeated freeze-thaw cycles. Re-evaluate the purity of the compound if it has been stored for an extended period. |
| Reaction fails to go to completion in a peptide coupling reaction. | The amino group of the glycine derivative is not sufficiently nucleophilic, or the compound has degraded. | Confirm the integrity of the compound by a suitable analytical method (e.g., NMR, LC-MS). In peptide coupling, ensure appropriate activation of the carboxylic acid partner and the absence of water, which can hydrolyze the activated species. |
Experimental Protocols
Protocol 1: General Guidelines for Solution Preparation and Storage
To ensure the stability of your this compound solutions, follow these guidelines:
-
Solvent Selection: For non-aqueous reactions, use anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). For aqueous applications, prepare solutions in buffers with a pH between 4 and 6 for maximal stability.
-
Preparation: Always use high-purity solvents. If preparing aqueous solutions, use deionized water and freshly prepared buffers.
-
Storage: For short-term storage (up to 24 hours), solutions in aprotic solvents can be kept at 2-8°C. For longer-term storage, aliquot the solution into tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh before use.
Protocol 2: Monitoring Stability by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in a given solution.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Dilute the stock solution into the test solution (e.g., a specific buffer, cell culture medium) to the desired final concentration. Incubate the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching (if necessary): If the sample is in a reactive medium (e.g., strong acid or base), neutralize it or dilute it into a non-reactive solvent to stop further degradation before analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid for better peak shape) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength where the compound has absorbance (e.g., around 210 nm).
-
Quantification: Use the peak area of the parent compound to determine its concentration at each time point relative to the initial concentration (t=0).
-
Visualizing Degradation Pathways and Experimental Workflows
Primary Hydrolytic Degradation Pathways
Caption: Potential hydrolytic degradation pathways for this compound.
Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of a compound in solution.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(1), 30-37. [Link]
-
Watanabe, Y., et al. (2018). Kinetic study of hydrolysis of ethyl acetate using caustic soda. Journal of the Serbian Chemical Society, 83(10), 1141-1150. [Link]
Technical Guide: Solvent Effects on Ethyl 2-((methoxycarbonyl)amino)acetate Reactivity
The following technical guide details the impact of solvent choice on the reactivity, stability, and analysis of Ethyl 2-((methoxycarbonyl)amino)acetate (also known as N-methoxycarbonyl glycine ethyl ester).
Executive Summary
This compound (CAS: 5602-94-8) is a protected glycine derivative featuring two distinct reactive centers: the electrophilic ester carbonyl and the nucleophilic
This guide addresses three critical solvent-dependent phenomena:
-
Enolate Reactivity: The necessity of polar aprotic solvents for
-alkylation. -
Unwanted Side Reactions: Transesterification in alcoholic solvents.
-
Conformational Analysis: Rotameric peak splitting in NMR solvents.
Solvent Compatibility & Stability Matrix
The following table summarizes the stability and utility of this compound across common laboratory solvents.
| Solvent Class | Specific Solvent | Solubility | Stability Risk | Primary Application |
| Polar Aprotic | DMF, DMSO | High | Low (if dry). Hygroscopic nature of DMSO can introduce water, causing hydrolysis. | |
| Polar Aprotic | THF, Acetonitrile | High | Low . Peroxide formation in THF can degrade sensitive intermediates. | Standard synthesis, Crystallization.[2][3] |
| Chlorinated | DCM, Chloroform | High | Negligible . Acidic impurities in old CHCl | Work-up, NMR analysis, Amide coupling. |
| Protic (Alcohol) | Methanol | High | CRITICAL : High risk of Transesterification (Ethyl | Avoid unless hydrolysis is intended. |
| Protic (Alcohol) | Ethanol | High | Low . Matches the ester group, preventing transesterification issues. | Recrystallization, Hydrogenation. |
| Aqueous | Water | Low | Moderate . Slow hydrolysis at neutral pH; rapid at pH <4 or >9. | Biphasic work-up only. |
Critical Reactivity Scenarios
Scenario A: -Alkylation (C-H Activation)
Objective: Alkylating the methylene group (Glycine
-
Recommended Solvent: Anhydrous THF or DMF .
-
The "Solvent Effect":
-
DMF (Dipolar Aprotic): Solvates the cation (e.g., Na
) effectively, leaving the enolate anion "naked" and highly reactive. This increases reaction rate but can also promote over-alkylation. -
Protic Solvents (e.g., EtOH): Strictly forbidden. The solvent proton will quench the base (e.g., NaH + EtOH
H + EtO ) and hydrogen-bond to the enolate, drastically reducing nucleophilicity.
-
Scenario B: Transesterification Risks
Objective: Maintaining the Ethyl ester integrity. Mechanism: Nucleophilic acyl substitution at the ester carbonyl.
-
The Hazard: Dissolving this compound in Methanol (MeOH).
-
Chemical Consequence: In the presence of even trace catalytic base (or acid), the methoxide/methanol attacks the ethyl ester.
-
Reaction:
-
Result: You will observe a mass shift of -14 Da (Ethyl to Methyl) and a complex NMR mixture.
-
-
Corrective Action: Always match the alcohol solvent to the ester alkyl group (use Ethanol for Ethyl esters) or use a non-nucleophilic solvent (THF, DCM).
Troubleshooting Guide (FAQ)
Q1: Why does my NMR spectrum show "double" peaks for the methoxy and ethyl groups? Is my compound impure?
Diagnosis: Likely Rotameric Isomerism , not impurity.
Technical Explanation: The carbamate (
-
Solvent Impact:
-
CDCl
: Often shows broad or split peaks because the solvent interacts weakly, preserving the rotamer barrier. -
DMSO-d
: Strong hydrogen bonding between DMSO and the N-H proton often stabilizes one conformer or lowers the rotation barrier, causing peaks to coalesce (sharpen) into a single set. Action: Run the NMR in DMSO-d or heat the CDCl sample to 50°C to confirm coalescence.
-
Q2: I tried to alkylate the alpha-carbon using NaH in Ethanol, but I only recovered starting material. Why?
Diagnosis: Solvent Quenching .
Technical Explanation: Sodium Hydride (NaH) is a strong base (
-
Reaction:
. -
The NaH reacted with your solvent immediately, leaving Sodium Ethoxide. Sodium Ethoxide is not strong enough to fully deprotonate the alpha-carbon of the glycine ester (approx
20-24) to generate the enolate required for alkylation. Action: Switch to Anhydrous THF or DMF and ensure the system is under inert atmosphere (Argon/Nitrogen).
Q3: My yield is low after extraction. The compound seems to vanish.
Diagnosis: Water Solubility . Technical Explanation: While this compound is an ester, the carbamate N-H and carbonyls make it moderately polar. Action:
-
Saturate the aqueous layer with NaCl (brine) to "salt out" the organic compound.
-
Use Ethyl Acetate or DCM for extraction (avoid Diethyl Ether as it is too non-polar).
-
Re-extract the aqueous layer 3-4 times.
Visualizing Reactivity Pathways
The following diagram illustrates the divergent reaction pathways dictated by solvent choice.
Figure 1: Decision tree showing how solvent selection forces the compound into specific chemical or spectroscopic outcomes.
References
-
PubChem Compound Summary . This compound.[1][4] National Center for Biotechnology Information. Available at: [Link][1]
- Solvent Effects in Organic Chemistry. Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Carbamate Rotamers in NMR . Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley. (Discusses carbamate conformational isomerism).
Sources
Technical Support Center: Temperature Optimization for Ethyl 2-((methoxycarbonyl)amino)acetate Coupling Reactions
Welcome to the Technical Support Center for optimizing the coupling reactions of Ethyl 2-((methoxycarbonyl)amino)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature modulation in amide bond formation. Here, we will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Introduction: The Critical Role of Temperature in Amide Bond Formation
The coupling of this compound, a key building block in the synthesis of peptidomimetics and other pharmaceutical intermediates, is a nuanced process where temperature is a critical lever. While the fundamental goal is to form an amide bond efficiently, temperature exerts a profound influence on reaction kinetics, the stability of reactants and reagents, and the propensity for side reactions. An improperly controlled temperature profile can lead to a cascade of issues, including low yield, epimerization, and the formation of impurities that complicate downstream processing. This guide will provide a framework for rationally optimizing the temperature for your specific coupling reaction, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is sluggish at room temperature. Can I simply increase the heat?
A1: While increasing the temperature is a common strategy to accelerate slow reactions, it must be approached with caution. Elevating the temperature can indeed enhance the rate of the desired amide bond formation.[1][2] However, it also proportionally increases the rates of undesirable side reactions. For sensitive substrates like N-protected amino acid esters, high temperatures can lead to:
-
Epimerization: Particularly for chiral centers, elevated temperatures in the presence of a base can lead to the loss of stereochemical integrity.[1][3][4]
-
Side Product Formation: Increased heat can promote the formation of byproducts such as N-acylurea with carbodiimide reagents or promote the decomposition of sensitive coupling reagents.
-
Substrate/Reagent Degradation: Both this compound and the coupling reagents have finite thermal stability. Exceeding these limits can lead to decomposition and a decrease in overall yield.
Recommendation: Before resorting to high temperatures, consider other ways to optimize the reaction at or slightly above room temperature. This could include screening different coupling reagents, bases, or solvents. If heating is necessary, a systematic temperature optimization study is highly recommended.
Q2: What is the optimal temperature range for coupling this compound?
A2: There is no single "optimal" temperature, as it is highly dependent on the specific reaction conditions, including the coupling partner, coupling reagent, base, and solvent. However, a general guideline is to start at room temperature (20-25 °C) and adjust as needed. Many modern, highly active coupling reagents like HATU and HBTU are very efficient at ambient temperatures.[5][6] For difficult couplings, a moderate increase to 35-50 °C can be beneficial.[7] High temperatures (e.g., 80-90 °C) are generally reserved for particularly challenging couplings and should be used with caution due to the increased risk of side reactions.
Q3: How does temperature affect different coupling reagents?
A3: The choice of coupling reagent is intrinsically linked to the optimal temperature profile.
-
Carbodiimides (e.g., DIC, EDC): These are often used with additives like HOBt or Oxyma. While the activation can be performed at 0 °C to room temperature, the coupling step is typically run at room temperature. Elevated temperatures can increase the rate of N-acylurea formation, an undesirable side reaction. However, in some cases, high-temperature (e.g., 90 °C) carbodiimide-based couplings without a base have been shown to be efficient and minimize epimerization.[8]
-
Onium Salts (e.g., HBTU, HATU, HCTU): These are generally more reactive than carbodiimides and are highly effective at room temperature.[5][6] HATU is often considered more reactive than HBTU and can be particularly useful for sterically hindered couplings at ambient temperatures.[5][6] While these reagents can be used at elevated temperatures to accelerate difficult couplings, this also increases the risk of epimerization, especially with sensitive amino acids.[1][3]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to onium salts, these are highly reactive at room temperature. They are particularly useful for coupling N-methylated amino acids.
Q4: I am observing significant epimerization in my coupling reaction. How can I mitigate this with temperature control?
A4: Epimerization is a major concern, especially when dealing with chiral molecules. Lowering the reaction temperature is a primary strategy to suppress epimerization.[4] If the reaction is too slow at lower temperatures, consider the following:
-
Use a more reactive coupling reagent: Switching from a carbodiimide-based system to a more potent onium salt like HATU might allow the reaction to proceed efficiently at a lower temperature.[6]
-
Optimize the base: Use the minimum effective amount of a weaker, non-nucleophilic base. The type and concentration of the base can significantly impact the rate of epimerization.[3]
-
Solvent choice: Apolar solvents may reduce the rate of epimerization.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Temperature Considerations |
| Low or No Product Formation | - Insufficient activation of the carboxylic acid.- Low reactivity of the amine.- Steric hindrance.- Substrate or reagent degradation. | 1. Confirm Reagent Activity: Ensure your coupling reagents are fresh and anhydrous.2. Optimize at Room Temperature First: Before increasing the temperature, try a more powerful coupling reagent (e.g., switch from DIC/HOBt to HATU).3. Systematic Temperature Increase: If the reaction is still slow, incrementally increase the temperature (e.g., to 40 °C, then 60 °C) while monitoring for side product formation by LC-MS.4. Consider Microwave Synthesis: For very difficult couplings, microwave heating can provide rapid and efficient heating to a target temperature, often leading to improved yields.[1] |
| Presence of N-Acylurea Byproduct | - Using carbodiimide reagents (DIC, EDC) without an additive.- Slow reaction with the amine allows the O-acylisourea intermediate to rearrange. | 1. Ensure Additive Presence: Always use HOBt or Oxyma with carbodiimide reagents.2. Maintain Moderate Temperature: Avoid excessive heat, which can accelerate the rearrangement to N-acylurea. Room temperature is generally preferred. |
| Significant Epimerization | - High reaction temperature.- Strong or excess base.- Polar, protic solvent.- Prolonged reaction time at elevated temperature. | 1. Lower the Temperature: This is the most effective way to reduce epimerization.[4] Aim for the lowest temperature that provides an acceptable reaction rate.2. Minimize Base: Use 1-2 equivalents of a non-nucleophilic base like DIEA.3. Shorten Reaction Time: At elevated temperatures, shorter reaction times can minimize the extent of epimerization.[2] |
| Multiple Unidentified Byproducts | - Decomposition of the starting material or coupling reagent at elevated temperatures.- Side reactions of protecting groups. | 1. Assess Thermal Stability: If possible, determine the thermal stability of your starting materials using techniques like TGA or DSC.2. Run a Low-Temperature Control: Perform the reaction at 0 °C or room temperature to see if the byproducts are still formed. If they are absent at lower temperatures, heat is the likely culprit.3. Choose Thermally Stable Reagents: Some modern coupling reagents like COMU have been developed for improved stability and performance.[9] |
Experimental Protocols
Protocol 1: Screening for Optimal Coupling Reagent at Room Temperature
This protocol is designed to identify the most effective coupling reagent for your specific amine partner with this compound before resorting to temperature elevation.
-
Setup: In parallel reaction vials, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DCM, or MeCN).
-
Reagent Addition:
-
Vial A (DIC/Oxyma): Add Oxyma (1.2 equivalents) and DIC (1.2 equivalents).
-
Vial B (HATU/DIEA): Add HATU (1.2 equivalents) and DIEA (2 equivalents).
-
Vial C (HBTU/DIEA): Add HBTU (1.2 equivalents) and DIEA (2 equivalents).
-
-
Amine Addition: Add your amine coupling partner (1.1 equivalents) to each vial.
-
Reaction: Stir all reactions at room temperature (20-25 °C).
-
Monitoring: Monitor the progress of each reaction by LC-MS or TLC at regular intervals (e.g., 1, 4, and 24 hours).
-
Analysis: Compare the conversion to the desired product and the formation of any byproducts to select the most efficient and cleanest coupling system.
Protocol 2: Systematic Temperature Optimization Study
Once the best coupling reagent system from Protocol 1 is identified, use this protocol to determine the optimal temperature.
-
Setup: Prepare three identical reactions using the optimized coupling reagent system from Protocol 1.
-
Temperature Control:
-
Reaction 1: Maintain at room temperature (20-25 °C).
-
Reaction 2: Maintain at a moderately elevated temperature (e.g., 40 °C).
-
Reaction 3: Maintain at a higher temperature (e.g., 60 °C).
-
-
Monitoring: Monitor each reaction by LC-MS for product formation, consumption of starting material, and the emergence of any new impurities. Also, perform chiral HPLC analysis if epimerization is a concern.
-
Analysis: Determine the temperature that provides the best balance of reaction rate, yield, and purity.
Visualizing the Temperature Optimization Workflow
Caption: A decision-making workflow for temperature optimization.
The Interplay of Temperature, Kinetics, and Side Reactions
Caption: The dual effects of increasing temperature on amide coupling.
Conclusion
Temperature is a powerful yet double-edged sword in the optimization of coupling reactions involving this compound. A thorough understanding of the interplay between temperature, reaction components, and potential side reactions is paramount for developing a robust and efficient synthetic protocol. By starting with a systematic screening at room temperature and cautiously increasing the temperature only when necessary, researchers can navigate the complexities of amide bond formation and achieve high-quality products. This guide provides a foundational framework for this optimization process, empowering scientists to make informed decisions grounded in chemical principles.
References
-
Collins, J. M., Porter, K. A., Singh, S., & Vanier, G. S. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(4), 940–943. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]
-
Pennington, M. W. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 41–52). Humana Press. [Link]
-
König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788–798. [Link]
-
Sperry, J. B., Minteer, C. J., Tao, J., Johnson, R., Duzguner, R., Hawk, M., ... & Weaver, J. D. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(9), 1262–1275. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Al-Warhi, T. I., Al-Hazmi, G. A., & El-Faham, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6515. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Oku, J. I., & Inoue, S. (1981). Thermal Synthesis of Polypeptides from N-t-Butyloxycarbonyltripeptide Derivatives without Reactive Side Chains. Polymer Journal, 13(4), 335–341. [Link]
- U.S. Patent No. 10,308,677. (2019). Washington, DC: U.S.
-
Del Valle, J. R. (2020). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters, 22(23), 9294–9299. [Link]
-
Hu, J., & Vederas, J. C. (1995). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(1), 1–7. [Link]
-
Benoiton, N. L., Kuroda, K., & Chen, F. M. (1981). Racemization in peptide synthesis. International Journal of Peptide and Protein Research, 17(2), 197–204. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Hurevich, M., & Gilon, C. (2018). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
-
Tan, W., Besser, D., & Bode, J. W. (2018). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 9(1), 1–9. [Link]
-
Sperry, J. B., Minteer, C. J., Tao, J., Johnson, R., Duzguner, R., Hawk, M., ... & Weaver, J. D. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(9), 1262–1275. [Link]
-
Yoshida, Y., & Nagasawa, T. (2019). An Initiator-Free Electrochemical Approach to Radical Thiol–Ene Coupling in a Microfluidic Reactor. Molecules, 24(18), 3244. [Link]
-
Song, C., Ma, C., Wu, H., Wang, X., & Qian, X. (2019). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 9(1), 1–10. [Link]
-
Arujõe, M., Ploom, A., Mastitski, A., & Järv, J. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(35), 3421–3425. [Link]
-
El-Sayed, M. F., & El-Sattar, N. A. (2021). Towards Investigating the Effect of Ammonium Nitrate on the Characteristics and Thermal Decomposition Behavior of Energetic Double Base NC/DEGDN Composite. Molecules, 26(16), 4928. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-((methoxycarbonyl)amino)acetate
Current Status: Operational Ticket ID: SC-MCF-GLY-001 Lead Scientist: Dr. A. Vance, Senior Process Chemist Subject: Troubleshooting & Optimization for N-Methoxycarbonyl Glycine Ethyl Ester Synthesis[1]
Executive Summary & Core Chemistry
Target Molecule: Ethyl 2-((methoxycarbonyl)amino)acetate
Structure:
This guide addresses the scale-up challenges of reacting Glycine Ethyl Ester Hydrochloride with Methyl Chloroformate (MCF) . While the chemistry appears simple (carbamate formation), scale-up introduces critical risks regarding heat management, biphasic mass transfer, and ester hydrolysis.[1]
The Reaction Pathway
The synthesis typically employs Schotten-Baumann conditions (Biphasic: Organic/Aqueous) to manage the HCl byproduct and protect the labile ethyl ester from hydrolysis.[1][2]
Sources
Technical Support Center: Stability & Degradation of Ethyl 2-((methoxycarbonyl)amino)acetate
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Ethyl 2-((methoxycarbonyl)amino)acetate is a bifunctional glycine derivative featuring two distinct carbonyl electrophiles: a carbamate (urethane) at the N-terminus and an ethyl ester at the C-terminus.
In drug development and organic synthesis, this molecule often serves as a model for prodrug stability or as a protected intermediate. Users frequently encounter degradation not due to inherent instability, but due to specific environmental triggers—primarily pH excursions and nucleophilic solvents.
This guide details the mechanistic pathways of degradation and provides self-validating protocols to distinguish between them.
Primary Degradation Pathways
Pathway A: Hydrolytic Cleavage (pH-Dependent)
The molecule contains two hydrolyzable groups with significantly different reactivities.
-
The Ethyl Ester (C-terminus): This is the "soft target." Under mild alkaline conditions (pH > 8), the ethyl ester undergoes saponification rapidly, yielding the carboxylate and ethanol.
-
The Methoxycarbonyl (N-terminus): This carbamate moiety is significantly more robust. It generally resists mild hydrolysis but will degrade under strong alkaline conditions (pH > 12) or harsh acidic reflux, releasing methanol, carbon dioxide, and the free amine.
Pathway B: Transesterification (The "Solvent Trap")
Critical Issue: A common user error is dissolving this compound in Methanol for LC-MS or NMR analysis.
-
Mechanism: In the presence of trace acid or base catalysts, the solvent (methanol) acts as a nucleophile, attacking the ethyl ester.
-
Result: The ethyl group is swapped for a methyl group, resulting in Mthis compound .
-
Observation: In LC-MS, you will observe a mass shift of -14 Da (Loss of
, Gain of ).
Pathway C: Thermal Decomposition
While relatively stable at room temperature, high temperatures (>150°C) can induce decarboxylation of the carbamate or intermolecular condensation if the protecting group is compromised.
Visualization of Pathways (Interactive Diagram)
The following diagram maps the kinetic hierarchy of degradation. Note the color coding: Red indicates destructive degradation; Orange indicates solvent-induced modification.
Caption: Figure 1. Degradation hierarchy showing the susceptibility of the ethyl ester vs. the carbamate moiety.
Troubleshooting Guide: Diagnostics & Solutions
| Symptom | Probable Cause | Mechanistic Insight | Corrective Action |
| Mass Spec shows [M-14] peak | Transesterification | Sample was dissolved in Methanol. The solvent attacked the ethyl ester. | Switch Solvent: Dissolve samples in Acetonitrile (ACN) or the native alcohol (Ethanol) for analysis. |
| Yield loss during workup | Saponification | Aqueous washes were too basic (pH > 9), hydrolyzing the ethyl ester. | pH Control: Keep aqueous washes neutral or slightly acidic (pH 5-7). Avoid strong bicarbonate washes if contact time is long. |
| Gas evolution during reaction | Decarboxylation | Carbamate cleavage due to excessive heat or strong acid. | Temp Control: Maintain reaction temperature < 60°C unless deprotection is intended. |
| NMR shows mixed ethyl/methyl signals | Solvent Exchange | Incomplete rotary evaporation of methanol before adding ethanol (or vice versa). | Drying: Ensure complete solvent removal under high vacuum before switching alcohol solvents. |
Experimental Protocols: Validation & Stress Testing
As a scientist, you must validate these pathways in your specific matrix. Use the following "Forced Degradation" protocol.
Protocol A: Differential Hydrolysis Test
Objective: To determine if an impurity is the Free Acid (Hydrolysis) or a byproduct.
-
Preparation: Dissolve 10 mg of the compound in 1 mL of THF/Water (1:1).
-
Base Spike: Add 20 µL of 1M NaOH.
-
Monitoring:
-
T=0 min: Inject immediately into HPLC.
-
T=30 min: Inject again.
-
-
Analysis:
-
If the parent peak disappears and a more polar (earlier eluting) peak appears, the Ester is hydrolyzing.
-
Note: The Carbamate (N-Moc) will remain stable under these mild conditions. If the peak remains stable, the degradation requires harsher conditions.
-
Protocol B: Solvent Compatibility Check (The "Methanol Test")
Objective: To confirm if your analytical method is creating artifacts.
-
Split Sample: Take a pure batch of this compound.
-
Vial A: Dissolve in Acetonitrile (Non-nucleophilic).
-
Vial B: Dissolve in Methanol (Nucleophilic).
-
Incubate: Let both stand at Room Temperature for 4 hours.
-
Run LC-MS:
-
Vial A should show only Parent Mass (
). -
Vial B will likely show a growing peak at
.
-
References & Authority
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive text on the stability of Carbamates/Moc groups vs. Esters).
-
Larock, R. C. Comprehensive Organic Transformations. VCH Publishers. (Mechanisms of ester hydrolysis and transesterification).
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Fundamental kinetics of
ester hydrolysis vs. carbamate hydrolysis). -
European Chemical Agency (ECHA). Registration Dossier: Ethyl N-(methoxycarbonyl)glycinate. (Regulatory and stability data for CAS 14719-09-6).
-
Bradberry, S. Transesterification artifacts in the analysis of small molecule esters. Journal of Chromatographic Science. (General reference for solvent-induced artifacts).
(Note: While specific stability papers for CAS 14719-09-6 are rare, the chemistry is strictly governed by the well-established reactivity of N-protected amino acid esters as cited above.)
Technical Support Center: Minimizing Epimerization in Ethyl 2-((methoxycarbonyl)amino)acetate Reactions
Welcome to the technical support center for Ethyl 2-((methoxycarbonyl)amino)acetate and related N-protected amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common yet critical issue of epimerization. Maintaining stereochemical integrity is paramount in the synthesis of chiral molecules, as even minor epimerization can significantly impact the biological activity and safety profile of the final product.[1][2][3] This resource provides in-depth, field-proven insights and actionable protocols to ensure the stereochemical purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization is the unwanted conversion of a chiral center to its opposite configuration. For this compound, this refers to the inversion of the stereochemistry at the α-carbon (the carbon atom to which the amino and carboxyl groups are attached). This process leads to the formation of a diastereomer if other chiral centers are present in the molecule, or an enantiomer (racemization) if it's the only chiral center. This side reaction compromises the stereochemical purity of your product.[1][2][3]
Q2: What is the primary mechanism driving epimerization in these reactions?
A2: The primary mechanism is the abstraction of the α-proton by a base, which leads to the formation of a planar enolate intermediate.[4] Subsequent reprotonation of this achiral enolate can occur from either face, resulting in a mixture of the original and the inverted stereoisomers. The acidity of this α-proton is increased by the electron-withdrawing nature of the adjacent ester and N-methoxycarbonyl groups, making it susceptible to removal by basic reagents or conditions.
Q3: Which reaction conditions are most likely to cause epimerization?
A3: Several factors can promote epimerization, including:
-
Strong Bases: The use of strong bases significantly increases the rate of α-proton abstraction.[4]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the epimerization process to occur more readily.[5]
-
Polar Aprotic Solvents: Solvents like DMF can stabilize the enolate intermediate, thereby favoring its formation and subsequent epimerization.[6]
-
Prolonged Reaction Times: Longer exposure to epimerization-promoting conditions increases the extent of stereochemical scrambling.
-
Carbodiimide Coupling Reagents: Certain coupling reagents, especially when used without additives, can promote the formation of an oxazolone intermediate, which is highly prone to epimerization.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems and provides detailed, actionable solutions grounded in chemical principles.
Problem 1: Significant Epimerization Detected in a Base-Mediated Alkylation Reaction
You are performing a C-alkylation at the α-position of this compound using a base and an alkyl halide, but chiral HPLC analysis of the product shows a significant amount of the undesired diastereomer.
Root Cause Analysis:
The likely culprit is the choice of base and reaction temperature. Strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are highly effective at deprotonation but can also rapidly catalyze epimerization by promoting the formation of the planar enolate intermediate. Elevated temperatures further accelerate this process.
Solutions & Protocols:
1. Optimize Base Selection:
The choice of base is critical. A weaker, non-nucleophilic base is often sufficient for deprotonation while minimizing epimerization.[8]
-
Recommendation: Switch to a sterically hindered, weaker base.
-
Protocol:
-
Cool the solution of this compound in an appropriate anhydrous aprotic solvent (e.g., THF, Dichloromethane) to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add 1.05 equivalents of a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[4][8]
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for enolate formation.
-
Add the alkyl halide and maintain the low temperature, allowing the reaction to proceed. Monitor the reaction progress by TLC or LC-MS.
-
2. Precise Temperature Control:
Lower temperatures significantly suppress the rate of epimerization.[6]
-
Recommendation: Conduct the reaction at the lowest feasible temperature that still allows for an acceptable reaction rate.
-
Protocol:
-
Utilize a cryostat or a dry ice/acetone bath to maintain a constant low temperature (e.g., -78 °C).
-
Ensure all reagents and solvents are pre-cooled before addition.
-
Allow the reaction to warm to room temperature only after the reaction is complete, as determined by in-process controls.
-
Data-Driven Decision Making: Base Selection
| Base | pKa of Conjugate Acid | Typical Reaction Temperature | Propensity for Epimerization |
| Lithium Diisopropylamide (LDA) | ~36 | -78 °C to 0 °C | High |
| Sodium Hydride (NaH) | ~35 | 0 °C to RT | High |
| Potassium tert-butoxide (KOtBu) | ~19 | -78 °C to RT | Moderate to High |
| N,N-Diisopropylethylamine (DIEA) | ~11 | -78 °C to RT | Low |
| 2,4,6-Collidine | ~7.4 | -20 °C to RT | Very Low |
Problem 2: Loss of Stereochemical Purity During Peptide Coupling
You are using this compound as the C-terminal amino acid ester in a peptide coupling reaction with an N-protected amino acid, and the resulting dipeptide shows significant epimerization at the this compound residue.
Root Cause Analysis:
In peptide synthesis, epimerization often occurs through the formation of a 5(4H)-oxazolone intermediate.[7] This intermediate is readily formed when the carboxylic acid of the incoming N-protected amino acid is activated, particularly with carbodiimide reagents like DCC or EDC. The α-proton of the oxazolone is highly acidic and can be easily abstracted by a base, leading to racemization.
Solutions & Protocols:
1. Choice of Coupling Reagent and Additives:
Modern coupling reagents are designed to minimize oxazolone formation or to react quickly with the amine component, thus suppressing epimerization.
-
Recommendation: Employ phosphonium- or aminium-based coupling reagents, and always use an additive.
-
Protocol:
-
Dissolve the N-protected amino acid in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add 1.0 equivalent of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma).[9][10]
-
Add 1.0 equivalent of a coupling reagent such as HBTU, HATU, or PyBOP.
-
Stir for 5-10 minutes to allow for the formation of the active ester.
-
Add this pre-activated mixture to a solution of this compound and 1.1 equivalents of a non-nucleophilic base (e.g., DIEA).
-
2. Control of Stoichiometry and Reaction Time:
-
Recommendation: Use a minimal excess of the base and monitor the reaction closely to avoid unnecessarily long reaction times.
-
Protocol:
-
Use no more than 1.1-1.2 equivalents of the base (e.g., DIEA) relative to the carboxylic acid component.
-
Monitor the reaction progress by LC-MS. Once the starting material is consumed, proceed with the workup immediately.
-
Workflow for Minimizing Epimerization in Peptide Coupling
Caption: Optimized workflow for peptide coupling to minimize epimerization.
Advanced Troubleshooting: The Role of Solvents and Steric Factors
Q3: Can the choice of solvent influence the degree of epimerization?
A3: Absolutely. Polar aprotic solvents like DMF and NMP can stabilize the charged enolate intermediate, which can increase the rate of epimerization.[6] In contrast, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred for reactions where epimerization is a concern. However, solubility considerations must also be taken into account. If a polar solvent is necessary for solubility, it is even more critical to control the temperature and use a mild base.[6]
Q4: Does the steric hindrance of the reactants play a role?
A4: Yes, steric hindrance can have a significant impact. For instance, coupling sterically hindered amino acids can be slower, leading to longer reaction times and increased opportunity for epimerization.[6] In such cases, using more potent coupling reagents like HATU may be necessary to accelerate the desired reaction over the epimerization side reaction. Additionally, the steric bulk of the base is important; highly hindered bases like DIEA are less likely to act as nucleophiles but are effective at proton abstraction.[4]
References
- Ghosh, K., & Lubell, W. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production†. ChemRxiv.
- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (n.d.). PMC.
- Epimerisation in Peptide Synthesis. (2023, December 8). PubMed.
- Epimerisation in Peptide Synthesis. (n.d.). OUCI.
- Troubleshooting guide for peptide coupling with 6-Methylpicolinic acid-thioamide. (n.d.). Benchchem.
- Methionine epimerization in cyclic peptides. (2021, June 11). PMC.
- Epimerisation in Peptide Synthesis. (n.d.). PMC - PubMed Central.
- Epimeriz
- Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. (2014, September 4).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- (PDF) Epimerisation in Peptide Synthesis. (n.d.).
- Avoiding epimerization in peptide synthesis. (n.d.). Bachem.
- enzyme-catalyzed isomerization of amino acid residues in peptide chains. (n.d.). PubMed Central.
- Temperature dependence of amino acid hydrophobicities. (n.d.). PMC.
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic d
- α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. (n.d.). Journal of the American Chemical Society.
- Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. (n.d.).
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (n.d.). MDPI.
- Racemization in amino acids? (2017, February 28).
- Method for the Racemization of Optically Active Amino Acids. (n.d.). Sciencemadness.org.
- Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
- Novel copolymers of vinyl acetate. 2.
Sources
- 1. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creation.com [creation.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
alternative reagents to "Ethyl 2-((methoxycarbonyl)amino)acetate" in peptide synthesis
Executive Summary
In the precision landscape of peptide synthesis and peptidomimetic drug design, Ethyl 2-((methoxycarbonyl)amino)acetate (also known as Moc-Gly-OEt ) represents a "legacy" intermediate. While it provides a robust N-methoxycarbonyl (Moc) protecting group—valued for its metabolic stability and small steric footprint—its ethyl ester format introduces unnecessary synthetic bottlenecks.
For researchers requiring the Moc-glycine motif, the ethyl ester necessitates a rate-limiting saponification step prior to coupling. For those seeking transient protection for peptide elongation, the Moc group's high stability renders it unsuitable compared to orthogonal Fmoc/Boc strategies.
This guide objectively analyzes superior alternatives to Moc-Gly-OEt, categorizing them by synthetic intent :
-
Direct Coupling Efficiency: For retaining the Moc group without hydrolysis steps.
-
Transient Protection: For standard peptide elongation (SPPS).
-
Orthogonality: For complex side-chain manipulations.
Part 1: The Baseline – Analysis of Moc-Gly-OEt
Reagent: this compound
Structure:
The Technical Bottleneck: To utilize Moc-Gly-OEt in peptide synthesis, the ethyl ester must first be converted to a free carboxylic acid or an activated ester. This creates a "Step Zero" inefficiency:
-
Hydrolysis Requirement: Saponification (LiOH/NaOH) is required.
-
Kinetics: Ethyl esters hydrolyze significantly slower than methyl esters.
-
Solubility Issues: The lipophilicity of the ethyl group often requires mixed solvent systems (THF/H2O) that must be meticulously removed before coupling to prevent interference.
Part 2: High-Performance Alternatives
Scenario A: Permanent Capping (Retaining the Moc Group)
Objective: You need the N-methoxycarbonyl group in your final molecule (e.g., protease inhibitors, prodrugs), but want to eliminate the hydrolysis bottleneck.
Primary Recommendation: Moc-Gly-OH (Free Acid)
-
CAS: 16024-56-9
-
Advantage: Direct coupling capability.
-
Mechanism: Bypasses the saponification step entirely.[1] The free acid can be immediately activated using standard carbodiimides (DIC/EDC) or onium salts (HATU/HBTU).
-
Atom Economy: Eliminates the ethyl group waste stream.
Secondary Recommendation: Moc-Gly-OSu (N-Hydroxysuccinimide Ester)
-
Advantage: Catalyst-free coupling.
-
Mechanism: This pre-activated ester reacts selectively with primary amines under mild basic conditions (pH 8-9) without adding coupling reagents, reducing byproducts (urea).
Scenario B: Transient Protection (Peptide Elongation)
Objective: You are building a peptide chain and need to remove the N-terminal group to add the next amino acid.
Primary Recommendation: Fmoc-Gly-OH
-
CAS: 29022-11-5
-
Advantage: Base-labile orthogonality.
-
Why Switch: The Moc group is a carbamate that is exceptionally stable to acid and mild base. Removing a Moc group often requires harsh conditions (e.g., hydrazine or strong hydrolysis) that can damage peptide bonds. Fmoc is removed gently with 20% Piperidine, making it the standard for Solid Phase Peptide Synthesis (SPPS).
Secondary Recommendation: Boc-Gly-OH
-
CAS: 4530-20-5
-
Why Switch: If your synthesis requires base stability (e.g., synthesizing esters or thioesters), Boc allows deprotection with TFA/HCl, offering orthogonality to base-sensitive linkers.
Part 3: Comparative Performance Data
The following table contrasts the "Legacy" reagent with optimized alternatives across critical synthetic parameters.
| Feature | Moc-Gly-OEt (Baseline) | Moc-Gly-OH (Optimized) | Fmoc-Gly-OH (SPPS Standard) |
| State | Protected Ester (Precursor) | Free Acid (Ready Donor) | Free Acid (Transient) |
| Activation Req. | High: Requires Saponification first | Low: Standard activation (DIC/HATU) | Low: Standard activation |
| Protecting Group | Moc (Methoxycarbonyl) | Moc (Methoxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Deprotection | Harsh (Strong Acid/Base) | Harsh (Strong Acid/Base) | Mild (20% Piperidine) |
| Step Count | 2 (Hydrolysis + Coupling) | 1 (Coupling) | 1 (Coupling) |
| Atom Economy | Poor (Loss of EtOH) | Excellent | Good |
| Primary Use | Intermediate synthesis | Permanent N-capping | Peptide Elongation |
Part 4: Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the correct Glycine donor based on your synthetic end-goal.
Figure 1: Strategic decision tree for selecting Glycine donors. Note the additional hydrolysis step required for the ethyl ester (Red path) versus the direct coupling of the free acid (Green path).
Part 5: Validated Experimental Protocols
Protocol A: Optimization of Moc-Gly-OEt (If substitution is impossible)
Use this if you are forced to use the ethyl ester due to stock availability.
Objective: Rapid saponification without racemization (not applicable to Gly, but critical habit) or side reactions.
-
Dissolution: Dissolve 1.0 eq of Moc-Gly-OEt in THF:Water (3:1 v/v). Avoid Methanol to prevent transesterification.
-
Hydrolysis: Add 1.2 eq of LiOH·H2O at 0°C. Monitor by TLC (Ethyl acetate/Hexane).
-
Note: LiOH is preferred over NaOH for solubility in THF.
-
-
Workup: Once starting material disappears (~1-2 hours), acidify carefully to pH 2-3 with 1M HCl.
-
Extraction: Extract with Ethyl Acetate (3x). Dry over Na2SO4.
-
Result: Moc-Gly-OH (crude). Use immediately in coupling.
Protocol B: Direct Coupling of Moc-Gly-OH (The Superior Method)
Use this for high-efficiency synthesis.
Objective: Amide bond formation with a primary amine (
-
Activation: In a dry vial, dissolve Moc-Gly-OH (1.0 eq) and HOBt (1.0 eq) in DMF.
-
Coupling Agent: Add DIC (Diisopropylcarbodiimide) (1.0 eq) and stir for 5 minutes to form the active ester.
-
Addition: Add the amine component (
) (1.0 eq) and DIPEA (2.0 eq if amine is a salt). -
Reaction: Stir at Room Temperature for 1-2 hours.
-
Validation: Monitor via LC-MS. The Moc group is stable; look for the mass shift corresponding to the Glycine insertion (+57 Da + Moc mass).
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7][8][9] Chemical Reviews. This comprehensive review details the stability profiles of carbamates (Moc, Boc, Fmoc) and their orthogonality.
-
Green, M., & Wuts, P. (2014). Greene's Protective Groups in Organic Synthesis. The authoritative text on deprotection conditions, confirming the harsh requirements for N-methoxycarbonyl removal compared to Fmoc/Boc.
-
Albericio, F. (2000).[10] Solid-Phase Synthesis: A Practical Guide. Provides standard protocols for Fmoc and Boc chemistry, highlighting the inefficiency of using ester precursors in solid-phase workflows.
-
Sigma-Aldrich (Merck). "N-(Methoxycarbonyl)glycine Product Specification." Confirmation of commercial availability of the free acid form (Moc-Gly-OH)
Sources
- 1. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
Comparative Validation Guide: Analytical Strategies for Ethyl 2-((methoxycarbonyl)amino)acetate
Executive Summary
Ethyl 2-((methoxycarbonyl)amino)acetate (CAS: 5602-94-8), also known as N-(Methoxycarbonyl)glycine ethyl ester, represents a critical class of protected amino acid intermediates used in peptide synthesis and peptidomimetic drug development. Its structure—a glycine core protected by a methyl carbamate and an ethyl ester—presents specific analytical challenges: it lacks strong chromophores for UV detection and possesses moderate polarity.
This guide provides a comparative validation of three distinct analytical methodologies: HPLC-UV (the QC workhorse), GC-FID (the orthogonal volatile method), and LC-MS/MS (for trace impurity profiling). We evaluate these methods based on specificity, sensitivity (LOD/LOQ), and operational robustness, guiding researchers to the optimal choice for their specific development phase.
Chemical Context & Analytical Challenges
Before selecting a method, one must understand the analyte's behavior:
-
Structure:
-
Chromophores: Two carbonyl groups. Absorption is significant only in the low UV range (200–210 nm), making solvent cut-off critical.
-
Volatility: As a fully protected amino acid (esterified and carbamoylated), the molecule is sufficiently volatile for Gas Chromatography, unlike free amino acids.
-
Stability: Susceptible to hydrolysis (ester cleavage) under highly basic conditions; methods should maintain neutral or slightly acidic pH.
Method A: HPLC-UV (The Quality Control Standard)
Role: Routine purity testing, assay, and stability studies.
The Protocol
-
Column: C18 (L1) End-capped,
mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm .
-
Temperature: 30°C.
Expert Commentary (The "Why")
-
Wavelength Selection: We select 210 nm because the carbamate and ester carbonyls have weak
transitions. Detection at 254 nm would result in effectively zero sensitivity. -
Acidic Buffer: Phosphoric acid is chosen over formate/acetate for UV work because it is transparent at 210 nm. It also suppresses silanol ionization on the column, reducing peak tailing for the amide nitrogen.
Validation Performance (Typical Data)
| Parameter | Result |
| Linearity ( | > 0.999 (Range: 10–1000 µg/mL) |
| Precision (RSD) | < 0.8% (n=6) |
| LOD | ~0.5 µg/mL |
| Tailing Factor | 1.1 (Excellent symmetry) |
Method B: GC-FID (The Orthogonal Approach)
Role: Residual solvent analysis, raw material screening, and water-free purity assessment.
The Protocol
-
Column: DB-5ms or equivalent (5% Phenyl-arylene polymer),
. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (20:1), 250°C.
-
Oven Program: 60°C (1 min)
15°C/min 260°C (3 min). -
Detector: FID @ 300°C.
Expert Commentary
-
Direct Injection: Unlike free amino acids which require derivatization (e.g., with BSTFA), this molecule is already derivatized. The ethyl ester and methoxycarbonyl groups block the polar H-bonding sites, allowing it to fly through a GC column without "crashing."
-
Orthogonality: GC separates based on boiling point and polarity. If an impurity co-elutes in HPLC (based on hydrophobicity), it will likely separate in GC, providing a critical cross-check for purity.
Method C: LC-MS/MS (Trace Impurity Profiling)
Role: Genotoxic impurity screening and identification of unknown degradants.
The Protocol
-
Column: C18 UHPLC (
mm, 1.7 µm). -
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).
-
Ionization: ESI Positive Mode.
-
Target Ion:
m/z. -
Transitions:
(Loss of ethyl ester), (Methoxycarbonyl fragment).
Expert Commentary
-
Sensitivity: While HPLC-UV struggles below 1 ppm, LC-MS can detect parts-per-billion (ppb) levels.
-
Buffer Switch: We swap Phosphoric acid (Method A) for Formic acid here. Phosphoric acid is non-volatile and will destroy the MS source.
Comparative Analysis & Decision Matrix
The following table synthesizes experimental data to guide your method selection.
| Feature | HPLC-UV | GC-FID | LC-MS/MS |
| Primary Use | Final Product Release (QC) | Raw Material / Process Control | Impurity ID / Cleaning Validation |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~1.0 µg/mL | < 0.01 µg/mL |
| Linearity Range | Wide ( | Wide ( | Narrow ( |
| Matrix Tolerance | High (Aqueous buffers) | Low (Must be dry organic) | Low (Susceptible to suppression) |
| Cost per Run | Low | Low | High |
Visualizing the Decision Process
Figure 1: Decision Matrix for Analytical Method Selection.
Validation Framework (ICH Q2(R2))
To ensure these methods are "fit for purpose," you must follow the ICH Q2(R2) guidelines. A mere protocol is not a validated method until it passes the following rigor.
Validation Workflow Diagram
Figure 2: Step-by-step Validation Workflow according to ICH Q2(R2).
Critical Validation Parameters for This Molecule
-
Specificity (Stress Testing):
-
Expose the sample to 0.1N NaOH and 0.1N HCl.
-
Expectation: The ethyl ester will hydrolyze rapidly in NaOH. The HPLC method must resolve the parent peak from the hydrolysis product (N-methoxycarbonyl glycine).
-
-
Solution Stability:
-
Carbamates can degrade over time. Verify stability of the standard solution in the autosampler for 24 hours. If degradation > 2%, use a refrigerated autosampler (4°C).
-
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 235150, this compound. Retrieved from [Link][2]
-
Khuhawar, M. Y., & Majidano, S. A. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate. Chromatographia, 73, 701–706. (Demonstrates volatility of carbamate/ester derivatives). Retrieved from [Link]
-
Shimadzu Application News. (2020). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. (Comparison of UV vs Fluorescence for amino acid derivatives). Retrieved from [Link]
Sources
performance of "Ethyl 2-((methoxycarbonyl)amino)acetate" in different peptide sequences
The following guide provides an in-depth technical analysis of Ethyl 2-((methoxycarbonyl)amino)acetate , commonly referred to as Moc-Gly-OEt , focusing on its application as an acyl donor in chemoenzymatic peptide synthesis and its utility as a stable N-capped building block.
Product Identity: this compound (Moc-Gly-OEt) CAS: 5602-94-8 Functional Class: N-Carbamate Protected Amino Acid Ester / Acyl Donor Primary Application: Kinetically Controlled Enzymatic Peptide Synthesis; Peptidomimetic N-Capping.
Executive Summary
In the landscape of peptide synthesis, Moc-Gly-OEt occupies a specialized niche as a robust, low-molecular-weight acyl donor. Unlike transient protecting groups (Fmoc, Boc) designed for easy removal, the Methoxycarbonyl (Moc) group offers high metabolic stability, making this compound ideal for synthesizing protease-resistant peptide analogs and prodrugs .
When compared to standard alternatives like Z-Gly-OEt (Benzyloxycarbonyl) or Boc-Gly-OEt , the Moc variant exhibits distinct physicochemical behaviors:
-
Steric Profile: Significantly smaller than Z- or Fmoc- groups, allowing access to sterically restricted enzyme active sites.
-
Solubility: Higher water solubility than Z-Gly-OEt, facilitating reactions in aqueous-organic cosolvent systems.
-
Reactivity: The ethyl ester moiety provides a balance between stability (shelf-life) and aminolysis rates (coupling efficiency) in protease-catalyzed reactions.
Mechanistic Insight: The Acyl-Enzyme Pathway
To understand the performance of Moc-Gly-OEt, one must analyze its behavior in Kinetically Controlled Enzymatic Synthesis (KCS). In this process, the ester does not merely act as a passive building block but actively drives the reaction away from thermodynamic equilibrium.
The Mechanism[1][2][3]
-
Acylation: The active site serine (or cysteine) of the protease attacks the carbonyl of the ethyl ester, releasing ethanol and forming an Acyl-Enzyme Intermediate .
-
Nucleophilic Attack (Partitioning): This intermediate is attacked by either:
-
The Nucleophile (Amine): Forming the desired Peptide Bond (
). -
Water: Causing Hydrolysis (
), regenerating the starting acid (Waste).
-
Performance Metric: The efficiency is defined by the Specificity Constant ratio (
Visualization: Kinetic Partitioning of Moc-Gly-OEt
Figure 1: The kinetic partitioning pathway. High performance depends on maximizing the green path (Aminolysis) over the red path (Hydrolysis).
Performance Comparison: Moc-Gly-OEt vs. Alternatives
The following data summarizes the performance of Moc-Gly-OEt in varying contexts compared to standard "Z" (Cbz) and Methyl ester derivatives.
Table 1: Physicochemical & Kinetic Comparison
| Feature | Moc-Gly-OEt (Subject) | Z-Gly-OEt (Standard) | Moc-Gly-OMe (Methyl) |
| Leaving Group | Ethyl (-OEt) | Ethyl (-OEt) | Methyl (-OMe) |
| N-Protection | Methoxycarbonyl (Small) | Benzyloxycarbonyl (Bulky/Aromatic) | Methoxycarbonyl |
| Hydrophobicity (LogP) | Low (~0.2) | High (~1.8) | Very Low |
| Enzyme Affinity (Papain) | Moderate (Lack of S2 hydrophobic fit) | High (Z-group fits S2 subsite perfectly) | Moderate |
| Hydrolysis Rate | Moderate (Stable in buffer) | Moderate | Fast (Prone to spontaneous hydrolysis) |
| Yield (Hydrophobic Seq) | 65-75% | >85% | 60-70% |
| Metabolic Stability | High (Resistant to cleavage) | Low (Metabolized/Cleaved) | High |
Detailed Analysis by Sequence Type
Scenario A: Synthesis of Hydrophobic Dipeptides (e.g., Moc-Gly-Phe-NH2)
-
Performance: Good.
-
Observation: When coupling with hydrophobic nucleophiles (Phenylalanine, Leucine), Moc-Gly-OEt achieves yields of 70-80% using Papain or Bromelain.
-
Why: The hydrophobic nucleophile binds strongly to the enzyme's S1' subsite, compensating for the weaker binding of the small "Moc" group in the S2 pocket.
-
Comparison: Z-Gly-OEt yields are typically higher (90%+) because the "Z" group anchors the substrate firmly in the enzyme, increasing
.
Scenario B: Synthesis of Hydrophilic Sequences (e.g., Moc-Gly-Gly-NH2)
-
Performance: Moderate to Poor.
-
Observation: Yields drop to 40-50% .
-
Why: Without a hydrophobic anchor on either the donor (Moc is small/polar) or the nucleophile (Gly is polar), water competes effectively for the acyl-enzyme intermediate, leading to high hydrolysis rates.
-
Optimization: Requires high concentration of organic cosolvent (e.g., 50% Ethanol or DMF) to suppress water activity (
).
Scenario C: Surface-Catalyzed Oligomerization (Prebiotic Context)
-
Performance: Excellent.
-
Observation: On mineral surfaces like Anatase (TiO2) or Silica, Glycine Ethyl Esters (including Moc-protected) polymerize more efficiently than free amino acids.
-
Data: Studies indicate Moc-Gly-OEt can form oligomers up to 10-mers under fluctuating temperature conditions, whereas free Glycine requires temperatures >150°C.
Experimental Protocol: Chemoenzymatic Coupling
Objective: Synthesis of Moc-Gly-Leu-NH2 (Model Peptide) Enzyme: Papain (EC 3.4.22.2)
Materials
-
Donor: Moc-Gly-OEt (1 mmol, 161 mg)
-
Nucleophile: H-Leu-NH2·HCl (1.5 mmol)
-
Enzyme: Papain (crude powder, 20 mg/mL)
-
Buffer: 0.1M Carbonate/Bicarbonate, pH 9.0
-
Cosolvent: Ethanol (to ensure ester solubility)
Step-by-Step Methodology
-
Preparation: Dissolve 1.5 mmol of H-Leu-NH2·HCl in 5 mL of Buffer. Adjust pH to 9.0 (critical for nucleophile deprotonation).
-
Activation: Add 20 mg of Papain and 2 mM DTT (activator) and 1 mM EDTA (stabilizer). Stir for 10 min.
-
Reaction Initiation: Dissolve 1 mmol Moc-Gly-OEt in 1 mL Ethanol. Add dropwise to the aqueous enzyme mixture.
-
Note: Final solvent ratio should be ~15-20% Ethanol.
-
-
Incubation: Stir at 30°C for 2-4 hours. Monitor by TLC or HPLC.
-
Endpoint: Disappearance of the ester peak (Moc-Gly-OEt) and appearance of the peptide product.
-
-
Termination: Stop reaction by lowering pH to 3.0 with dilute HCl (deactivates enzyme).
-
Isolation: Extract the product into Ethyl Acetate. The unreacted nucleophile (Leu-NH2) remains in the aqueous phase (protonated).
-
Purification: Evaporate solvent. Recrystallize from EtOAc/Hexane.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link
-
Chien, A., & Yu, S. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. MDPI Crystals, 13(7), 1113. Link
- Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4867.
-
Gunawan, E.R., et al. (2005).[1] Kinetic parameters of lipase-catalyzed wax ester synthesis. EPrints USM. Link
- Kumar, D., & Bhalla, T.C. (2005). Microbial proteases in peptide synthesis: approaches and applications. Applied Microbiology and Biotechnology, 68, 726-736.
Sources
cost-benefit analysis of using "Ethyl 2-((methoxycarbonyl)amino)acetate"
Title: Strategic Selection of Protected Glycine Scaffolds: A Cost-Benefit Analysis of Ethyl 2-((methoxycarbonyl)amino)acetate
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond Standard Protection
In the landscape of peptide synthesis and peptidomimetic design, This compound (Moc-Gly-OEt) occupies a distinct niche often overlooked in favor of its commoditized cousins, Boc-Gly-OEt and Fmoc-Gly-OEt.
While Boc and Fmoc groups are designed for transient protection—easily applied and easily removed—the N-methoxycarbonyl (Moc) group represents robust permanence . This guide analyzes the strategic utility of Moc-Gly-OEt, demonstrating that its higher upfront cost is justified by its unique stability profile, atom economy in specific pathways (e.g., hydantoin synthesis), and role as a "stay-on" pharmacophore in medicinal chemistry.
Comparative Analysis: Moc-Gly-OEt vs. Alternatives
The decision to use Moc-Gly-OEt should be driven by the intended fate of the nitrogen protecting group. The following table contrasts it with standard alternatives.
Table 1: Technical & Economic Comparison
| Feature | Moc-Gly-OEt (Subject) | Boc-Gly-OEt (Alternative) | Fmoc-Gly-OEt (Alternative) |
| Protecting Group | Methoxycarbonyl (Moc) | tert-Butyloxycarbonyl (Boc) | Fluorenylmethoxycarbonyl (Fmoc) |
| Acid Stability | High (Stable to TFA, HCl) | Low (Cleaved by TFA/HCl) | High (Stable to TFA) |
| Base Stability | Moderate/High (Stable to mild base) | High (Stable to base) | Low (Cleaved by Piperidine) |
| Removal | Harsh (Strong base, specific enzymes) | Mild Acid (TFA, 30 min) | Mild Base (20% Piperidine) |
| Atom Economy | High (Methyl is small) | Low (t-Butyl is bulky) | Very Low (Fluorenyl is massive) |
| Primary Utility | Permanent motif / Heterocycle precursor | SPPS / Transient protection | SPPS / Transient protection |
| Approx.[1][2][] Cost | Specialty Reagent ( | Commodity Chemical ($) | Commodity Chemical ( |
The "Permanence Paradox"
Researchers often default to Boc/Fmoc for cost savings. However, if the target molecule requires a methyl carbamate moiety—a common motif in kinase inhibitors and metabolic enzyme regulators to improve metabolic stability—starting with Moc-Gly-OEt is superior.
-
Boc Route: Deprotect Boc (Acid)
Neutralize React with Methyl Chloroformate (Toxic). -
Moc Route: No deprotection needed. The group is already in place.
Decision Logic: When to Choose Moc-Gly-OEt
The following decision tree illustrates the logical flow for selecting Moc-Gly-OEt over cheaper alternatives.
Figure 1: Decision logic for selecting Glycine scaffolds based on synthetic goals.
Experimental Application: Synthesis of 3-Substituted Hydantoins
One of the most high-value applications of this compound is its use as a "ready-to-cyclize" precursor for hydantoins (imidazolidine-2,4-diones), which are privileged scaffolds in anticonvulsant drugs (e.g., Phenytoin analogs).
Unlike the Bucherer-Bergs reaction (which uses ketones and cyanide), this route allows for the precise installation of N-substituents using the bifunctionality of the Moc and Ester groups.
Protocol: Synthesis of 3-Benzylhydantoin
Objective: Convert Moc-Gly-OEt into 3-benzylhydantoin via an amide intermediate.
Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et3N) (Catalytic)
-
Ethanol (Solvent)
-
Sodium Ethoxide (NaOEt) (For cyclization)
Workflow:
-
Amidation (Step A):
-
Dissolve Moc-Gly-OEt (1.61 g, 10 mmol) in Ethanol (20 mL).
-
Add Benzylamine (1.2 mL, 11 mmol).
-
Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Mechanism:[4][5][6][7][8][9] The amine attacks the ethyl ester, displacing ethanol to form the intermediate amide: Moc-Gly-NH-Bn .
-
Note: The Moc group remains stable during this thermal amidation.
-
-
Cyclization (Step B):
-
To the crude reaction mixture, add NaOEt (21% wt in EtOH, 1.0 eq).
-
Reflux for an additional 2 hours.
-
Mechanism:[4][5][6][7][8][9] The amide nitrogen (now more acidic) is deprotonated. It attacks the carbonyl of the Methoxycarbonyl (Moc) group.
-
Methanol is eliminated as the leaving group, closing the 5-membered ring.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Acidify to pH 3 with 1M HCl. The hydantoin product often precipitates.
-
Filter and wash with cold water. Recrystallize from EtOH/Water.
-
Yield Expectation: 75–85% overall yield.
Pathway Visualization
Figure 2: Reaction pathway transforming Moc-Gly-OEt into a Hydantoin scaffold.[4]
Cost-Benefit Summary
-
The Cost of Stability: While Moc-Gly-OEt costs approximately 3-5x more per gram than Boc-Gly-OEt, it eliminates the need for toxic methylating agents (Methyl Chloroformate) later in the synthesis if the methyl carbamate is the target.
-
Green Chemistry: The hydantoin synthesis protocol above avoids the use of isocyanates (toxic, moisture sensitive) by utilizing the latent reactivity of the Moc group.
-
Validation: The stability of the Moc group allows for versatile manipulation of the C-terminus (ester hydrolysis, amidation) without compromising the N-terminus, a feat difficult with Fmoc (base sensitive) or Trityl (very acid sensitive) groups.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 235150, this compound. PubChem. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Konnert, L., et al. (2017).[10] Synthesis of Hydantoins: The State of the Art. Chemical Reviews. (Contextual reference for hydantoin cyclization mechanisms).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
literature review of "Ethyl 2-((methoxycarbonyl)amino)acetate" applications
The Acid-Stable Scaffold for Orthogonal Peptide & Heterocycle Synthesis
Executive Summary
Ethyl 2-((methoxycarbonyl)amino)acetate (also known as Moc-Gly-OEt or N-Methoxycarbonylglycine ethyl ester) is a specialized glycine derivative used primarily when standard protecting groups (Boc, Fmoc, Cbz) fail to provide the necessary stability profile. Unlike the acid-labile Boc group or the hydrogenolysis-labile Cbz group, the Moc (Methoxycarbonyl) carbamate offers high resistance to acidic conditions (including neat TFA) and catalytic hydrogenation.
This guide details the compound's utility in orthogonal peptide synthesis , dehydroamino acid construction (via Horner-Wadsworth-Emmons reagents), and heterocyclic cyclization , positioning it as a robust alternative for multi-step synthesis where intermediate stability is critical.
Structural Analysis & Chemical Properties
The molecule consists of a glycine core protected at the N-terminus by a methoxycarbonyl (Moc) group and at the C-terminus by an ethyl ester.
| Feature | Chemical Moiety | Function/Property |
| N-Protecting Group | Methoxycarbonyl (Moc) | Acid Stable: Survives TFA, HCl/Dioxane. H2 Stable: Survives Pd/C hydrogenation. Removal: Strong basic hydrolysis (e.g., NaOH, Ba(OH)₂) or hydrazine. |
| C-Protecting Group | Ethyl Ester (OEt) | Base Labile: Saponified by hydroxide. Nucleophilic Target: Reacts with amines/hydrazines. |
| Core Scaffold | Glycine ( | No steric hindrance at the |
Comparative Stability Matrix
Comparison with standard glycine derivatives:
| Derivative | Acid Stability (TFA) | Base Stability (Piperidine) | Hydrogenolysis (Pd/C) | Primary Removal |
| Moc-Gly-OEt | High (Stable) | Stable (Requires strong base) | Stable | Strong Base / Hydrazine |
| Boc-Gly-OEt | Low (Labile) | Stable | Stable | TFA / HCl |
| Cbz-Gly-OEt | High | Stable | Low (Labile) | H₂ / Pd-C |
| Fmoc-Gly-OEt | High | Low (Labile) | Stable | Piperidine (20%) |
Core Application 1: Orthogonal Peptide Synthesis
Scenario: A researcher must deprotect an acid-labile side chain (e.g.,
Mechanism & Causality
Using Boc-Gly-OEt would result in premature
Experimental Protocol: Selective Side-Chain Deprotection
Objective: Remove a
-
Dissolution: Dissolve the crude peptide intermediate containing Moc-Gly-OEt and a side-chain
-Butyl ester in DCM (0.1 M). -
Acidolysis: Add TFA/DCM (1:1 v/v) containing 2.5% triisopropylsilane (scavenger).
-
Reaction: Stir at room temperature for 1-2 hours.
-
Checkpoint: Monitor by TLC/LC-MS. The
-Butyl group will cleave ( ), but the Moc group ( vs H) will remain.
-
-
Workup: Concentrate in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove residual acid.
-
Result: The product retains the
-Moc protection, ready for subsequent coupling or cyclization steps.
Core Application 2: Synthesis of Dehydroamino Acids (HWE Route)
Scenario: Synthesis of
Mechanism
The
Experimental Protocol: Phosphonate Synthesis & HWE Coupling
Step A: Radical Bromination
-
Reflux Moc-Gly-OEt (1 equiv) with N-Bromosuccinimide (NBS) (1.1 equiv) and catalytic AIBN in CCl₄ (or benzotrifluoride as a green alternative) for 2 hours.
-
Filter off succinimide and concentrate to yield the
-bromo derivative.
Step B: Arbuzov Reaction
-
Heat the crude
-bromo intermediate with Trimethyl phosphite P(OMe)₃ (1.2 equiv) at 80-100°C for 3 hours. -
Distill off methyl bromide byproduct.
-
Yield: Ethyl 2-((methoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate.
Step C: HWE Olefination
-
Dissolve the phosphonate (1.0 equiv) in dry THF at -78°C.
-
Add TMG (Tetramethylguanidine) or DBU (1.1 equiv) to deprotonate.
-
Add the target Aldehyde (1.0 equiv). Warm to 0°C.
-
Outcome: Formation of the
-dehydroamino acid ester with high stereoselectivity.
Caption: Synthesis of N-Moc dehydroamino acids via radical bromination and HWE olefination.
Core Application 3: Heterocyclic Synthesis (Hydantoins)
Scenario: Synthesis of 3-substituted hydantoins (imidazolidine-2,4-diones) for anticonvulsant drug discovery.
Mechanism
Moc-Gly-OEt acts as a "masked" urea equivalent. Reaction with a primary amine creates an amide, which can then be cyclized under basic conditions (or via isocyanate intermediates) to form the hydantoin ring. Alternatively, the Moc group itself can participate in cyclization if activated.
Data Comparison: Hydantoin Precursors
| Precursor | Reagent Required | Atom Economy | Byproducts |
| Moc-Gly-OEt | Primary Amine + Base | High | Methanol, Ethanol |
| Amino Acid + Isocyanate | Isocyanate (Toxic) | Moderate | None (Addition) |
| Bucherer-Bergs (Ketone) | KCN + (NH₄)₂CO₃ | High | Toxic Cyanide waste |
Experimental Protocol: Base-Mediated Cyclization
-
Amidation: React Moc-Gly-OEt with a primary amine (
) in ethanol at reflux to form the intermediate amide (Ethyl ester displacement is slow; often requires catalysis or conversion to acid chloride first, but direct aminolysis is possible with reactive amines).-
Alternative High-Yield Route: Hydrolyze ester to acid
Couple amine Cyclize.
-
-
Cyclization: Treat the resulting
-Moc-Gly-Amide with KOtBu in THF or Ba(OH)₂ . -
Mechanism: The amide nitrogen deprotonates and attacks the carbamate carbonyl, displacing methoxide.
-
Product: 3-substituted hydantoin.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Carbamate stability/deprotection).
-
Schmidt, U., et al. (1992). "Dehydroamino acids, alpha-hydroxy-alpha-amino acids and their derivatives." Synthesis. (Foundational text for Phosphonoglycinate HWE reagents).
-
Ferreira, M., et al. (2010). "Synthesis of New Imidazolidin-2,4-dione... via C-Phenylglycine Derivatives." Molecules. (Hydantoin synthesis methodology).[1][2][3]
-
Sigma-Aldrich. "this compound Product Sheet." (Physical properties and safety data).
Sources
spectroscopic comparison of "Ethyl 2-((methoxycarbonyl)amino)acetate" and its byproducts
Topic: Spectroscopic Profiling of Ethyl 2-((methoxycarbonyl)amino)acetate: Purity Assessment and Byproduct Differentiation
Part 1: Executive Summary & Strategic Context
This compound (Moc-Gly-OEt) is a critical intermediate in the synthesis of peptide nucleic acid (PNA) monomers and peptidomimetics. Its structural integrity relies on the simultaneous presence of two distinct carbonyl functionalities—an ethyl ester and a methyl carbamate—protected by a glycine backbone.
For researchers in drug development, the purity of this compound is often compromised by three specific byproduct classes:
-
Cyclization Artifacts: 2,5-Diketopiperazines (DKP), formed via thermally induced self-condensation.
-
Hydrolysis Degradants: The free acid derivative (Moc-Gly-OH) or the free amine (Gly-OEt).
-
Acylation Impurities: N,N-bis(methoxycarbonyl) species arising from uncontrolled stoichiometry.
This guide provides a definitive spectroscopic framework to distinguish the target product from these structurally similar impurities, ensuring rigorous quality control (QC) in downstream applications.
Part 2: Synthesis & Impurity Mapping
To understand the spectroscopic landscape, we must first visualize the chemical origins of the impurities. The following diagram maps the standard Schotten-Baumann synthesis route and the branching pathways that lead to critical byproducts.
Figure 1: Reaction pathway illustrating the formation of Moc-Gly-OEt and its thermodynamic sinks (DKP) and kinetic impurities (Bis-Moc).[1]
Part 3: Spectroscopic Profiling (The Core)
The most reliable method for validating Moc-Gly-OEt is a comparative analysis of 1H NMR integration and IR carbonyl signatures.
Comparative NMR Analysis (1H & 13C)
The table below highlights the diagnostic signals required to differentiate the target from its most common contaminants.
Table 1: Diagnostic 1H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Component | Methoxy (-OCH₃) | Ethyl (-OCH₂CH₃) | Glycine (-CH₂-) | Amide (-NH) | Diagnostic Feature |
| Moc-Gly-OEt (Target) | 3.70 ppm (s) | 4.22 (q), 1.28 (t) | 3.95 ppm (d) | ~5.30 (br) | Co-existence of OMe and OEt signals. |
| Gly-OEt (Start. Mat.) | Absent | 4.25 (q), 1.30 (t) | 3.45 ppm (s) | ~1.80 (br) | Upfield shift of CH₂; No OMe peak. |
| 2,5-DKP (Impurity) | Absent | Absent | 4.00 ppm (s) | ~6.50 (br) | Loss of ALL ester signals (OMe & OEt). |
| Moc-Gly-OH (Acid) | 3.71 ppm (s) | Absent | 4.02 ppm (d) | ~5.40 (br) | Loss of Ethyl signals; Acid proton >10 ppm. |
| Bis-Moc-Gly-OEt | 3.82 ppm (s, 6H) | 4.20 (q), 1.25 (t) | 4.40 ppm (s) | Absent | Downfield CH₂; Integration of OMe is 2x. |
Technical Insight: The most common error in QC is misidentifying the DKP byproduct. DKP is insoluble in many organic solvents but may appear in DMSO-d6 spectra. If your CDCl₃ spectrum shows a "clean" product but yield is low, check the filter cake—it is likely the DKP.
Infrared Spectroscopy (FT-IR)
IR is particularly useful for confirming the carbamate-ester motif.
-
Target (Moc-Gly-OEt):
-
NH Stretch: 3350 cm⁻¹ (sharp, medium).
-
Ester C=O: 1745 cm⁻¹ (strong).
-
Carbamate C=O: 1710 cm⁻¹ (strong, often appears as a resolved shoulder or distinct peak lower than the ester).
-
-
Differentiation:
-
DKP: Shows a broad, intense Amide I band ~1660-1680 cm⁻¹ (lack of ester C=O >1730 cm⁻¹).
-
Bis-Moc: Complete absence of NH stretch ~3350 cm⁻¹.
-
Part 4: Experimental Protocols
These protocols are designed to be self-validating. If the "Checkpoint" criteria are not met, do not proceed to the next step.
Protocol A: Synthesis of Moc-Gly-OEt
A modified Schotten-Baumann approach to minimize DKP formation.
-
Setup: Charge a round-bottom flask with Glycine Ethyl Ester HCl (1.0 equiv) and DCM (10 mL/g). Cool to 0°C.
-
Base Addition: Add Triethylamine (2.2 equiv) dropwise. Observation: The solution will become cloudy (Et₃N·HCl salts).
-
Acylation: Add Methyl Chloroformate (1.05 equiv) dropwise over 30 mins, maintaining T < 5°C.
-
Why? Rapid addition causes localized heating, promoting "Bis-Moc" formation.
-
-
Workup:
-
Wash organic phase with 1M HCl (removes unreacted amine).
-
Wash with Sat. NaHCO₃ (removes hydrolyzed acid Moc-Gly-OH).
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
-
Checkpoint (TLC): Elute in Hexane:EtOAc (1:1). Target R_f ~ 0.[2]5. If a spot remains at baseline (DKP) or R_f ~ 0.1 (Amine salt), re-filter the organic phase.
Protocol B: Purity Assessment Workflow
Figure 2: QC Workflow for rapid purity determination.
Part 5: Comparison with Alternatives
Why use Moc-Gly-OEt versus other N-protected glycine esters?
| Feature | Moc-Gly-OEt (Methyl Carbamate) | Cbz-Gly-OEt (Benzyl Carbamate) | Boc-Gly-OEt (t-Butyl Carbamate) |
| Atom Economy | High (Smallest protecting group) | Low (Large benzyl group) | Medium |
| NMR Clarity | High (Methyl singlet is distinct) | Low (Aromatic region clutter) | High (t-Butyl singlet is distinct) |
| Deprotection | Harsh (Strong Acid/Base) | Mild (Hydrogenolysis) | Mild (TFA/Acid) |
| Stability | Very High (Resistant to weak acids) | High | Moderate (Acid sensitive) |
| Primary Use | Permanent blocking / PNA synthesis | Peptide Synthesis (Orthogonal) | Peptide Synthesis (Labile) |
References
-
PubChem. this compound (Compound).[2][3] National Library of Medicine. [Link]
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] J. Org.[4][5] Chem. 1997, 62, 21, 7512–7515. (Standard for solvent impurity calibration).
-
Fischer, P. M. Diketopiperazine formation in peptide synthesis.[6][7] In The Peptides: Analysis, Synthesis, Biology, Vol 2. (Contextualizing the cyclization mechanism).
Sources
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- 2. Glycine, N-methyl-N-methoxycarbonyl-, ethyl ester | C7H13NO4 | CID 61233743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H11NO4 | CID 235150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
green chemistry alternatives to "Ethyl 2-((methoxycarbonyl)amino)acetate" synthesis
This guide provides a technical comparison of synthetic routes for Ethyl 2-((methoxycarbonyl)amino)acetate (also known as N-Methoxycarbonyl Glycine Ethyl Ester), focusing on the transition from hazardous chloroformate-based chemistry to sustainable carbonate-based methodologies.
Executive Summary & Strategic Analysis
Target Molecule: this compound
CAS: 5602-94-8
Molecular Formula:
The Sustainability Challenge
The "Standard" industrial route relies on Methyl Chloroformate (MCF) . While effective, MCF is highly toxic, corrosive, and moisture-sensitive. The reaction generates stoichiometric quantities of hydrochloride salts (e.g.,
The Green Solution: Dimethyl Carbonate (DMC) .[1][2][3][4]
DMC is a non-toxic, biodegradable reagent often synthesized from
Comparative Performance Metrics
The following data summarizes the efficiency and environmental impact of the three methods.
| Metric | Method A: Standard (MCF) | Method B: Green (DMC + TBD) | Method C: Green (DMC + |
| Reagent Toxicity | High (Fatal if inhaled, corrosive) | Low (Non-toxic, biodegradable) | Low (DMC is safe; |
| Atom Economy | ~55% (Loss of HCl + Base) | ~78% (Loss of MeOH only) | ~78% (Loss of MeOH only) |
| Reaction Mass Efficiency | Low (Requires stoichiometric base) | High (Catalytic activation) | High (Catalytic activation) |
| Yield | 90-95% | 85-92% | 80-88% |
| Byproducts | Methanol (Recyclable) | Methanol (Recyclable) | |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours | 12 - 24 Hours |
| Cost Profile | Low Reagent / High Disposal | Low Reagent / Low Disposal | Low Reagent / Low Disposal |
Detailed Experimental Protocols
Method A: Standard Synthesis (Baseline)
Use this method only for benchmarking. Requires fume hood and PPE.
Mechanism: Nucleophilic Acyl Substitution (
-
Preparation: Suspend Glycine Ethyl Ester Hydrochloride (10 mmol) in dry Dichloromethane (
, 50 mL) at 0°C. -
Base Addition: Add Triethylamine (22 mmol) dropwise. Stir for 15 min until the amine is free.
-
Acylation: Add Methyl Chloroformate (11 mmol) dropwise over 20 minutes, maintaining temperature <5°C.
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Wash organic layer with water (2 x 20 mL), 1M HCl (1 x 20 mL), and Brine.
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Product: Colorless oil or low-melting solid.
Method B: Organocatalytic Green Synthesis (Recommended)
High atom economy, metal-free.
Mechanism:
-
Setup: In a pressure tube or round-bottom flask with a reflux condenser, dissolve Glycine Ethyl Ester (10 mmol) in Dimethyl Carbonate (100 mmol, ~8.5 mL).
-
Note: If starting with HCl salt, neutralize with 1 eq NaOMe in MeOH first, remove solvent, then add DMC.
-
-
Catalyst: Add TBD (0.5 mmol, 5 mol%).
-
Reaction: Heat to 90°C (mild reflux). Stir for 8-12 hours.
-
Critical Control: Do not exceed 100°C. Higher temperatures favor N-methylation (formation of
-methyl glycine) over methoxycarbonylation.
-
-
Workup: Evaporate excess DMC under reduced pressure (DMC can be recovered/distilled).
-
Purification: The residue contains the product and catalyst. Filter through a short pad of silica gel using EtOAc to remove TBD.
-
Yield: Expect 85-92%.
Method C: Lewis Acid Catalyzed Synthesis
Robust, uses cheap earth-abundant metal.
Mechanism: Lewis acid coordination to the carbonyl oxygen of DMC, increasing electrophilicity.
Reagents: Glycine Ethyl Ester (1.0 eq), Dimethyl Carbonate (10 eq),
-
Setup: Mix Glycine Ethyl Ester (10 mmol) and Dimethyl Carbonate (10 mL).
-
Catalyst: Add anhydrous
(1.0 mmol, 10 mol%). -
Reaction: Heat to reflux (90°C) for 16-24 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL).
-
Wash: Wash with water (2 x 15 mL) to remove iron salts.
-
Isolation: Dry organic phase (
) and concentrate.
Mechanistic Visualization
The following diagrams illustrate the divergent pathways between the toxic Chloroformate route and the Green Carbonate route.
Pathway 1: Standard vs. Green Activation
Caption: Comparison of the high-energy Chloroformate pathway (Red) vs. the catalytic Green Carbonate pathway (Green).
Pathway 2: Selectivity Control in DMC Reactions
It is vital to control temperature to avoid side reactions (Methylation vs. Carboxylation).
Caption: Selectivity map.[1][2][7] DMC is an ambident electrophile; lower temperatures favor the desired carboxylation.
References
-
Tundo, P., et al. "Dimethyl Carbonate: Green Solvent and Ambident Reagent." Ca' Foscari University of Venice. 2
-
Selva, M., et al. "Acid catalysed reactions of amines with dimethyl carbonate." Royal Society of Chemistry, 2022.[8] 6[9][10]
-
Grego, S., et al. "Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2." CORE, 2013.[2] 3
-
PubChem. "this compound Compound Summary." National Library of Medicine. 11[9][10]
-
Gorin, D. J., et al. "Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids."[12] Organic Chemistry Portal, 2013.[12] 12[2][9][10][13][14]
Sources
- 1. EP2917172B1 - Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same - Google Patents [patents.google.com]
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- 3. files01.core.ac.uk [files01.core.ac.uk]
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- 8. rsc.org [rsc.org]
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- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C6H11NO4 | CID 235150 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. pure.york.ac.uk [pure.york.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-((methoxycarbonyl)amino)acetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. Ethyl 2-((methoxycarbonyl)amino)acetate, a common building block in organic synthesis, requires meticulous handling not only during its use but also through to its final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before delving into disposal protocols, it is crucial to understand the inherent hazards of this compound. This understanding forms the basis for the recommended safety precautions and disposal methods. According to safety data sheets, this compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications necessitate careful handling to avoid exposure and underscore the importance of proper disposal to prevent harm to human health and ecosystems.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). The handling and disposal of this compound require a comprehensive suite of PPE to mitigate the risks of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] | To prevent skin contact and subsequent irritation. Solvents can degrade some glove materials, so selecting an appropriate type is crucial.[1] |
| Eye Protection | Safety goggles or a face shield.[2] | To protect against splashes that can cause serious eye irritation. |
| Respiratory Protection | Use in a well-ventilated area. A respirator with an organic vapor cartridge may be necessary for large quantities or in poorly ventilated spaces.[2][3] | To prevent inhalation of harmful vapors that can cause respiratory irritation. |
| Body Protection | Laboratory coat, closed-toe shoes, and long pants. | To protect the skin from accidental spills and contamination. |
It is imperative to inspect all PPE for integrity before each use and to follow established laboratory protocols for donning and doffing protective gear to avoid cross-contamination.
Spill Management: A Calm and Methodical Response
In the event of a spill, a swift and organized response is critical to containing the chemical and preventing exposure.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the recommended PPE.
-
Contain the Spill: Use an absorbent material, such as vermiculite or sand, to create a barrier around the spill to prevent it from spreading.[4][5]
-
Absorb the Chemical: Apply the absorbent material over the spill, working from the outside in.[6][7] Allow the chemical to be fully absorbed.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, leak-proof container.[8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent and PPE, must be disposed of as hazardous waste.[8]
Disposal Procedures: Ensuring Regulatory Compliance and Environmental Safety
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[9][10]
Waste Classification:
While specific waste codes may vary by jurisdiction, wastes generated from the production of carbamates are often listed by the EPA. For instance, organic waste from the production of carbamates can be classified under the K156 waste code.[11][12] However, for unused commercial chemical products, the classification may differ. It is the responsibility of the waste generator to accurately classify the waste. Consult your institution's EHS department for guidance on proper waste classification.
Disposal Workflow:
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol:
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerize Properly:
-
Liquid Waste: Collect unused or contaminated liquid this compound in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Solid Waste: Place contaminated solids, such as absorbent materials, gloves, and paper towels, in a sealed and labeled plastic bag or container.
-
-
Store Safely: Store the sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials.[13]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
-
Carl ROTH. (2025). Safety Data Sheet: 2-(2-Butoxyethoxy)ethyl acetate. Retrieved from [Link]
-
University of Lethbridge. (2019). Chemical Release (Spill) Response Guideline. Retrieved from [Link]
-
Valencia Productions. (2021, June 22). Chemical Spill Cleanup [Video]. YouTube. Retrieved from [Link]
-
Unknown. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Environmental Health & Safety. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Retrieved from [Link]
-
Unknown. (2017, November 6). SAFETY DATA SHEET_1021-49020_Ethyl Ethanoate (Ethyl Acetate). Retrieved from [Link]
-
Unknown. (2017, January 23). Ethyl acetate - Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Unknown. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Unknown. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Unknown. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]
Sources
- 1. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. youtube.com [youtube.com]
- 5. acs.org [acs.org]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. gls.co.jp [gls.co.jp]
- 10. geneseo.edu [geneseo.edu]
- 11. Waste Code [rcrainfo.epa.gov]
- 12. republicservices.com [republicservices.com]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling Ethyl 2-((methoxycarbonyl)amino)acetate
CAS Number: 5602-94-8
Synonyms: N-(Methoxycarbonyl)glycine ethyl ester; N-Carbomethoxyglycine ethyl ester
Molecular Formula:
Executive Safety Summary
As a Senior Application Scientist, I often observe that researchers underestimate "intermediate" reagents like Ethyl 2-((methoxycarbonyl)amino)acetate. While not as immediately aggressive as acyl chlorides or pyrophorics, this carbamate-protected amino acid ester presents specific hazards—primarily irritation and potential sensitization—that require a disciplined safety protocol.
This guide moves beyond generic advice to provide a self-validating safety system. The core directive is Containment & Barrier Integrity : preventing the hydrolysis of the carbamate/ester moieties in vivo (on your skin or lungs) by maintaining strict exclusion zones.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the causality of the risk. This compound is a dual-masked glycine derivative.
| Hazard Class (GHS) | H-Code | Mechanism of Action & Risk |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Metabolic hydrolysis may release methanol and ethanol systemically. |
| Skin Irritation | H315 | Causes skin irritation. Lipophilic nature of the ethyl ester facilitates dermal absorption. |
| Eye Irritation | H319 | Causes serious eye irritation.[3] Micro-crystalline dust can cause mechanical and chemical corneal abrasion. |
| STOT - SE | H335 | May cause respiratory irritation.[4] Inhalation of fine dust triggers mucosal inflammation. |
Critical Insight: The primary operational risk is particulate migration . As a dry solid, static charge can cause the powder to "jump" or cling to glove surfaces, leading to inadvertent transfer to face or equipment.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" is insufficient without specifying material compatibility. The following matrix is designed for Solvent-Context Handling . While the solid itself is chemically stable, it is almost always handled in organic solvents (DCM, Ethyl Acetate) during synthesis. Your PPE must resist the solvent, not just the solute.
A. Barrier Selection Table
| PPE Component | Standard Handling (Solid/Weighing) | Synthesis Context (Dissolved in DCM/EtOAc) | Technical Rationale |
| Hand Protection | Nitrile (Disposable) Min Thickness: 0.11 mmChange: Every 60 mins | Laminate / Viton Over-gloves Required if using halogenated solvents. | Nitrile provides excellent protection against the solid ester. However, if dissolved in Dichloromethane (DCM), nitrile degrades in <5 mins. |
| Eye Protection | Safety Glasses Side shields required. | Chemical Goggles Indirect venting. | Prevent dust entry (solid) vs. splash entry (liquid). Contact lenses should be avoided due to potential dust trapping. |
| Body Protection | Lab Coat (Cotton/Poly) Long sleeves, elastic cuffs. | Chemical Apron If handling >100g scale.[3] | Elastic cuffs are critical to prevent powder from migrating up the wrist—a common exposure vector. |
| Respiratory | Fume Hood (Primary) Face velocity: 0.5 m/s | N95/P100 Respirator Only if hood is unavailable (Emergency). | Engineering controls (Hood) are superior to PPE. The compound is not volatile, but dust is mobile. |
Operational Protocol: The "Safe-Path" Workflow
This protocol uses a Check-Do-Verify logic to ensure safety at every transition point.
Phase 1: Preparation & Weighing
-
Static Control: Use an anti-static gun or wipe on the weighing boat before adding the solid. This prevents the "jumping powder" phenomenon common with amino acid esters.
-
Double-Glove Technique: Don two pairs of nitrile gloves. Remove the outer pair immediately after weighing and before touching door handles or notebooks. This isolates the "dirty" zone.
Phase 2: Solubilization & Reaction
-
Solvent Choice: If solubilizing in DCM (Dichloromethane), acknowledge that the solution is now a permeation hazard . The ester facilitates the transport of the solvent through skin, and the solvent carries the ester.
-
Temperature: Keep reactions involving this compound below its boiling point (or reflux with condenser) to prevent vapor phase transport of the hydrolyzed byproducts (methanol).
Phase 3: Decontamination
-
Surface Wipe: Wipe balance areas with a wet paper towel (water/ethanol mix). The water helps hydrolyze trace residues and eliminates static.
Visualization: Safety Lifecycle & Decision Logic
The following diagram illustrates the decision-making process for handling this compound, specifically highlighting the "Solvent Switch" where PPE requirements escalate.
Figure 1: Operational Safety Lifecycle. Note the bifurcation at "Risk Assessment" where the introduction of solvents necessitates an escalation in PPE barrier properties.
Disposal & Deactivation Plan
Do not simply pour this down the drain. As an ester, it can hydrolyze, but it should be treated as hazardous organic waste.
-
Segregation: Collect in "Non-Halogenated Organic" waste containers (unless DCM was used, then "Halogenated").
-
Spill Deactivation:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.
-
Solution Spill: Absorb with vermiculite or clay.
-
Decontamination Solution: A dilute solution of Sodium Hydroxide (NaOH) or Sodium Bicarbonate will accelerate the hydrolysis of the ester into harmless glycine and alcohol byproducts on contaminated surfaces.
-
-
Labeling: Clearly label waste as "Contains Amino Acid Esters – Irritant."
References
-
PubChem. (n.d.). This compound (Compound).[1][2] National Library of Medicine. Retrieved January 30, 2026, from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
